Sphingosine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-KRWOKUGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861763 | |
| Record name | Sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123-78-4, 2733-29-1 | |
| Record name | Sphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythro-sphingosine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sphingosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminooctadec-4-ene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHRO-SPHINGOSINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y6SVQ612Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGZ37HRE42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
81 °C | |
| Record name | Sphingosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Sphingolipid Rheostat: A Technical Guide to the Role of Sphingosine in Neuronal Development and Neurodegeneration
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules that govern a spectrum of cellular processes, including proliferation, differentiation, and apoptosis. At the heart of this signaling network lies the "sphingolipid rheostat," a dynamic balance between pro-apoptotic ceramide and sphingosine (B13886), and the pro-survival metabolite, this compound-1-phosphate (S1P). This equilibrium is particularly crucial in the central nervous system (CNS), where its precise regulation is fundamental for neuronal development and its dysregulation is a key pathological feature in a host of neurodegenerative diseases. This technical guide provides an in-depth exploration of the multifaceted role of this compound and its phosphorylated form, S1P, in orchestrating neuronal differentiation, neurite outgrowth, and synaptic plasticity. Furthermore, it details the pathological shift in the sphingolipid rheostat observed in Alzheimer's disease, Parkinson's disease, and multiple sclerosis, implicating these lipids as both biomarkers and therapeutic targets. This document furnishes detailed experimental protocols for the quantification of sphingolipids and the measurement of key enzyme activities, alongside signaling pathway diagrams and tabulated quantitative data to support advanced research and drug development endeavors.
Core Sphingolipid Metabolism: The Ceramide-Sphingosine-S1P Axis
The biological activity of this compound is intrinsically linked to its position within a critical metabolic pathway. This pathway dictates the balance between cell death and survival signals. The core axis begins with ceramide, a central hub molecule.
-
Ceramide (Cer) : Generated from sphingomyelin (B164518) by sphingomyelinases or through de novo synthesis, ceramide is a well-established second messenger that typically mediates pro-apoptotic and anti-proliferative signals.[1][2]
-
This compound (Sph) : Ceramidase enzymes hydrolyze ceramide to produce this compound. While also implicated in apoptosis, this compound primarily serves as the substrate for the synthesis of S1P.
-
This compound-1-Phosphate (S1P) : this compound is phosphorylated by this compound kinases (SphK1 and SphK2) to form S1P.[3] This bioactive lipid is a potent signaling molecule that promotes cell survival, proliferation, and migration.[4][5] S1P can act intracellularly or be secreted to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating diverse downstream signaling cascades.[5]
The fate of a cell can be determined by the intracellular ratio of these molecules, a concept known as the sphingolipid rheostat.[1] The irreversible degradation of S1P by S1P lyase serves as a terminal step, tightly regulating S1P levels.[6]
Role of this compound Signaling in Neuronal Development
This compound and S1P are pivotal regulators of nervous system development, influencing everything from the birth of new neurons to the wiring of complex neural circuits.[5][7]
Neurogenesis and Neuronal Differentiation
S1P signaling is crucial for neurogenesis. Neural progenitor cells (NPCs) express several S1P receptor subtypes, including S1P1, S1P2, S1P3, and S1P5.[8] Activation of these receptors by S1P can induce NPC proliferation, an effect comparable in potency to fibroblast growth factor-2 (FGF-2).[8] Furthermore, S1P promotes the differentiation of neuroblastoma cells into mature neurons, characterized by the expression of specific neural markers such as GAP43, neurofilament heavy chain (NFH), and synaptophysin (SYP).[4] Studies using human embryonic stem cell-derived neuroepithelial progenitors have confirmed that S1P signaling is a key regulator of human neural development, influencing both survival and differentiation.[7]
Neurite Outgrowth and Synaptic Plasticity
The role of sphingolipids in neurite outgrowth is complex and highlights the importance of the rheostat.
-
Inhibitory Role of this compound : At micromolar concentrations (1-2 µM), this compound itself has been shown to inhibit neurite outgrowth in neuroblastoma cells and can cause the retraction of existing neurites.[9]
-
Promotional Role of S1P : In contrast, S1P promotes neurite outgrowth and is a critical downstream mediator of nerve growth factor (NGF), a key neurotrophic factor.[4][10] The binding of NGF to its TrkA receptor activates SphK1, leading to the production of S1P.[10][11] This endogenously produced S1P then acts in an autocrine or paracrine manner on S1P receptors, particularly S1P1, to stimulate the cytoskeletal changes required for neurite extension.[11] This process involves the activation of the small GTPase Rac.[11] Interestingly, the balance of S1P receptor subtypes is also critical, as S1P2 activation can antagonize neurite extension by stimulating the Rho pathway.[11]
Quantitative Data Summary: Neuronal Development
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound-1-Phosphate | Neuroblastoma | 1 µM | Increased neurite-bearing cells from 14% to 37% (72h) | [4] |
| This compound-1-Phosphate | Neuroblastoma | 10 µM | Increased neurite-bearing cells from 14% to 46% (96h) | [4] |
| This compound | NS-20Y Neuroblastoma | 1-2 µM | Maximal inhibition of neuritogenesis | [9] |
| N,N-Dimethylthis compound | PC12 cells | 10 µM | Inhibited NGF-induced neurofilament expression | [10] |
Dysregulation of this compound Metabolism in Neurodegeneration
A growing body of evidence demonstrates that a pathological shift in the sphingolipid rheostat is a common feature of major neurodegenerative disorders.[12][13][14] Generally, this involves an increase in pro-apoptotic ceramide and a decrease in pro-survival S1P, contributing to neuronal death and disease progression.[1][12][15]
Alzheimer's Disease (AD)
Aberrant sphingolipid metabolism is evident early in AD pathogenesis.[12][16]
-
Altered Lipid Levels : Post-mortem brain tissues from AD patients show significantly higher levels of this compound and total ceramide compared to healthy controls.[12][17] Conversely, S1P levels and the activity of SphK1 and SphK2 are found to be decreased, with a strong inverse correlation observed between amyloid-beta (Aβ) levels and S1P.[12]
-
Signaling Dysregulation : The S1P/S1PR1 signaling axis is dysregulated in AD mouse models.[6] This imbalance is thought to impair the degradation of Aβ and contribute to neurotoxicity and neuroinflammation.[12][18]
Parkinson's Disease (PD)
PD is also characterized by altered ceramide and S1P metabolism.
-
Ceramide-Induced Apoptosis : Ceramide signaling has been shown to mediate the apoptosis of dopaminergic neurons in the substantia nigra, a hallmark of PD.[12]
-
Neuroprotective Role of S1P : Plasma S1P levels are reportedly reduced in PD patients.[3] S1P exerts neuroprotective effects, and its signaling pathway can regulate autophagy, a process critical for clearing aggregated α-synuclein.[3] Inhibition of SphK has been linked to increased α-synuclein aggregation and secretion, suggesting that boosting the S1P pathway could be a therapeutic strategy.[13][19][20]
Multiple Sclerosis (MS)
The S1P signaling pathway is a validated therapeutic target for MS.
-
S1P Receptor Modulators : Drugs such as fingolimod (B1672674) (FTY720), siponimod, and ozanimod (B609803) are S1P receptor modulators.[21][22][23] Their primary mechanism of action is to bind to S1PR1 on lymphocytes, causing receptor internalization and preventing the egress of these immune cells from lymph nodes.[21] This sequestration reduces the infiltration of inflammatory T-cells into the CNS, thereby mitigating autoimmune-driven demyelination and neuroinflammation.[2][21]
-
Direct CNS Effects : Beyond their immunomodulatory role, S1P receptor modulators cross the blood-brain barrier and have direct effects on CNS cells. They can promote oligodendrocyte survival and differentiation and modulate the function of astrocytes and microglia, contributing to neuroprotection and potentially remyelination.[21]
Quantitative Data Summary: Neurodegeneration
| Disease | Brain Region / Fluid | Sphingolipid Change | Reference |
| Alzheimer's Disease | Brain | ↑ this compound, ↑ Ceramide, ↑ Cer1P | [16][17] |
| Alzheimer's Disease | Brain | ↓ S1P, ↓ SphK1/2 Activity | [12] |
| Parkinson's Disease | Plasma | ↓ S1P | [3] |
| Multiple Sclerosis | Normal Appearing White Matter | ↑ this compound | [2] |
Methodologies for Studying this compound Metabolism
Accurate quantification of sphingolipids and the activity of their metabolic enzymes is essential for research in this field.
Protocol: Quantification of Sphingolipids by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of multiple sphingolipid species from complex biological samples.[24][25][26]
1. Materials and Reagents:
-
Biological sample (e.g., cultured cells, tissue homogenate, plasma).
-
Phosphate-buffered saline (PBS).
-
HPLC-grade solvents: Methanol, Chloroform (B151607), Acetonitrile, Water, Formic Acid.
-
Stable isotope-labeled internal standards (e.g., C17-sphingosine, C17-S1P, various deuterated ceramides).[27]
-
Borosilicate glass tubes with Teflon-lined caps.
2. Sample Preparation and Lipid Extraction:
-
Homogenization : Homogenize tissue samples or pellet cultured cells. Record the starting weight or cell number for normalization.
-
Spiking : Add a known quantity of the internal standard cocktail to the homogenate.
-
Extraction : Perform a biphasic lipid extraction (e.g., Bligh-Dyer method). Add Chloroform:Methanol (1:2, v/v) to the sample, vortex thoroughly.
-
Phase Separation : Add chloroform and water to induce phase separation. Centrifuge at low speed (e.g., 2000 x g) for 10 minutes.
-
Collection : Carefully collect the lower organic phase, which contains the lipids.
-
Drying : Evaporate the solvent from the organic phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution : Reconstitute the dried lipid film in a suitable solvent (e.g., Methanol) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography : Separate the lipid species using a C18 reverse-phase HPLC column with a gradient elution (e.g., using mobile phases containing acetonitrile, water, and formic acid).
-
Mass Spectrometry : Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection : Use Multiple Reaction Monitoring (MRM) mode. For each analyte and internal standard, pre-define the precursor ion (m/z) and a specific product ion (m/z) that is generated upon collision-induced dissociation. For many sphingolipids, a common product ion corresponding to the sphingoid backbone is used for detection.[25]
-
Quantification : Calculate the concentration of each endogenous sphingolipid by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.
Protocol: Measurement of this compound Kinase (SphK) Activity
Several methods exist to measure SphK activity, with radiometric and fluorescence-based assays being the most common.
Method 1: Radiometric Assay This traditional method measures the incorporation of a radiolabel from [γ-³²P]ATP into S1P.[28][29]
-
Reaction Setup : Prepare a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Incubation : Incubate the enzyme source (purified enzyme or cell lysate) with this compound (substrate) and [γ-³²P]ATP.
-
Stopping Reaction : Terminate the reaction by adding acidified chloroform/methanol to extract the lipids.
-
Separation : Separate the reaction products using thin-layer chromatography (TLC).
-
Detection : Identify the [³²P]S1P spot by autoradiography or phosphorimaging.
-
Quantification : Scrape the S1P spot from the TLC plate and quantify the radioactivity using liquid scintillation counting.
Method 2: Fluorescence-Based Assay These assays offer a non-radioactive, often high-throughput alternative. One common approach uses a fluorescently labeled this compound analog, such as NBD-sphingosine.[30]
-
Reaction Setup : In a microplate well, combine the enzyme source, reaction buffer, ATP, and a fluorescent this compound substrate (e.g., NBD-sphingosine).
-
Real-Time Monitoring : Monitor the change in fluorescence over time using a fluorescence plate reader. The phosphorylation of NBD-sphingosine to NBD-S1P results in a change in the fluorescence properties (e.g., emission shift), which is proportional to enzyme activity.
-
Data Analysis : Calculate the initial reaction velocity from the linear phase of the fluorescence curve. This method is amenable to high-throughput screening of SphK inhibitors.
| Assay Type | Principle | Advantages | Disadvantages | Reference |
| Radiometric | Measures incorporation of ³²P from ATP into S1P. | High sensitivity; uses native substrate. | Requires radioactive materials; low throughput; laborious. | [28][29] |
| Fluorescence | Detects change in fluorescence of a labeled Sph analog upon phosphorylation. | Non-radioactive; real-time kinetics; high-throughput compatible. | Uses a modified, non-native substrate. | [30][31] |
| Luminescent | Measures the decrease in ATP concentration as it is consumed by the kinase. | High-throughput; commercially available kits. | Indirect measurement of activity; susceptible to ATPases. | [32] |
Therapeutic Implications and Future Directions
The central role of the this compound-S1P axis in neuronal health and disease presents significant opportunities for therapeutic intervention.
-
Proven Target in MS : The clinical success of S1P receptor modulators in treating multiple sclerosis provides a powerful proof-of-concept for targeting this pathway in neurological diseases.[21][22] Research is ongoing to develop next-generation modulators with improved receptor selectivity and safety profiles.[23]
-
Potential in AD and PD : Modulating the sphingolipid rheostat is a promising strategy for other neurodegenerative disorders. For AD, therapies aimed at inhibiting ceramide production or increasing S1P levels via SphK activation could potentially reduce Aβ toxicity and promote neuronal survival.[12] Similarly, for PD, enhancing S1P signaling could help clear α-synuclein aggregates and protect dopaminergic neurons.[3][33] Small molecule inhibitors of SphK are also being actively investigated.[19]
-
Challenges and Outlook : Key challenges remain, including the need to develop brain-penetrant drugs that can specifically target individual enzymes (e.g., SphK1 vs. SphK2) or receptor subtypes within the CNS. A deeper understanding of the distinct roles of different sphingolipid species and their downstream signaling pathways in specific neuronal populations will be critical for designing effective and safe therapeutics. The continued development of advanced analytical techniques and disease models will be instrumental in translating the complex biology of this compound into novel treatments for devastating neurological disorders.
References
- 1. The Role of Ceramide and this compound-1-Phosphate in Alzheimer's Disease and Other Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingolipids in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of this compound-1-phosphate in the development and progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound-1-Phosphate on Neural Differentiation and Neurite Outgrowth in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulation of this compound-1-phosphate (S1P) and S1P receptor 1 signaling in the 5xFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-1-Phosphate (S1P) Signaling in Neural Progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-1-phosphate induces proliferation and morphological changes of neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of neurite outgrowth in neuroblastoma cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. rupress.org [rupress.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Exploring Sphingolipid Implications in Neurodegeneration [frontiersin.org]
- 14. Ceramide and this compound-1-Phosphate in Neurodegenerative Disorders and Their Potential Involvement in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Alzheimer’s disease manifests abnormal sphingolipid metabolism [frontiersin.org]
- 17. Alzheimer’s disease manifests abnormal sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novelty of Sphingolipids in the Central Nervous System Physiology and Disease: Focusing on the Sphingolipid Hypothesis of Neuroinflammation and Neurodegeneration [mdpi.com]
- 19. The key role of this compound kinases in the molecular mechanism of neuronal cell survival and death in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound-1-Phosphate Modulators for Multiple Sclerosis [practicalneurology.com]
- 22. This compound 1-phosphate receptor modulators in multiple sclerosis treatment: A practical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. vjneurology.com [vjneurology.com]
- 24. benchchem.com [benchchem.com]
- 25. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Determination of this compound Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A rapid assay for assessment of this compound kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A real-time high-throughput fluorescence assay for this compound kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. This compound Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 33. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
The Sphinx's Duplicity: A Technical Guide to Sphingosine Signaling in Cancer Cell Proliferation and Metastasis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sphingolipids, once viewed merely as structural components of cell membranes, are now recognized as critical bioactive signaling molecules. Within this class, the dynamic balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat," is a pivotal determinant of cell fate.[1][2] In oncology, this balance is frequently dysregulated, tipping in favor of S1P and thereby promoting the hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[3][4] This guide provides an in-depth examination of the S1P signaling axis, detailing its core pathways, its multifaceted roles in cancer progression, and the experimental methodologies used to investigate it.
The Core this compound-1-Phosphate (S1P) Signaling Pathway
The central molecule, S1P, is synthesized from This compound (B13886) through phosphorylation by two isoenzymes, this compound kinase 1 (SphK1) and this compound kinase 2 (SphK2).[5][6] While both produce S1P, SphK1 is more frequently implicated in promoting cancer.[7][8] The generated S1P can act intracellularly as a second messenger or be exported out of the cell by transporters like ATP-binding cassette (ABC) transporters and Spinster 2 (Spns2).[9][10][11]
This extracellular S1P then engages in autocrine or paracrine signaling by binding to a family of five G-protein coupled receptors (GPCRs), designated S1PR1 through S1PR5.[3][12] This "inside-out" signaling mechanism is crucial for its effects on the tumor and its microenvironment.[10][12][13] Activation of these receptors triggers a cascade of downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, STAT3, and NF-κB pathways, which collectively drive pro-cancerous cellular responses.[3][14] Conversely, S1P levels are regulated through irreversible degradation by S1P lyase or dephosphorylation by S1P phosphatases, which converts it back to this compound.[3][12]
Role in Cancer Cell Proliferation and Survival
The S1P signaling axis is a potent driver of cell proliferation and a key mechanism for evading apoptosis. The balance of the sphingolipid rheostat is critical; high levels of ceramide induce cell growth arrest and death, whereas elevated S1P promotes proliferation and survival.[1][15] Overexpression of SphK1 is a common feature in many tumors, leading to increased S1P levels that protect cancer cells from chemotherapy-induced apoptosis.[3] S1P, through its receptors, activates pro-survival pathways like ERK and AKT, which antagonize ceramide-mediated cell death signals.[1][3] For instance, in breast cancer cells, SphK1 overexpression not only promotes proliferation but also confers resistance to tamoxifen (B1202).[3]
Quantitative Data: S1P Pathway in Cancer Proliferation
| Component | Cancer Type | Observation | Impact on Proliferation/Survival | Reference(s) |
| SphK1 | Breast Cancer (ER+) | High expression associated with poor prognosis and tamoxifen resistance. | Promotes cell proliferation and survival. | [3][13] |
| SphK1 | Triple-Negative Breast Cancer (TNBC) | Inhibition with PF-543 suppresses AKT, ERK, and p38 MAPK pathways in metastatic cells. | Inhibition reduces proliferative signaling. | [13] |
| SphK1 | Colon Cancer | Upregulation regulates β-catenin levels and suppresses retinoblastoma protein phosphorylation. | Inhibition suppresses proliferation and induces cell death. | [7] |
| SphK1 | Non-Small Cell Lung Cancer (NSCLC) | Overexpression activates PI3K/AKT/NF-κB pathway. | Promotes invasion, migration, and survival. | [14] |
| S1PR1/S1PR3 | Breast Cancer | Expression is often higher in tumors. | Activation promotes growth and invasion via ERK1/2. | [13] |
| S1PR3 | Lung Adenocarcinoma | Found to be more abundant in tumor tissue compared to normal tissue. | Mediates S1P-induced proliferation. | [3] |
Role in Cancer Cell Metastasis
Metastasis is a complex cascade of events involving cell migration, invasion, and the establishment of secondary tumors. S1P signaling is deeply involved in multiple stages of this process.[13][16]
-
Migration and Invasion: S1P acts as a chemoattractant, guiding cancer cells to move and invade surrounding tissues.[5][17] The SphK1/NFκB/FSCN1 signaling axis has been identified as a key driver of spontaneous metastasis in triple-negative breast cancer.[18]
-
Angiogenesis and Lymphangiogenesis: The formation of new blood and lymphatic vessels is essential for tumor growth and dissemination. S1P secreted into the tumor microenvironment (TME) stimulates S1PR1 on endothelial cells, promoting both angiogenesis and lymphangiogenesis.[13][19][20]
-
Tumor Microenvironment (TME): Cancer cells release S1P into the TME, modifying the behavior of surrounding stromal and immune cells to create a supportive niche for tumor progression and immune evasion.[10][19][21] Elevated S1P levels in breast cancer tissue have been significantly correlated with lymph node metastasis.[17]
Quantitative Data: S1P Pathway in Cancer Metastasis
| Component | Cancer Type | Observation | Impact on Metastasis | Reference(s) |
| S1P Levels | Breast Cancer | Significantly higher in tumor tissues of patients with lymph node metastasis. | Correlates with metastatic progression. | [17] |
| SphK1 | Breast Cancer (TNBC) | Overexpression increases spontaneous lung metastasis in mouse models. | Promotes metastasis via NFκB/FSCN1 pathway. | [18] |
| SphK1 | Colon Cancer | Higher expression in metastatic tumors compared to non-metastatic tumors. | Associated with metastatic phenotype. | [22] |
| SphK2 | Breast Cancer (TNBC) | Promotes metastasis through the PAK1/LIMK1/Cofilin1 signaling pathway. | Drives cancer cell migration. | [23] |
| S1PRs | General | Activation promotes motility and angiogenesis. | Crucial for the pro-metastatic effects of S1P. | [1] |
Experimental Protocols
Investigating the S1P signaling pathway requires a range of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
This compound Kinase (SphK) Activity Assay (Fluorescence-Based)
This assay measures the enzymatic activity of SphK by quantifying the production of a fluorescently labeled S1P analog. It relies on the differential solubility of the NBD-sphingosine substrate (lipophilic) and the NBD-S1P product (polar).[24]
Materials:
-
Kinase Assay Buffer (5X): 150 mM Tris-HCl (pH 7.4), 750 mM NaCl, 0.25% Triton X-100.[24]
-
NBD-Sphingosine Stock (1 mM) in ethanol (B145695).[24]
-
ATP Stock Solution (10 mM) in water, pH 7.4.[24]
-
Recombinant SphK1 or SphK2 enzyme.
-
Chloroform (B151607)/Methanol (B129727) (1:2, v/v).
-
KCl (1 M).
-
96-well reaction plates and black 96-well plates for fluorescence reading.
Procedure:
-
Reagent Preparation: Prepare a 50 µM NBD-Sphingosine working solution by diluting the stock in 1X Kinase Assay Buffer. Dilute the SphK enzyme to the desired concentration in 1X Kinase Assay Buffer.[24]
-
Kinase Reaction: In a 96-well plate, assemble a 50 µL reaction: 10 µL of 5X Kinase Assay Buffer, 10 µL of enzyme solution, 10 µL of 50 µM NBD-Sphingosine, and ddH₂O to 45 µL. Include "no enzyme" and "no ATP" controls.[24]
-
Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding 5 µL of 10 mM ATP.[24]
-
Incubation: Incubate at 37°C for 30-60 minutes.[24]
-
Termination and Extraction: Stop the reaction by adding 200 µL of chloroform/methanol (1:2). Add 100 µL of chloroform and 100 µL of 1 M KCl. Vortex thoroughly and centrifuge at 1,500 x g for 10 minutes to separate the phases.[24]
-
Quantification: Carefully transfer 50 µL of the upper aqueous phase (containing the NBD-S1P product) to a new black 96-well plate.[24]
-
Fluorescence Measurement: Read the fluorescence using a plate reader with excitation at ~474 nm and emission at ~539 nm.[24]
Quantification of S1P by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for accurate and sensitive quantification of S1P in biological samples due to its high specificity.[25][26]
Materials:
-
Biological sample (plasma, serum, cell lysate).
-
Internal Standard (IS): e.g., C17-S1P.[26]
-
Methanol (ice-cold).
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
Mobile Phase A: Water with 0.1% formic acid.[26]
-
Mobile Phase B: Methanol with 0.1% formic acid.[26]
Procedure:
-
Sample Preparation (Plasma/Serum): Thaw samples on ice. To 10 µL of sample, add 55 µL of a suitable buffer (e.g., TBS).[27]
-
Protein Precipitation & Lipid Extraction: Add 200 µL of ice-cold methanol containing the internal standard (e.g., 20 nM C17-S1P). Vortex vigorously for 30 seconds.[26][27]
-
Incubation & Centrifugation: Incubate on ice for 20 minutes, then centrifuge at 17,000 x g for 2 minutes at 4°C.[26]
-
Supernatant Collection: Carefully transfer 150 µL of the supernatant to an autosampler vial or 96-well plate for analysis.[26][27]
-
LC-MS/MS Analysis: Inject 1-5 µL of the extract onto the LC system. Use a suitable C18 column and a gradient of Mobile Phase A and B to separate the lipids.
-
Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for S1P and the internal standard.
-
Quantification: Create a calibration curve by plotting the peak area ratio of S1P to the internal standard against known concentrations of S1P standards.[26]
Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate towards a chemoattractant (migration) or move through an extracellular matrix (ECM) barrier (invasion), mimicking steps of metastasis.[28][29]
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size) and companion plates (24-well).[30]
-
Cancer cell line of interest.
-
Serum-free and complete (serum-containing) cell culture medium.
-
Matrigel or other ECM component (for invasion assay only).[31]
-
PBS, Trypsin-EDTA, Cotton swabs.
-
Fixing solution (e.g., 70% ethanol) and staining solution (e.g., Crystal Violet).[29]
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the medium with serum-free medium.[30]
-
Assay Setup:
-
Migration: Place Transwell inserts into the 24-well plate.
-
Invasion: Thaw Matrigel on ice. Coat the top of the Transwell membrane with a thin layer of diluted Matrigel (e.g., 30-50 µL) and allow it to solidify at 37°C for 15-30 minutes.[31]
-
-
Chemoattractant: Add 600 µL of complete medium (containing serum or a specific chemoattractant like S1P) to the lower chamber of the 24-well plate.[29]
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of ~1 x 10⁶ cells/mL. Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each insert.[29][30]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for an appropriate time (typically 12-48 hours), allowing cells to migrate.[30]
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[29]
-
Fixing and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol for 10-15 minutes. Stain the cells with Crystal Violet for ~30 minutes.[29][30]
-
Quantification: Gently wash the inserts with water. Count the number of stained, migrated cells in several random fields of view under a microscope. Alternatively, elute the stain and measure the absorbance with a plate reader.[30]
Western Blot Analysis of S1P Signaling Proteins
Western blotting is used to detect and quantify specific proteins in cell lysates, such as total and phosphorylated forms of AKT, ERK, or STAT3, to assess the activation state of S1P-mediated signaling pathways.
Materials:
-
Cell pellets lysed in an appropriate lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT) and HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Lyse cell pellets on ice with lysis buffer. Sonicate if necessary to ensure complete lysis.[32]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Load 9-12 µg of protein per sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.[32]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[32]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[32]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of target protein.
References
- 1. Revisiting the sphingolipid rheostat: evolving concepts in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of this compound-1-phosphate signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the this compound Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Export of this compound-1-phosphate and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells [frontiersin.org]
- 12. Targeting this compound-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Sphingolipids and cancer: ceramide and this compound-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramide and this compound-1-phosphate in cancer, two faces of the sphinx - Espaillat - Translational Cancer Research [tcr.amegroups.org]
- 17. Breast cancer S1P is associated with pSphK1 and lymphatic metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound-kinase-1 signaling promotes metastasis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. S1P Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | this compound-1-phosphate stimulates colorectal cancer tumor microenvironment angiogenesis and induces macrophage polarization via macrophage migration inhibitory factor [frontiersin.org]
- 22. Frontiers | this compound 1-phosphate receptors and this compound kinase 1: novel biomarkers for clinical prognosis in breast, prostate, and hematological cancers [frontiersin.org]
- 23. Frontiers | SphK2/S1P Promotes Metastasis of Triple-Negative Breast Cancer Through the PAK1/LIMK1/Cofilin1 Signaling Pathway [frontiersin.org]
- 24. benchchem.com [benchchem.com]
- 25. Quantification of this compound-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 26. benchchem.com [benchchem.com]
- 27. Quantification of this compound 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 29. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. Methods for Analyzing this compound-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sphingosine-1-Phosphate (S1P) in Immune Cell Trafficking and Regulation
Executive Summary: Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid that plays a pivotal role in the regulation of the immune system.[1] Generated by This compound (B13886) kinases and degraded by S1P lyase, it exerts its effects primarily through a family of five G protein-coupled receptors (S1PR1-5).[2][3] A key function of the S1P signaling axis is the control of immune cell trafficking, governed by an S1P concentration gradient between secondary lymphoid organs and the circulatory system.[3][4] Lymphocytes, for instance, rely on S1PR1 to sense this gradient and egress from lymph nodes into the blood.[1] Disruption of this pathway is a hallmark of various autoimmune diseases.[3] Consequently, modulation of S1P receptors has emerged as a powerful therapeutic strategy, exemplified by the success of drugs like Fingolimod (FTY720) in treating multiple sclerosis by inducing lymphocyte sequestration in lymphoid organs.[3][5] This guide provides an in-depth overview of S1P's function, the underlying signaling pathways, key experimental methodologies for its study, and its significance as a drug development target.
The this compound-1-Phosphate Signaling Axis
S1P Metabolism and Gradient Formation
This compound-1-phosphate is a dynamically regulated signaling molecule. It is synthesized intracellularly from this compound through the action of two this compound kinases, SphK1 and SphK2.[2][6] Following its synthesis, S1P can be exported out of the cell by specific transporters, such as spinster homolog 2 (Spns2), to act on cell surface receptors in an autocrine or paracrine fashion.[5][6]
The concentration of S1P is tightly controlled and forms a critical physiological gradient. S1P levels are kept low within tissues and lymphoid organs, primarily due to the activity of S1P-degrading enzymes like S1P lyase.[2] In contrast, high concentrations of S1P are maintained in the blood and lymph, largely produced by erythrocytes and endothelial cells.[3][7] This established gradient, with high S1P levels in circulation and low levels in tissues, is the fundamental driving force for S1P-mediated immune cell trafficking.[4][8][9]
S1P Receptors (S1PRs)
S1P mediates its extracellular effects by binding to five distinct G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5.[3] These receptors are expressed on various immune cells and are coupled to different G proteins, leading to the activation of diverse downstream signaling cascades that regulate cell migration, proliferation, and survival.[2][10] The specific S1P receptors expressed on an immune cell dictate its response to the S1P gradient.[2]
S1P-Mediated Immune Cell Trafficking
The S1P-S1PR axis is a master regulator of immune cell movement between lymphoid organs, blood, and peripheral tissues.
Lymphocyte Egress
The most well-characterized role of S1P is in controlling the egress of T and B lymphocytes from the thymus and secondary lymphoid organs (SLOs) like lymph nodes and the spleen.[2][9] Naïve lymphocytes in SLOs express high levels of S1PR1.[11] To exit the SLO and enter circulation, these cells migrate towards the high S1P concentration in the blood and lymph.[1][3] This process is essential for immune surveillance, allowing lymphocytes to recirculate throughout the body.[3] Genetic deletion of S1PR1 in T cells results in their failure to egress from the thymus and SLOs, leading to a sharp decrease in circulating lymphocytes (lymphopenia).[2][11][12]
Trafficking of Other Immune Cells
While S1PR1 is paramount for lymphocytes, other S1P receptors govern the trafficking of different immune cell populations. For example, S1PR5 is crucial for the trafficking of Natural Killer (NK) cells, while S1PR3 is involved in dendritic cell migration.[2][13] In contrast, S1PR2 often plays an inhibitory role in migration, counteracting the signals from other S1P receptors in cells like macrophages.[2][13]
| Receptor | Primary Immune Cell Type(s) | Primary Trafficking Function |
| S1PR1 | T cells, B cells | Egress from thymus and secondary lymphoid organs.[2] |
| S1PR2 | Macrophages, Mast cells | Negatively regulates and inhibits cell migration.[2] |
| S1PR3 | Dendritic cells | Facilitates migration.[2] |
| S1PR4 | Dendritic cells, Neutrophils | Contributes to cell differentiation and recruitment.[13][14] |
| S1PR5 | Natural Killer (NK) cells | Mediates chemotaxis and trafficking from lymphoid organs.[2][13] |
| Table 1: Summary of S1P Receptor Functions in Immune Cell Trafficking. |
S1P Signaling Pathways and Immune Regulation
Upon binding S1P, S1PRs activate intracellular signaling cascades that orchestrate the cellular response.
Downstream Signaling Cascades
As GPCRs, S1P receptors couple to heterotrimeric G proteins to initiate signaling. The specific G protein (e.g., Gαi, Gαq, Gα12/13) activated depends on the receptor subtype.[10] This leads to the engagement of major downstream pathways, including:
-
PI3K-Akt Pathway: Promotes cell survival and proliferation.[2]
-
Ras-ERK (MAPK) Pathway: Regulates gene expression, cell growth, and differentiation.[2][15]
-
Small GTPases (Rac and Rho): Critical for cytoskeletal rearrangements required for cell migration.[2]
-
Phospholipase C (PLC) Pathway: Involved in calcium signaling and cellular activation.[15]
References
- 1. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 1-phosphate and immune regulation: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. This compound 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The role of this compound 1-phosphate in immunity and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | How do this compound-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Expression of the this compound 1-Phosphate Receptor, S1P1, on T-cells Controls Thymic Emigration* | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Immune Cell Migration by this compound-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Sphingosine Metabolism: A Comparative Analysis Between Yeast and Mammalian Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that are integral components of eukaryotic cell membranes and play crucial roles in a variety of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. The metabolic pathways of sphingolipids, while sharing a conserved core, exhibit significant divergences between the budding yeast Saccharomyces cerevisiae and mammalian cells. Understanding these differences is paramount for leveraging yeast as a model organism for studying human diseases associated with sphingolipid dysregulation and for the development of targeted therapeutics. This technical guide provides a detailed comparison of sphingosine (B13886) metabolism in yeast and mammalian cells, focusing on the core pathways, key enzymatic differences, and the resulting structural diversity of sphingolipid species.
Core Differences in Sphingolipid Metabolic Pathways
The biosynthesis of sphingolipids initiates with the condensation of serine and palmitoyl-CoA, a step that is conserved across yeast and mammals. However, subsequent modifications to the sphingoid long-chain base (LCB) and the nature of the complex sphingolipids synthesized represent the primary points of divergence.
Long-Chain Base Synthesis: Phytothis compound (B30862) vs. This compound
A fundamental distinction lies in the primary long-chain base incorporated into ceramides (B1148491).
-
Yeast: In S. cerevisiae, the initial product, dihydrothis compound (sphinganine), is hydroxylated at the C4 position by the enzyme Sur2p (encoded by the SUR2 gene) to form phytothis compound . Phytothis compound is the predominant LCB found in yeast sphingolipids.[1]
-
Mammalian Cells: In contrast, mammalian cells do not typically hydroxylate dihydrothis compound at the C4 position. Instead, dihydroceramide (B1258172) is desaturated by a dihydroceramide desaturase to introduce a 4,5-trans double bond, forming This compound , the characteristic LCB in most mammalian sphingolipids.[1]
Ceramide Structure: Acyl Chain Length and Hydroxylation
The structure of ceramide, the central hub of sphingolipid metabolism, also differs significantly.
-
Yeast: Yeast ceramides are predominantly phytoceramides , containing phytothis compound N-acylated with a very-long-chain fatty acid (VLCFA), typically C26:0.[2] Additionally, yeast can introduce a hydroxyl group at the α-position (C2) of the fatty acid, a modification that is rare in mammals.[1]
-
Mammalian Cells: Mammalian ceramides primarily contain this compound and are acylated with a more diverse range of fatty acids, typically with chain lengths from C16 to C24.[1] While hydroxylation of the fatty acid can occur, it is less common than in yeast.[1]
Complex Sphingolipid Synthesis: Inositol (B14025) Phosphoceramides vs. Sphingomyelin (B164518) and Glycosphingolipids
The final complex sphingolipids synthesized from ceramide are markedly different between yeast and mammals.
-
Yeast: S. cerevisiae synthesizes a series of inositol phosphoceramides (IPCs) . Ceramide is first converted to inositol phosphoceramide (IPC), which can be further mannosylated to form mannosyl-inositol phosphoceramide (MIPC) and mannosyl-diinositol phosphoceramide (M(IP)2C).[3][4] These complex sphingolipids are major components of the yeast plasma membrane.[5]
-
Mammalian Cells: Mammalian cells utilize ceramide as a precursor for two major classes of complex sphingolipids:
-
Sphingomyelin: Synthesized by the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide.
-
Glycosphingolipids: A diverse family of lipids formed by the addition of sugar moieties to ceramide, starting with glucosylceramide or galactosylceramide.[3]
-
Signaling Pathways and Experimental Workflows
The distinct metabolic pathways in yeast and mammalian cells give rise to different signaling molecules and require specific experimental approaches for their study.
// Nodes Serine [label="Serine +\nPalmitoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; KDS [label="3-Ketodihydrothis compound", fillcolor="#FBBC05", fontcolor="#202124"]; DHS [label="Dihydrothis compound\n(Sphinganine)", fillcolor="#FBBC05", fontcolor="#202124"]; PHS [label="Phytothis compound", fillcolor="#FBBC05", fontcolor="#202124"]; VLCFA [label="Very-Long-Chain\nFatty Acyl-CoA (C26)", fillcolor="#F1F3F4", fontcolor="#202124"]; PhytoCer [label="Phytoceramide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IPC [label="Inositol\nPhosphoceramide (IPC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MIPC [label="Mannosyl-IPC (MIPC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MIP2C [label="Mannosyl-di-IPC (M(IP)2C)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Serine -> KDS [label="SPT\n(Lcb1/2, Tsc3)", color="#4285F4"]; KDS -> DHS [label="Tsc10", color="#4285F4"]; DHS -> PHS [label="Sur2", color="#4285F4"]; {PHS, VLCFA} -> PhytoCer [label="Ceramide Synthase\n(Lag1, Lac1, Lip1)", color="#4285F4"]; PhytoCer -> IPC [label="IPC Synthase\n(Aur1)", color="#4285F4"]; IPC -> MIPC [label="MIPC Synthase\n(Csg1/2, Csh1)", color="#4285F4"]; MIPC -> MIP2C [label="M(IP)2C Synthase\n(Ipt1)", color="#4285F4"]; } caption: Yeast Sphingolipid Metabolism Pathway.
// Nodes Serine [label="Serine +\nPalmitoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; KDS [label="3-Ketodihydrothis compound", fillcolor="#FBBC05", fontcolor="#202124"]; DHS [label="Dihydrothis compound\n(Sphinganine)", fillcolor="#FBBC05", fontcolor="#202124"]; FattyAcylCoA [label="Fatty Acyl-CoA\n(C16-C24)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHCer [label="Dihydroceramide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cer [label="Ceramide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SM [label="Sphingomyelin", fillcolor="#34A853", fontcolor="#FFFFFF"]; GlcCer [label="Glucosylceramide", fillcolor="#34A853", fontcolor="#FFFFFF"]; ComplexGSL [label="Complex\nGlycosphingolipids", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; S1P [label="this compound-1-Phosphate", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Serine -> KDS [label="SPT\n(SPTLC1/2/3)", color="#4285F4"]; KDS -> DHS [label="3-KDS Reductase", color="#4285F4"]; {DHS, FattyAcylCoA} -> DHCer [label="Ceramide Synthase\n(CerS1-6)", color="#4285F4"]; DHCer -> Cer [label="Dihydroceramide\nDesaturase", color="#4285F4"]; Cer -> SM [label="Sphingomyelin\nSynthase", color="#4285F4"]; Cer -> GlcCer [label="Glucosylceramide\nSynthase", color="#4285F4"]; GlcCer -> ComplexGSL [label="Glycosyl-\ntransferases", color="#4285F4"]; Cer -> this compound [label="Ceramidase", color="#4285F4"]; this compound -> S1P [label="this compound\nKinase", color="#4285F4"]; } caption: Mammalian Sphingolipid Metabolism Pathway.
// Nodes Sample [label="Yeast or Mammalian\nCell Culture/Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(e.g., Bligh-Dyer)", fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="Chromatographic Separation\n(LC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="Mass Spectrometry\n(MS/MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis and\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> Extraction [color="#5F6368"]; Extraction -> Separation [color="#5F6368"]; Separation -> Detection [color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; } caption: General Experimental Workflow for Sphingolipid Analysis.
Quantitative Data Summary
While direct, side-by-side quantitative comparisons of enzyme kinetics and absolute metabolite concentrations between yeast and mammalian cells are scarce in the literature, the existing data highlights significant differences in the sphingolipidome composition.
Table 1: Comparison of Key Features in Yeast and Mammalian Sphingolipid Metabolism
| Feature | Yeast (S. cerevisiae) | Mammalian Cells |
| Primary Long-Chain Base | Phytothis compound (C4-hydroxylated) | This compound (C4-C5 unsaturated) |
| Primary Ceramide Type | Phytoceramide | Ceramide |
| Acyl Chain Length in Ceramides | Predominantly very-long-chain (C26) | Diverse (C16-C24) |
| Complex Sphingolipids | Inositol Phosphoceramides (IPC, MIPC, M(IP)2C) | Sphingomyelin, Glycosphingolipids |
| Key Divergent Enzymes | Sur2p (LCB C4-hydroxylase) | Dihydroceramide Desaturase |
| IPC, MIPC, M(IP)2C Synthases | Sphingomyelin Synthase, Glucosylceramide Synthase | |
| Subcellular Localization of de novo Synthesis | Endoplasmic Reticulum | Endoplasmic Reticulum |
| Subcellular Localization of Complex Sphingolipid Synthesis | Golgi Apparatus | Golgi Apparatus |
Table 2: Key Enzymes and Their Homologs
| Yeast Enzyme (Gene) | Mammalian Homolog(s) | Function |
| Lcb1p/Lcb2p | SPTLC1/SPTLC2/SPTLC3 | Serine Palmitoyltransferase (First step of de novo synthesis) |
| Tsc10p | 3-Ketodihydrothis compound Reductase | Reduction of 3-ketodihydrothis compound |
| Sur2p | - | Dihydrothis compound C4-hydroxylase |
| - | Dihydroceramide Desaturase (DEGS1, DEGS2) | Introduction of 4,5-trans double bond in dihydroceramide |
| Lag1p/Lac1p | Ceramide Synthases (CerS1-6) | N-acylation of long-chain base to form (dihydro)ceramide |
| Aur1p | - | Inositol Phosphoceramide (IPC) Synthase |
| - | Sphingomyelin Synthase (SGMS1, SGMS2) | Synthesis of sphingomyelin from ceramide |
| - | Glucosylceramide Synthase (UGCG) | Synthesis of glucosylceramide from ceramide |
| Isc1p | Neutral Sphingomyelinase (nSMase) | Hydrolysis of complex sphingolipids |
Detailed Experimental Protocols
Accurate analysis of sphingolipid metabolism requires robust experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Lipid Extraction from Yeast Cells
This protocol is adapted for the extraction of neutral and glycerophospholipids, and partially sphingolipids from S. cerevisiae.
Materials:
-
Yeast cell culture
-
Liquid nitrogen
-
Glass beads (acid-washed)
-
Methanol
-
0.9% MgCl2 solution
-
Nitrogen gas stream
-
Glass sample vials
Procedure:
-
Grow yeast cells to the desired density (e.g., mid-log phase).
-
Harvest cells by centrifugation (e.g., 1000 x g for 3 minutes).
-
Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Pellets can be stored at -80°C.
-
To the frozen cell pellet, add 1 ml of a chloroform:methanol (2:1, v/v) mixture.
-
Add an equal volume of glass beads.
-
Disrupt the cells by vigorous vortexing or using a bead beater for 5-10 minutes at 4°C.
-
Transfer the lysate to a new glass tube.
-
Add 1 ml of 0.9% MgCl2 to induce phase separation.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Repeat the extraction of the upper aqueous phase and cell debris with 1 ml of the chloroform:methanol mixture, centrifuge, and pool the organic phases.
-
Evaporate the solvent from the pooled organic phase under a stream of nitrogen.
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) for storage at -20°C or for further analysis.
Protocol 2: Lipid Extraction from Mammalian Cells (Modified Bligh-Dyer Method)
Materials:
-
Mammalian cell culture or tissue homogenate
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Ice
-
Centrifuge
Procedure:
-
Harvest mammalian cells by scraping or trypsinization, followed by centrifugation. For tissues, homogenize in a suitable buffer on ice.
-
To the cell pellet or tissue homogenate, add a mixture of chloroform:methanol:water in a ratio of 2:1:0.8 (v/v/v).
-
Vortex the mixture thoroughly and incubate on ice for 15-30 minutes.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Vortex again and centrifuge at a low speed (e.g., 500 x g) for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the subsequent analysis method (e.g., the initial mobile phase for LC-MS/MS).[6]
Protocol 3: LC-MS/MS Analysis of Sphingolipids
This is a general protocol for the analysis of sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the instrument and the specific sphingolipid classes of interest.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
Chromatography (Reversed-Phase Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A gradient from a higher aqueous percentage to a high organic percentage is typically used to elute sphingolipids based on their hydrophobicity.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40-50°C).
Mass Spectrometry:
-
Ionization Mode: ESI in positive ion mode is commonly used for most sphingolipids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of known sphingolipids. This involves selecting specific precursor-to-product ion transitions for each analyte.
-
Data Acquisition: Acquire data over the entire chromatographic run.
Data Analysis:
-
Integrate the chromatographic peaks for each sphingolipid species.
-
Quantify the amount of each sphingolipid using a calibration curve generated from authentic standards.
-
Normalize the data to an internal standard and the initial sample amount (e.g., protein concentration or cell number).
Protocol 4: In Vitro Ceramide Synthase Assay
This assay measures the activity of ceramide synthase by monitoring the formation of ceramide from a long-chain base and a fatty acyl-CoA.
Materials:
-
Cell or tissue lysates containing ceramide synthase activity (e.g., microsomes)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.
-
Substrates: Sphinganine (B43673) (or other LCB) and a specific fatty acyl-CoA (e.g., C16:0-CoA).
-
Internal Standard (for MS-based detection): e.g., C17-sphinganine and a ceramide with an odd-chain fatty acid.
-
Solvents for lipid extraction.
Procedure:
-
Prepare cell or tissue lysates (microsomal fractions are often used as ceramide synthase is an ER-resident enzyme).
-
In a microfuge tube, combine the lysate (e.g., 20-50 µg of protein) with the assay buffer.
-
Initiate the reaction by adding the substrates (e.g., 10 µM sphinganine and 50 µM fatty acyl-CoA).
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol).
-
Add the internal standard.
-
Extract the lipids as described in Protocol 2.
-
Analyze the formation of the ceramide product by LC-MS/MS.
-
Calculate the enzyme activity, typically expressed as pmol of product formed per mg of protein per minute.
Protocol 5: In Vitro Serine Palmitoyltransferase (SPT) Assay
This assay measures the activity of the rate-limiting enzyme in sphingolipid biosynthesis.
Materials:
-
Cell or tissue lysates containing SPT activity (e.g., total cell lysate or microsomes).
-
Assay Buffer: e.g., 50 mM HEPES, pH 8.0, 5 mM DTT, 50 µM pyridoxal (B1214274) 5'-phosphate (PLP).
-
Substrates: L-serine and palmitoyl-CoA. For detection, either radiolabeled [³H]L-serine or a non-radioactive method can be used.
-
Stopping Solution: e.g., Chloroform:Methanol (1:2, v/v).
Procedure (Non-radioactive, LC-MS/MS detection):
-
Prepare cell lysates.
-
In a reaction tube, combine the lysate with the assay buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding the substrates (e.g., 1 mM L-serine and 50 µM palmitoyl-CoA).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stopping solution.
-
Extract the lipids. The product, 3-ketodihydrothis compound, is unstable and can be reduced with sodium borohydride (B1222165) to the more stable dihydrothis compound for easier quantification.
-
Analyze the formation of the product by LC-MS/MS.
-
Calculate SPT activity based on the amount of product formed over time per mg of protein.
Conclusion
The metabolic pathways of sphingolipids in yeast and mammalian cells, while originating from a common precursor, diverge significantly to produce structurally and functionally distinct molecules. Yeast primarily synthesizes phytoceramides and inositol phosphoceramides, whereas mammals produce ceramides that are further metabolized to sphingomyelin and a vast array of glycosphingolipids. These fundamental differences are critical considerations for researchers using yeast as a model system to study human sphingolipid metabolism and associated diseases. The detailed protocols provided in this guide offer a starting point for the robust investigation of these complex and vital lipid pathways. Further research focusing on direct quantitative comparisons of enzyme kinetics and metabolic flux will be invaluable in refining our understanding of the nuanced regulation of sphingolipid homeostasis in these different eukaryotic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingolipids facilitate age asymmetry of membrane proteins in dividing yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. The Yeast Sphingolipid Signaling Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles for Sphingolipids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Budding Yeast: An Ideal Backdrop for In vivo Lipid Biochemistry [frontiersin.org]
An In-depth Technical Guide to the Discovery and Function of Sphingosine Kinases 1 and 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine (B13886) kinases (SphKs) are lipid kinases that catalyze the phosphorylation of the pro-apoptotic lipid this compound to the pro-survival signaling molecule this compound-1-phosphate (S1P). This conversion is a critical regulatory point in the sphingolipid metabolic pathway, often referred to as the "sphingolipid rheostat," which balances the cellular fate between apoptosis and survival. Two main isoforms of this enzyme, this compound Kinase 1 (SphK1) and this compound Kinase 2 (SphK2), have been identified and characterized. While both isoforms catalyze the same fundamental reaction, they exhibit distinct subcellular localizations, regulatory mechanisms, and physiological functions, making them intriguing targets for therapeutic intervention in a variety of diseases, including cancer, inflammatory disorders, and cardiovascular diseases. This technical guide provides a comprehensive overview of the discovery, function, and regulation of SphK1 and SphK2, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Discovery and Initial Characterization
The existence of an enzyme capable of phosphorylating this compound was first reported in the 1970s. However, the molecular identification and cloning of the two distinct isoforms, SphK1 and SphK2, did not occur until the late 1990s and early 2000s. These discoveries were pivotal in unraveling the complexities of sphingolipid signaling.
-
This compound Kinase 1 (SphK1): The gene encoding human SphK1 is located on chromosome 17.[1] It was the first of the two isoforms to be cloned and characterized. Early studies revealed its primary localization in the cytoplasm and its translocation to the plasma membrane upon activation by various stimuli, such as growth factors and cytokines.[2] This translocation is crucial for its function in "inside-out" signaling, where intracellularly generated S1P is exported to activate cell surface S1P receptors.[2]
-
This compound Kinase 2 (SphK2): The gene for human SphK2 is found on chromosome 19.[1] Discovered shortly after SphK1, SphK2 presented a more complex picture with multiple splice variants and distinct subcellular localizations, including the nucleus, mitochondria, and endoplasmic reticulum.[3][4] Unlike SphK1, which is generally considered pro-survival, initial studies suggested that SphK2 could have pro-apoptotic functions, adding another layer of complexity to the sphingolipid rheostat.[5]
Biochemical Properties and Substrate Specificity
SphK1 and SphK2, while sharing the same primary substrate, exhibit differences in their kinetic properties and substrate specificity. These distinctions are crucial for understanding their unique biological roles and for the development of isoform-specific inhibitors.
Substrate Specificity
While both enzymes phosphorylate D-erythro-sphingosine, SphK2 has a broader substrate specificity.[1] SphK2 can also phosphorylate other sphingoid bases, such as dihydrothis compound and phytothis compound, which are not efficiently phosphorylated by SphK1.[1]
Kinetic Parameters
The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for SphK1 and SphK2 with respect to their substrates, this compound and ATP, have been determined in various studies. These parameters can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. endogenous) and the assay method used.
| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg or nmol/min/mg) | Reference(s) |
| SphK1 | This compound | 5 - 17 | Varies | [6] |
| ATP | 56 - 125 | Varies | [6] | |
| SphK2 | This compound | 3 - 6 | Varies | [6] |
| ATP | 79 | Varies | [6] |
Tissue Distribution and Expression in Cancer
The expression levels of SphK1 and SphK2 vary significantly across different tissues and are often dysregulated in cancer, highlighting their importance in both normal physiology and pathology.
Tissue Distribution
SphK1 is highly expressed in the lung, spleen, and leukocytes, while SphK2 is more abundant in the liver and kidney.[7][8] This differential expression pattern suggests distinct roles for the two isoforms in different organ systems.
| Tissue | SphK1 Expression | SphK2 Expression | Reference(s) |
| Lung | High | Moderate | [7] |
| Spleen | High | Low | [7] |
| Liver | Moderate | High | [7][8] |
| Kidney | Moderate | High | [7][8] |
| Brain | Low | Moderate | |
| Heart | Low | Moderate |
Note: Expression levels are relative and can vary based on the detection method.
Expression in Cancer
Overexpression of SphK1 is a common feature in a wide range of cancers, including breast, colon, lung, and prostate cancer, and is often associated with poor prognosis and resistance to therapy.[6][9] The role of SphK2 in cancer is more complex, with some studies suggesting a pro-oncogenic role and others a tumor-suppressive function, likely dependent on its subcellular localization and the specific cancer type.[7]
| Cancer Cell Line | Cancer Type | SphK1 Expression | SphK2 Expression | Reference(s) |
| MCF-7 | Breast Cancer | High | Moderate | [9] |
| PC-3 | Prostate Cancer | High | Moderate | [9] |
| HCT116 | Colon Cancer | Low | Low | [10] |
| RKO | Colon Cancer | High | High | [10] |
Cellular Functions and Signaling Pathways
SphK1 and SphK2 play multifaceted roles in regulating a plethora of cellular processes, primarily through the production of S1P. The distinct subcellular localizations of the two isoforms lead to the generation of spatially segregated pools of S1P, which can then act on different intracellular and extracellular targets.
This compound Kinase 1 (SphK1)
Primarily localized in the cytoplasm, SphK1 is a key player in the "inside-out" signaling paradigm. Upon activation by stimuli such as growth factors (e.g., PDGF, VEGF) and cytokines (e.g., TNF-α), SphK1 translocates to the plasma membrane, where it generates S1P.[2] This S1P can then be exported out of the cell by transporters like spinster homolog 2 (Spns2) and ATP-binding cassette (ABC) transporters.[11] Extracellular S1P acts as a ligand for a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5, on the surface of the same or neighboring cells, initiating a cascade of downstream signaling events.[12]
Key Cellular Functions of SphK1:
-
Cell Proliferation and Survival: The SphK1/S1P axis is a potent activator of pro-survival signaling pathways, including the PI3K/Akt and ERK/MAPK pathways, which inhibit apoptosis and promote cell cycle progression.[13][14]
-
Inflammation: SphK1 is generally considered a pro-inflammatory enzyme. It is involved in the activation of NF-κB, a key transcription factor that drives the expression of inflammatory cytokines and adhesion molecules.[15]
-
Angiogenesis: By promoting the proliferation and migration of endothelial cells, the SphK1/S1P pathway plays a crucial role in the formation of new blood vessels.
-
Cancer Progression: The overexpression of SphK1 in tumors contributes to cancer cell proliferation, survival, invasion, and metastasis, making it a promising target for cancer therapy.[6]
Figure 1: SphK1 Signaling Pathway.
This compound Kinase 2 (SphK2)
SphK2 has a more varied subcellular distribution, with significant pools found in the nucleus, mitochondria, and endoplasmic reticulum.[3] This localization allows SphK2 to generate S1P in distinct intracellular compartments, where it can directly interact with and modulate the function of various proteins, acting as a true intracellular second messenger.
Key Cellular Functions of SphK2:
-
Transcriptional Regulation: Nuclear SphK2-generated S1P has been shown to inhibit histone deacetylases (HDACs), leading to changes in histone acetylation and the regulation of gene expression.[4]
-
Apoptosis Regulation: The role of SphK2 in apoptosis is context-dependent. In some settings, it can promote apoptosis, possibly through its BH3-like domain or by influencing ceramide levels.[5] In other contexts, it can be pro-survival.
-
Mitochondrial Function: Mitochondrial SphK2 is involved in regulating mitochondrial respiration and integrity.[3]
-
Inflammation: The role of SphK2 in inflammation is less clear-cut than that of SphK1, with studies suggesting both pro- and anti-inflammatory roles depending on the specific context and cell type.[1]
Figure 2: SphK2 Intracellular Signaling Pathways.
Pharmacological Inhibition
The distinct roles of SphK1 and SphK2 in various diseases have made them attractive targets for pharmacological intervention. A number of small molecule inhibitors with varying degrees of potency and selectivity for the two isoforms have been developed and are widely used as research tools and are being investigated as potential therapeutics.
| Inhibitor | Target(s) | IC50 / Ki | Reference(s) |
| PF-543 | SphK1 | IC50: ~2-3.6 nM | [4] |
| SKI-II | SphK1/SphK2 | IC50: ~0.5-12 µM (SphK1) | [4] |
| ABC294640 (Opaganib) | SphK2 | Ki: ~9.8 µM | |
| SLM6031434 | SphK2 | Ki: ~90 nM | [1] |
| Amgen-23 | SphK1 | IC50: 20 nM |
Experimental Protocols
This compound Kinase Activity Assay (Radiometric)
This is a classic and highly sensitive method for measuring SphK activity.
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to this compound, catalyzed by SphK. The resulting radiolabeled S1P is then separated from the unreacted [γ-³²P]ATP and quantified.
Materials:
-
Recombinant or purified SphK1 or SphK2, or cell/tissue lysate
-
This compound substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM β-mercaptoethanol, 10 mM MgCl₂)
-
Stop solution (e.g., 1 N HCl)
-
Organic solvent for extraction (e.g., chloroform:methanol:HCl, 100:200:1, v/v/v)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture containing the reaction buffer, this compound, and the enzyme source.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the lipids by adding the organic solvent, vortexing, and centrifuging to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol:acetic acid:water, 90:90:15:5, v/v/v/v).
-
Visualize the radiolabeled S1P spot by autoradiography.
-
Scrape the S1P spot from the TLC plate and quantify the radioactivity using a scintillation counter.
Figure 3: Radiometric this compound Kinase Assay Workflow.
Expression and Purification of Recombinant His-tagged SphK1 in E. coli
Principle: This protocol describes the expression of N-terminally His-tagged human SphK1 in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing His-tagged human SphK1
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity resin
-
Sonciator
-
Centrifuge
Procedure:
-
Expression:
-
Transform the SphK1 expression vector into competent E. coli cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5-1 mM).
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Incubate the clarified lysate with the equilibrated resin to allow binding of the His-tagged SphK1.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the purified His-tagged SphK1 with elution buffer.
-
Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting using an anti-His-tag antibody.
-
Figure 4: Recombinant His-tagged Protein Purification Workflow.
Conclusion
The discovery and characterization of this compound kinases 1 and 2 have profoundly advanced our understanding of the intricate roles of sphingolipids in cellular signaling. Their distinct subcellular localizations, functions, and modes of regulation underscore the complexity of the sphingolipid rheostat in controlling cell fate. The development of isoform-specific inhibitors has provided powerful tools to dissect their individual contributions to health and disease. As our knowledge of the SphK/S1P signaling axis continues to expand, these enzymes are poised to remain at the forefront of drug discovery efforts for a multitude of pathological conditions, offering the promise of novel and targeted therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Kinases and this compound 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Functional Role of this compound Kinase 2 [frontiersin.org]
- 4. uniprot.org [uniprot.org]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. The emerging roles of this compound 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPHK1 this compound kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Expression Profile of this compound Kinase 1 Isoforms in Human Cancer Tissues and Cells: Importance and Clinical Relevance of the Neglected 1b-Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and purification of fused kinase from insect cells for in vitro kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are SPHK1 gene modulators and how do they work? [synapse.patsnap.com]
- 12. This compound Kinase 1 | Encyclopedia MDPI [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms and potential therapeutic targets of SphK1 and SphK2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PaxDb, a Database of Protein Abundance Averages Across All Three Domains of Life - PMC [pmc.ncbi.nlm.nih.gov]
The Sphingolipid Rheostat: A Technical Guide to Balancing Ceramide, Sphingosine, and Sphingosine-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sphingolipid rheostat is a critical cellular signaling paradigm that governs the delicate balance between pro-apoptotic and pro-survival signals. This balance is primarily dictated by the interconversion of three key bioactive sphingolipids: ceramide, sphingosine (B13886), and this compound-1-phosphate (S1P).[1] The relative levels of these lipids act as a molecular switch, determining whether a cell undergoes apoptosis, proliferates, or differentiates.[2] Ceramide and this compound are generally considered pro-apoptotic and anti-proliferative, while S1P promotes cell survival, proliferation, and migration.[3][4] Dysregulation of this rheostat is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases, making it a prime target for therapeutic intervention.[5] This technical guide provides an in-depth exploration of the sphingolipid rheostat, its core components, signaling pathways, and the experimental protocols used to investigate its function.
Core Concepts of the Sphingolipid Rheostat
The central tenet of the sphingolipid rheostat is the enzymatic interconversion of ceramide, this compound, and S1P, which allows for rapid shifts in their relative concentrations, thereby modulating downstream signaling pathways.[1]
-
Ceramide (Cer): Often referred to as a "tumor suppressor lipid," ceramide is a central molecule in sphingolipid metabolism.[6] It can be generated through multiple pathways, including the de novo synthesis pathway, the hydrolysis of sphingomyelin (B164518) by sphingomyelinases (SMases), and the salvage pathway.[7] Accumulation of ceramide is a potent trigger for cell cycle arrest and apoptosis.[8][9]
-
This compound (Sph): Ceramide can be deacylated by ceramidases (CDases) to produce this compound.[10] While also considered pro-apoptotic, this compound primarily serves as the substrate for the synthesis of S1P.[11]
-
This compound-1-Phosphate (S1P): Generated by the phosphorylation of this compound by this compound kinases (SphKs), S1P is a potent signaling molecule with primarily pro-survival and pro-proliferative effects.[4][12] S1P can act both intracellularly and extracellularly by binding to a family of five G protein-coupled receptors (S1P₁₋₅), initiating a cascade of downstream signaling events.[7][13]
The balance between these three lipids is tightly regulated by the enzymes that catalyze their interconversion. The activities of these enzymes are, in turn, controlled by a variety of cellular stimuli, including growth factors, cytokines, and stress signals.[12][14]
Signaling Pathways
The opposing effects of ceramide and S1P are mediated by distinct downstream signaling pathways.
Ceramide-Mediated Apoptosis
Ceramide accumulation triggers apoptosis through multiple mechanisms, including the activation of stress-activated protein kinases and the mitochondrial apoptotic pathway.[14][15]
Caption: Ceramide-Mediated Apoptotic Signaling Pathway.
S1P-Mediated Cell Survival and Proliferation
S1P promotes cell survival and proliferation primarily through the activation of its cell surface receptors, which couple to various G proteins and activate downstream signaling cascades.[7]
Caption: S1P Receptor-Mediated Signaling Pathways.
Quantitative Data
The absolute and relative concentrations of ceramide, this compound, and S1P can vary significantly depending on the cell type, tissue, and physiological or pathological state. The following table summarizes representative sphingolipid levels in different biological contexts.
| Sphingolipid | Cell Line / Tissue | Concentration (pmol/mg protein or pmol/10^6 cells) | Condition | Reference |
| Ceramide (d18:1/16:0) | MDCK cells (2D culture) | ~150 | Normal | [16] |
| Ceramide (d18:1/24:0) | MDCK cells (2D culture) | ~50 | Normal | [16] |
| Ceramide (total) | Ishikawa endometrial cancer cells | Higher than HEC-1A cells | Cancer | [17] |
| Ceramide (C16:0) | Endometrial cancer tissue | Significantly increased vs. healthy tissue | Cancer | [18] |
| S1P | HEC-1A endometrial cancer cells | Higher than Ishikawa cells | Cancer | [17] |
| S1P | Plasma | High nanomolar to low micromolar | Normal | [19] |
| S1P/Ceramide Ratio | Endometrial cancer tissue | Significantly decreased vs. healthy tissue | Cancer | [18] |
Experimental Protocols
A variety of experimental techniques are employed to study the sphingolipid rheostat. Below are detailed protocols for key assays.
Quantification of Sphingolipids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of individual sphingolipid species.
Objective: To quantify the levels of ceramide, this compound, and S1P in biological samples.
Materials:
-
Internal standards for each sphingolipid class
-
Solvents: Chloroform (B151607), Methanol (B129727), Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
LC-MS/MS system with a suitable column (e.g., C18 or HILIC)
Procedure:
-
Sample Preparation: Homogenize cells or tissues in an appropriate buffer.
-
Lipid Extraction: Perform a Bligh-Dyer or similar lipid extraction by adding a mixture of chloroform and methanol to the sample, followed by phase separation with water. The lower organic phase contains the lipids.
-
Internal Standard Spiking: Add a known amount of internal standards to the sample before extraction to correct for extraction efficiency and matrix effects.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
-
LC Separation: Inject the sample onto the LC system. Use a gradient elution to separate the different sphingolipid species.
-
MS/MS Detection: Use multiple reaction monitoring (MRM) mode to specifically detect and quantify each sphingolipid species based on its precursor and product ion masses.
-
Data Analysis: Generate a standard curve for each analyte using known concentrations of standards. Quantify the sphingolipids in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
Caption: Workflow for Sphingolipid Quantification by LC-MS/MS.
This compound Kinase (SphK) Activity Assay
This assay measures the activity of SphK, the enzyme that produces S1P.
Objective: To determine the enzymatic activity of SphK in cell or tissue lysates.
Materials:
-
This compound (substrate)
-
[γ-³²P]ATP or a fluorescent ATP analog
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
Cell or tissue lysate containing SphK
-
TLC plates or other separation method
-
Phosphorimager or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, kinase assay buffer, and this compound.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., HCl).
-
Lipid Extraction: Extract the lipids using a chloroform/methanol mixture. The radiolabeled S1P will be in the organic phase.
-
Separation: Spot the organic phase onto a TLC plate and develop the plate to separate S1P from unreacted this compound and ATP.
-
Detection: Visualize and quantify the radiolabeled S1P using a phosphorimager.
-
Calculation: Calculate SphK activity based on the amount of S1P produced per unit of time and protein concentration.
Alternative non-radioactive methods utilize fluorescently labeled this compound or coupled enzyme assays that measure ATP consumption.
Ceramide Synthase (CerS) Activity Assay
This assay measures the activity of CerS, which synthesizes ceramide.[20]
Objective: To determine the enzymatic activity of CerS in cell or tissue homogenates.[11]
Materials:
-
Fluorescently labeled sphinganine (B43673) (e.g., NBD-sphinganine)[21]
-
Fatty acyl-CoA (e.g., palmitoyl-CoA)
-
Assay buffer (HEPES, KCl, MgCl₂, DTT, fatty acid-free BSA)
-
Cell or tissue homogenate
-
TLC plates
-
Fluorescence scanner
Procedure:
-
Reaction Mixture: Prepare a reaction buffer containing NBD-sphinganine and the cell/tissue homogenate.
-
Initiate Reaction: Start the reaction by adding the fatty acyl-CoA.
-
Incubation: Incubate at 37°C for a specified time.
-
Lipid Extraction: Stop the reaction and extract the lipids with a chloroform:methanol mixture.
-
TLC Separation: Separate the fluorescently labeled dihydroceramide (B1258172) product from the unreacted NBD-sphinganine substrate by TLC.
-
Quantification: Quantify the fluorescent product using a fluorescence scanner.
Sphingomyelinase (SMase) Activity Assay
This assay measures the activity of SMase, which generates ceramide from sphingomyelin.
Objective: To measure the activity of acid or neutral SMase in biological samples.
Materials:
-
Sphingomyelin substrate (can be radiolabeled or fluorescently tagged)
-
Assay buffer with appropriate pH (acidic for aSMase, neutral for nSMase)
-
Cell or tissue lysate
-
TLC plates or a coupled enzyme assay system for colorimetric or fluorometric detection
Procedure (using a coupled enzyme assay):
-
Reaction Setup: Incubate the sample with sphingomyelin in the appropriate assay buffer. SMase will hydrolyze sphingomyelin to ceramide and phosphocholine (B91661).
-
Coupled Enzyme Reaction: Add a reaction mixture containing alkaline phosphatase, choline (B1196258) oxidase, and a probe (e.g., Amplex Red). Alkaline phosphatase will hydrolyze phosphocholine to choline. Choline oxidase will then oxidize choline, producing hydrogen peroxide.
-
Detection: The probe reacts with hydrogen peroxide in the presence of horseradish peroxidase to generate a fluorescent or colored product.
-
Measurement: Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the SMase activity.[14]
Ceramidase (CDase) Activity Assay
This assay measures the activity of CDase, which breaks down ceramide into this compound and a fatty acid.
Objective: To determine the activity of acid, neutral, or alkaline ceramidases.
Materials:
-
Ceramide substrate (e.g., radiolabeled or fluorescently tagged ceramide)
-
Assay buffer with the appropriate pH for the specific ceramidase isoform
-
Cell or tissue homogenates
-
Solvents for extraction and TLC
Procedure (using a fluorescent substrate):
-
Incubation: Incubate cell lysates with a fluorescently labeled ceramide substrate (e.g., NBD-C12-ceramide) at the optimal pH for the ceramidase of interest.[22]
-
Extraction: Stop the reaction and extract the lipids.
-
Separation: Separate the fluorescent fatty acid product from the unreacted ceramide substrate using TLC.
-
Quantification: Quantify the amount of fluorescent fatty acid released using a fluorescence scanner.
Apoptosis Assays
To assess the functional consequences of modulating the sphingolipid rheostat, particularly the pro-apoptotic effects of ceramide, the following assays are commonly used.
Objective: To detect the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.[3]
Materials:
-
Annexin V conjugated to a fluorophore (e.g., FITC, PE)
-
Propidium iodide (PI) or 7-AAD to stain for necrotic cells
-
Binding buffer (containing calcium)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-fluorophore and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.[15]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.[23]
Materials:
-
Cell lysate
-
Caspase-3 substrate conjugated to a fluorophore or chromophore (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA)
-
Assay buffer
-
Fluorescence or absorbance plate reader
Procedure:
-
Lysate Preparation: Prepare a cytosolic extract from the cells.
-
Reaction: Add the caspase-3 substrate to the lysate in an assay buffer.
-
Incubation: Incubate at 37°C. Activated caspase-3 in the lysate will cleave the substrate, releasing the fluorophore or chromophore.
-
Measurement: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase-3 activity.[13]
Conclusion
The sphingolipid rheostat represents a fundamental regulatory mechanism controlling cell fate. The balance between the pro-apoptotic ceramide and the pro-survival S1P is a critical determinant in both physiological and pathological processes. A thorough understanding of the enzymes, signaling pathways, and quantitative dynamics of this rheostat is essential for researchers and drug development professionals. The experimental protocols outlined in this guide provide a robust framework for investigating the intricate workings of the sphingolipid rheostat and for identifying and validating novel therapeutic targets that can modulate this critical cellular balance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. The Role of this compound-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomic Profiling Reveals Biological Differences between Tumors of Self-Identified African Americans and Non-Hispanic Whites with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.5. Enzyme Activity Assay for Ceramide Synthases [bio-protocol.org]
- 12. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative lipid analysis in the normal and cancerous organoids of MDCK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. caymanchem.com [caymanchem.com]
- 19. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 20. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ceramidase activity assay [bio-protocol.org]
- 22. caspase3 assay [assay-protocol.com]
- 23. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to Sphingosine-1-Phosphate Receptor Subtypes and Their Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling sphingolipid that orchestrates a multitude of cellular processes, including cell proliferation, migration, survival, and immune cell trafficking.[1] Its diverse effects are mediated through a family of five distinct G protein-coupled receptors (GPCRs), designated as S1P receptor 1 to 5 (S1PR1-5).[1] These receptors are expressed in various tissues and cell types, and their activation by S1P initiates a cascade of intracellular signaling events that are crucial for both physiological homeostasis and pathological conditions.[2][3] This technical guide provides a comprehensive overview of the S1P receptor subtypes, their downstream signaling pathways, quantitative pharmacological data, and detailed experimental protocols for their study.
S1PR1, S1PR2, and S1PR3 are broadly expressed, while S1PR4 is predominantly found in hematopoietic and lymphoid tissues, and S1PR5 is mainly located in the central nervous system and spleen.[1][4] The differential expression patterns and coupling to various heterotrimeric G proteins contribute to the distinct functional roles of each receptor subtype.[4][5] Understanding the intricacies of S1P receptor signaling is paramount for the development of novel therapeutics targeting a wide range of diseases, including autoimmune disorders, cancer, and cardiovascular diseases.[6]
S1P Receptor Subtypes and G Protein Coupling
The initial step in S1P signaling is the binding of S1P to its cognate receptors, leading to conformational changes that facilitate the coupling and activation of specific heterotrimeric G proteins. The Gα subunit, in turn, modulates the activity of downstream effector enzymes and second messengers. The coupling of each S1P receptor subtype to different G protein families dictates the subsequent signaling cascade.
| Receptor Subtype | Primary G Protein Coupling |
| S1PR1 | Gαi/o |
| S1PR2 | Gαi/o, Gαq/11, Gα12/13 |
| S1PR3 | Gαi/o, Gαq/11, Gα12/13 |
| S1PR4 | Gαi/o, Gα12/13 |
| S1PR5 | Gαi/o, Gα12/13 |
Downstream Signaling Pathways
Upon activation, S1P receptors trigger a complex network of downstream signaling pathways that ultimately mediate the cellular responses to S1P. The specific combination of activated pathways is dependent on the receptor subtype, the G proteins involved, and the cellular context.
S1PR1 Signaling
Primarily coupled to Gαi/o, S1PR1 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This pathway is crucial for regulating immune cell trafficking, particularly the egress of lymphocytes from lymphoid organs.[2] S1PR1 also activates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/extracellular signal-regulated kinase (ERK) pathway, promoting cell survival and proliferation. Furthermore, S1PR1 signaling involves the activation of the small GTPase Rac, which is important for cell migration and cytoskeletal rearrangements.
S1PR2 Signaling
S1PR2 couples to multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13, leading to a more diverse range of downstream signals.[6] Gαq/11 activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates the small GTPase Rho, which in turn activates Rho-associated kinase (ROCK), leading to stress fiber formation and inhibition of cell migration.[6] This often counteracts the migratory signals induced by S1PR1.
S1PR3 Signaling
Similar to S1PR2, S1PR3 couples to Gαi/o, Gαq/11, and Gα12/13. Its activation leads to a blend of signaling events, including PLC activation and Rho-mediated pathways. S1PR3 signaling has been implicated in a wide array of physiological processes, including cardiovascular function, inflammation, and fibrosis.
S1PR4 and S1PR5 Signaling
S1PR4 and S1PR5 couple to Gαi/o and Gα12/13. S1PR4 is primarily expressed on hematopoietic and immune cells and is involved in regulating immune cell differentiation and function. S1PR5 is predominantly found on oligodendrocytes in the central nervous system and natural killer (NK) cells, playing a role in myelination and NK cell trafficking.[7]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Kd and Ki) and functional potencies (EC50) of S1P and selected synthetic ligands for the human S1P receptor subtypes.
Table 1: Binding Affinities of S1P Receptor Ligands
| Ligand | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 |
| S1P (Kd, nM) | 40[8] | - | - | - | - |
| Ozanimod (Ki, nM) | - | - | - | - | - |
| JTE-013 (IC50, nM) | >10,000[9] | 17[9] | >10,000[9] | - | - |
Table 2: Functional Potencies of S1P Receptor Agonists (EC50, nM)
| Agonist | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 |
| S1P | - | 8[10] | 11[10] | - | - |
| SEW2871 | 13.8[11] | - | - | - | - |
| CYM-5520 | >10,000[12] | 480[12] | - | - | - |
| CYM50308 (ML248) | >25,000[13] | >25,000[13] | >25,000[13] | 56[12] | 2,100[13] |
| Ozanimod | 1.03[12] | - | - | - | 8.6[12] |
| Siponimod (BAF312) | 0.39[11] | >1000 | >1000 | >1000 | 0.98[11] |
Table 3: Functional Potencies of S1P Receptor Antagonists (IC50/EC50, nM)
| Antagonist | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 |
| W146 (EC50, nM) | 398[12] | - | - | - | - |
| JTE-013 (IC50, nM) | - | 17.6[12] | - | - | - |
| CAY10444 (IC50, nM) | - | - | 4,600[12] | - | - |
| Etrasimod (EC50, nM) | 1.88[12] | - | - | - | - |
Tissue Expression of S1P Receptors
The expression levels of S1P receptors vary significantly across different tissues, which contributes to their diverse physiological roles.
Table 4: Relative mRNA Expression of S1P Receptors in Human Tissues
| Tissue | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 |
| Brain | High[14] | Low[14] | Low[14] | Low[14] | High[14] |
| Lung | High[14] | Moderate[14] | Moderate[14] | Moderate[14] | Low[14] |
| Spleen | High | High | High | High | High |
| Lymph Node | High | High | High | High | Moderate |
| Heart | Moderate | High | High | Low | Low |
| Liver | Moderate | High | Moderate | Low | Low |
| Data synthesized from multiple sources indicating relative expression levels.[4][14][15] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a radiolabeled ligand and the density of receptors (Bmax) in a given sample, or the inhibitory constant (Ki) of an unlabeled competitor.[16]
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the S1P receptor of interest in ice-cold lysis buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.[17]
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the radioligand (e.g., [³²P]S1P or [³H]-ozanimod), and for competition assays, varying concentrations of the unlabeled test compound.[16] For non-specific binding determination, include wells with a high concentration of an unlabeled ligand.[16]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[18]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.[17]
-
Detection: Dry the filters and measure the retained radioactivity using a scintillation counter.[19]
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the radioligand concentration to generate a saturation curve for Kd and Bmax determination. For competition assays, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[20]
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a GPCR upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[21]
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes containing the S1P receptor of interest as described for the radioligand binding assay.[21]
-
Assay Setup: In a 96-well plate, add the membrane preparation, assay buffer containing a fixed concentration of GDP and [³⁵S]GTPγS, and varying concentrations of the agonist.[19]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.[22]
-
Filtration and Detection: Terminate the reaction by rapid filtration and quantify the membrane-bound radioactivity as described for the radioligand binding assay.[19]
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.[21]
cAMP Measurement Assay
This assay is used to determine the effect of S1P receptor activation on the intracellular levels of cyclic AMP (cAMP). It is particularly useful for studying Gαi-coupled receptors, which inhibit adenylyl cyclase and decrease cAMP levels.[23]
Detailed Methodology:
-
Cell Culture: Plate cells expressing the S1P receptor of interest in a 96-well plate and grow to confluence.[24]
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with a fixed concentration of forskolin (to elevate basal cAMP levels) and varying concentrations of the S1P receptor agonist.[25]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.[1]
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[1][24]
-
Data Analysis: Plot the measured cAMP levels against the agonist concentration to determine the EC50 for the inhibition of forskolin-stimulated cAMP production.[1]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, which is a key event in receptor desensitization and signaling.[26]
Detailed Methodology:
-
Cell Line: Utilize a commercially available cell line, such as the Tango™ GPCR Assay platform, where the S1P receptor is fused to a transcription factor and β-arrestin is fused to a protease.[27]
-
Assay Setup: Plate the cells in a 96-well plate and add varying concentrations of the test compound.[28]
-
Incubation: Incubate the plate for a specified period to allow for agonist-induced β-arrestin recruitment.
-
Signal Generation: Upon recruitment, the protease cleaves the transcription factor from the receptor, which then translocates to the nucleus and activates the expression of a reporter gene (e.g., β-lactamase).[27]
-
Detection: Add a substrate for the reporter enzyme and measure the resulting signal (e.g., fluorescence or luminescence).[28]
-
Data Analysis: Plot the signal intensity against the agonist concentration to determine the EC50 for β-arrestin recruitment.[26]
Conclusion
The this compound-1-phosphate signaling system, with its five distinct receptor subtypes and intricate downstream pathways, represents a critical regulatory network in human physiology and disease. This technical guide has provided a detailed overview of the S1P receptor family, their signaling mechanisms, quantitative pharmacology, and key experimental methodologies for their investigation. A thorough understanding of these aspects is essential for the continued development of selective and effective therapeutics that target this important class of receptors. The provided data and protocols serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the field of S1P signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of S1PR1 Expression in the Postmortem Multiple Sclerosis Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic distribution, subcellular localization and differential expression of this compound-1-phosphate receptors in benign and malignant human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. This compound-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 1-Phosphate pKa and Binding Constants: Intramolecular and Intermolecular Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity and Specificity of this compound-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. S1P Receptor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Identification of a Novel Agonist of the this compound 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Expression of this compound 1-phosphate receptors in the rat dorsal root ganglia and defined single isolated sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tissue expression of S1PR1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Competitive Binding of Ozanimod and Other this compound 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. revvity.com [revvity.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. researchgate.net [researchgate.net]
- 25. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. beta-Arrestin recruitment assay for the identification of agonists of the this compound 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Utilization of the Tango beta-arrestin recruitment technology for cell-based EDG receptor assay development and interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
Endogenous Sphingosine: A Linchpin in the Structural Integrity and Function of Cellular Membranes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous sphingosine (B13886), a central molecule in sphingolipid metabolism, plays a critical and multifaceted role in maintaining the structural integrity and functional dynamics of cellular membranes. Beyond its well-established role as a precursor to complex sphingolipids and the bioactive signaling molecule this compound-1-phosphate (S1P), this compound itself directly influences the biophysical properties of lipid bilayers. This technical guide provides a comprehensive overview of the functions of endogenous this compound in membrane architecture, its interplay with other membrane components, and the experimental methodologies used to elucidate these functions. Quantitative data from key studies are summarized, and detailed protocols for relevant experimental techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the complex roles of this compound at the membrane interface.
Introduction: The Pivotal Role of this compound in Membrane Biology
This compound is an 18-carbon amino alcohol that serves as the structural backbone for all sphingolipids.[1] Its amphiphilic nature, with a hydrophilic headgroup and a hydrophobic tail, allows it to readily insert into cellular membranes.[2] Historically viewed primarily as a metabolic intermediate, a growing body of evidence highlights the direct impact of endogenous this compound on membrane structure and function.[3][4] This guide delves into the core biophysical mechanisms by which this compound modulates membrane properties, influencing cellular processes ranging from signal transduction to membrane trafficking.
Biophysical Impact of this compound on Membrane Structure
Endogenous this compound directly modulates the physical state of the lipid bilayer, influencing its fluidity, permeability, and propensity to form specialized domains.
Membrane Rigidification and Domain Formation
This compound has a profound effect on membrane fluidity, promoting a more ordered or rigid state.[5][6] At physiological concentrations, this compound can induce the formation of gel-like domains within a more fluid phospholipid matrix.[5][7] This rigidifying effect is attributed to the ability of this compound to stabilize high-melting point domains, thereby increasing their melting temperatures and the cooperativity of the gel-to-liquid crystalline phase transition.[4][5] This property is particularly relevant in the context of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol.[8][9] While not a direct raft-forming lipid itself, this compound can modulate the formation and stability of these domains.[10]
The formation of these this compound-enriched domains is also influenced by the local pH. At neutral pH, this compound is largely neutral, facilitating the formation of gel domains. However, in more acidic environments, such as late endosomes and lysosomes, the positive charge of this compound can lead to electrostatic repulsion, hindering domain formation.[7]
Increased Membrane Permeability
Paradoxically, while inducing membrane rigidification, this compound also significantly increases the permeability of membranes to aqueous solutes.[4][5] This effect is not due to a detergent-like disruption of the membrane but is rather a consequence of the formation of structural defects at the interfaces between the rigid, this compound-enriched domains and the surrounding fluid lipid bilayer.[3][5] These domain boundaries are thought to be sites of increased packing defects, creating transient pores that allow for the leakage of small molecules. This permeabilizing effect has been observed in both model liposomes and erythrocyte ghosts.[5]
Quantitative Effects of this compound on Membrane Properties
The following tables summarize quantitative data from studies investigating the impact of this compound on key membrane characteristics.
Table 1: Effect of this compound on the Thermotropic Properties of Model Lipid Membranes
| Lipid Composition | This compound (mol%) | Transition Temperature (°C) | Transition Enthalpy (kcal/mol) | Reference |
| DPPC/Cholesterol (80:20) | 0 | 38.5 | 3.2 | [5] |
| DPPC/Cholesterol (80:20) | 20 | 42.0 | 4.5 | [5] |
| SM/Cholesterol (80:20) | 0 | 40.0 | 2.8 | [5] |
| SM/Cholesterol (80:20) | 20 | 43.5 | 3.9 | [5] |
| SM/PE/Cholesterol (2:1:1) | 0 | 37.0 | 1.9 | [5] |
| SM/PE/Cholesterol (2:1:1) | 20 | 41.0 | 2.7 | [5] |
DPPC: Dipalmitoylphosphatidylcholine; SM: Sphingomyelin; PE: Phosphatidylethanolamine; Cholesterol.
Table 2: Effect of this compound on Membrane Permeability
| Lipid Composition | This compound (mol%) | Solute | % Efflux (at 2 hours) | Reference |
| SM/PE/Cholesterol (2:1:1) | 0 | ANTS/DPX | ~5 | [5] |
| SM/PE/Cholesterol (2:1:1) | 10 | ANTS/DPX | ~60 | [5] |
| SM/PE/Cholesterol (2:1:1) | 15 | ANTS/DPX | ~80 | [5] |
| DPPC/PE/Cholesterol (2:1:1) | 10 | ANTS/DPX | ~55 | [5] |
| PC/PE/Cholesterol (2:1:1) | 10 | ANTS/DPX | <10 | [5] |
ANTS: 8-aminonaphthalene-1,3,6-trisulfonic acid; DPX: p-xylene-bis-pyridinium bromide (a quencher for ANTS).
The Sphingolipid Rheostat: A Dynamic Balance at the Membrane
The function of this compound in membrane structure is intricately linked to its metabolic relationship with ceramide and this compound-1-phosphate (S1P). This dynamic interplay is often referred to as the "sphingolipid rheostat".[11][12][13]
-
Ceramide , like this compound, tends to form rigid, ordered domains and can induce membrane permeabilization.[5] It is generally considered a pro-apoptotic signal.
-
This compound occupies a central position, capable of being converted to either ceramide or S1P.[14]
-
This compound-1-phosphate (S1P) , in contrast, tends to promote cell survival and proliferation and can stabilize the lipid bilayer structure.[15][16]
The relative levels of these three sphingolipids within the membrane can therefore act as a switch, influencing not only cell fate but also the physical properties of the membrane itself.
Caption: The Sphingolipid Rheostat.
Experimental Protocols for Studying this compound in Membranes
A variety of biophysical and analytical techniques are employed to investigate the role of endogenous this compound in membrane structure.
Preparation of Model Membranes (Liposomes)
The preparation of unilamellar vesicles (LUVs or GUVs) is a fundamental technique for studying the biophysical effects of this compound in a controlled environment.
Protocol for Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion:
-
Lipid Mixture Preparation:
-
Dissolve the desired lipids (e.g., phospholipids, cholesterol, and this compound) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.[13]
-
Ensure complete dissolution to achieve a homogenous mixture.
-
-
Thin-Film Formation:
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., HEPES, PBS) by vortexing or gentle agitation.[18] The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid with the highest Tm.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm).[16]
-
Pass the suspension through the filter multiple times (e.g., 11-21 times) to ensure a uniform size distribution.
-
Caption: Liposome Preparation Workflow.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the thermotropic behavior of lipid bilayers and how it is affected by the inclusion of this compound.[1][2][19]
DSC Protocol:
-
Sample Preparation:
-
Prepare liposome suspensions as described above. A typical lipid concentration for DSC is 1-5 mg/mL.
-
Degas the liposome suspension and the reference buffer before loading into the calorimeter cells.[5]
-
-
Calorimetric Scan:
-
Load the liposome suspension into the sample cell and the corresponding buffer into the reference cell of the DSC instrument.[2]
-
Perform heating and cooling scans at a controlled rate (e.g., 1°C/min).
-
Record the differential heat flow between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the phase transition temperature (Tm), the enthalpy of the transition (ΔH), and the cooperativity of the transition (peak width at half-height).[5]
-
Fluorescence Spectroscopy to Measure Membrane Fluidity
Fluorescence spectroscopy using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan provides insights into membrane fluidity and lipid packing.[5][20]
Fluorescence Anisotropy Protocol with DPH:
-
Probe Incorporation:
-
Incorporate DPH into the liposome suspension at a low molar ratio (e.g., 1:250 probe:lipid) to avoid self-quenching.[5]
-
Incubate the mixture to allow for complete incorporation of the probe into the lipid bilayer.
-
-
Anisotropy Measurement:
-
Excite the sample with vertically polarized light at the excitation maximum of DPH (~360 nm).
-
Measure the fluorescence emission intensity through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor for the instrument.
-
-
Interpretation:
-
Higher anisotropy values indicate a more ordered (less fluid) membrane environment, as the rotational motion of the probe is more restricted.[21]
-
Laurdan Generalized Polarization (GP) Protocol:
-
Probe Incorporation:
-
Label liposomes or cells with Laurdan (e.g., 5 µM for 30 minutes).[22]
-
-
Fluorescence Measurement:
-
Excite the sample at the excitation maximum of Laurdan (~340 nm).
-
Measure the fluorescence emission intensity at two wavelengths: ~440 nm (characteristic of ordered, gel-phase lipids) and ~490 nm (characteristic of disordered, liquid-crystalline phase lipids).[22]
-
-
GP Calculation:
-
Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490).
-
-
Interpretation:
-
Higher GP values (closer to +1) indicate a more ordered, dehydrated membrane environment, while lower GP values (closer to -1) indicate a more fluid, hydrated environment.[22]
-
Quantification of this compound in Membranes by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other sphingolipids in biological samples.[3][8][11]
General LC-MS/MS Protocol:
-
Lipid Extraction:
-
Extract lipids from cell or tissue samples using a suitable solvent system, such as chloroform:methanol.
-
Add an appropriate internal standard (e.g., a C17-sphingoid base) prior to extraction for accurate quantification.[11]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionize the eluted lipids using electrospray ionization (ESI).
-
Detect and quantify the specific sphingolipid species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[8]
-
Caption: Experimental Workflow.
Conclusion and Future Perspectives
Endogenous this compound is a key player in dictating the structural and functional properties of cellular membranes. Its ability to induce membrane rigidification, promote the formation of specialized domains, and increase membrane permeability underscores its importance beyond its role as a simple metabolic precursor. The delicate balance of the sphingolipid rheostat further highlights the intricate regulation of membrane biophysics and its impact on cellular signaling and fate.
For researchers and drug development professionals, understanding the multifaceted roles of this compound in membrane biology is crucial. Alterations in this compound metabolism are implicated in various diseases, including cancer and neurodegenerative disorders. Targeting the enzymes that regulate this compound levels or developing molecules that mimic or antagonize its effects on membrane structure could represent novel therapeutic strategies. Future research will likely focus on elucidating the precise molecular interactions between this compound and other membrane components, as well as further unraveling the complex interplay between membrane biophysics and cellular signaling pathways. Advanced imaging techniques and computational modeling will undoubtedly play a pivotal role in advancing our understanding of this fascinating and functionally significant lipid.
References
- 1. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucm.es [ucm.es]
- 3. An LC/MS/MS method for the simultaneous determination of individual sphingolipid species in B cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. This compound increases the permeability of model and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Increases the Permeability of Model and Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE FLUID LEVITY OF THE CELL: THE ROLE OF MEMBRANE LIPID ARCHITECTURE IN GENETIC SPHINGOLIPIDOSES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conformational studies of sphingolipids by NMR spectroscopy. I. Dihydrosphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on domain morphology in giant vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound-1-Phosphate as an Amphipathic Metabolite: Its Properties in Aqueous and Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ableweb.org [ableweb.org]
- 18. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sphingosine Metabolism in the Central Nervous System and Brain Health
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules within the central nervous system (CNS).[1][2][3] Their metabolic pathways are intricately linked to fundamental neuronal processes, including development, myelination, synaptic plasticity, and cell survival.[3][4][5] Dysregulation of sphingolipid metabolism is increasingly implicated in the pathogenesis of a wide array of neurological and neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[2][6][7] This technical guide provides a comprehensive overview of sphingosine (B13886) metabolism in the CNS, detailing key metabolic pathways, summarizing quantitative alterations in disease states, and providing detailed experimental protocols for the investigation of these critical lipid mediators.
Core Signaling Pathways in CNS Sphingolipid Metabolism
The metabolism of sphingolipids is a complex network of interconnected pathways that generate a variety of bioactive molecules. At the heart of this network is ceramide, which can be synthesized through three major routes: the de novo pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[5][6][8] The balance between pro-apoptotic ceramide and pro-survival this compound-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat" and is a critical determinant of cell fate.[7][9]
The Sphingomyelin-Ceramide Pathway
This pathway involves the hydrolysis of sphingomyelin, a major component of myelin sheaths, into ceramide and phosphocholine (B91661) by the action of sphingomyelinases (SMases).[4][10] This process is a rapid response to cellular stress and can be initiated by various stimuli, including inflammatory cytokines.
The Ceramide-Sphingosine-S1P Axis
Ceramide can be further metabolized by ceramidases to produce this compound.[11] this compound, in turn, is phosphorylated by this compound kinases (SphK1 and SphK2) to form the key signaling molecule, this compound-1-phosphate (S1P).[9][12] S1P can act intracellularly or be secreted to activate a family of five G protein-coupled receptors (S1P1-5), which are widely expressed on neurons, astrocytes, oligodendrocytes, and microglia.[13][14][15] This signaling cascade regulates a multitude of cellular processes, including cell survival, proliferation, migration, and inflammation.[1][9] The irreversible degradation of S1P is carried out by S1P lyase.
Quantitative Alterations of Sphingolipids in Neurological Diseases
Alterations in the levels of key sphingolipid metabolites are a consistent finding in various neurological disorders. The following tables summarize quantitative data from studies on Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Table 1: Sphingolipid Alterations in Alzheimer's Disease (AD)
| Sphingolipid | Brain Region/Fluid | Change in AD vs. Controls | Reference |
| Ceramide (total) | Hippocampus | Increased | [16] |
| HFA-GalCer | Hippocampus | ~2-fold increase in proportion | [16] |
| Very long chain ceramides (B1148491) (>C24) | Hippocampus | Decreased | [16] |
| Sphingomyelin (SM) | Cerebrospinal Fluid (CSF) | Lower levels in AD | [17] |
| Ceramide | Cerebrospinal Fluid (CSF) | Lower levels in AD | [17] |
| SM/Ceramide Ratio | Cerebrospinal Fluid (CSF) | No significant change | [17] |
| Ceramide Synthase 2 (CerS2) | Temporal Cortex | Loss of activity in early Braak stages | [18] |
| S1P lyase | Brain | Elevated and positively correlated with Aβ deposition | [19] |
| This compound Kinase 1 (SphK1) | Neurons | Reduced expression in AD mice | [19] |
Table 2: Sphingolipid Alterations in Parkinson's Disease (PD)
| Sphingolipid | Fluid | Change in PD vs. Controls | Reference |
| Glucosylceramide | CSF | Increased in GBA-PD patients | [20] |
| Sphingomyelin | CSF | Reduced in GBA-PD patients | [20] |
| Glucosylceramide/Sphingomyelin Ratio | CSF | Higher ratio associated with accelerated cognitive decline in sporadic PD | [20] |
| GCase activity | CSF | Significantly reduced | [20] |
| Ceramide | CSF | No significant difference in total levels | [12][21] |
| Glucosylthis compound | CSF | No significant difference in total levels | [12][21] |
| Sphingomyelin | CSF | No significant difference in total levels | [12][21] |
Table 3: Sphingolipid Alterations in Multiple Sclerosis (MS)
| Sphingolipid | Fluid/Tissue | Change in MS vs. Controls | Reference |
| Ceramide (total) | Serum | Altered levels | [22] |
| Hexosyl-ceramides | Serum | Altered levels | [22] |
| Lactosyl-ceramides | Serum | Altered levels | [22] |
| Dihydroceramides | Serum | Altered levels | [22] |
| Ceramide (C16:0) | Serum | Higher levels associated with increased odds of EDSS worsening | [13][22] |
| Hex-Cer (C22:0) & DH-HexCer (C22:0) | Serum | Higher concentrations associated with accelerated retinal nerve fiber layer thinning | [13][22] |
| Ceramide | Active MS lesions | Accumulates in reactive astrocytes | [2] |
| Acid Sphingomyelinase (aSMase) | Plasma & Active MS lesions | Significantly higher activity | [2] |
Experimental Protocols
Sphingolipid Extraction and Quantification from Brain Tissue by LC-MS/MS
This protocol outlines a general workflow for the extraction and analysis of sphingolipids from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used and sensitive method.[7][23][24]
Materials:
-
Brain tissue (~30-50 mg wet weight)[3]
-
Internal standards for each sphingolipid class
-
Chloroform (B151607), Methanol (B129727), Water (HPLC grade)
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Flash-freeze the brain tissue sample in liquid nitrogen and grind to a fine powder.
-
Homogenize the powdered tissue in a suitable buffer on ice.
-
-
Lipid Extraction (Bligh-Dyer Method): [10]
-
To the homogenate, add a mixture of chloroform and methanol (typically 1:2, v/v).
-
Vortex thoroughly and incubate at room temperature.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous (upper) and organic (lower) phases. The lipids will be in the lower organic phase.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the different sphingolipid species using a suitable liquid chromatography column (e.g., C18 reverse-phase).
-
Detect and quantify the sphingolipids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor/product ion transitions for each analyte and internal standard.
-
This compound Kinase (SphK) Activity Assay
This protocol describes a radiometric assay to measure the activity of SphK in brain lysates by quantifying the formation of radiolabeled S1P.[25]
Materials:
-
Brain tissue lysate
-
This compound (substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.25% Triton X-100)
-
Chloroform, Methanol, KCl
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the brain lysate, this compound, and kinase assay buffer.
-
Pre-incubate the mixture at 37°C.
-
-
Initiate Reaction:
-
Start the reaction by adding [γ-³²P]ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Terminate Reaction and Extract Lipids:
-
Stop the reaction by adding a mixture of chloroform:methanol.
-
Add chloroform and KCl to induce phase separation.
-
Vortex and centrifuge to separate the phases. The radiolabeled S1P will be in the lower organic phase.
-
-
Quantification:
-
Transfer an aliquot of the lower organic phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate SphK activity based on the amount of ³²P incorporated into S1P per unit time and protein concentration.
-
S1P Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of compounds for a specific S1P receptor subtype expressed in cell membranes.[1][4]
Materials:
-
Cell membranes expressing the S1P receptor of interest (e.g., S1P1)
-
Radiolabeled S1P (e.g., [³²P]S1P or [³³P]S1P)
-
Unlabeled competitor compounds
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5)[4]
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, assay buffer, and varying concentrations of the unlabeled competitor compound.
-
For total binding, add buffer instead of the competitor. For non-specific binding, add a high concentration of unlabeled S1P.
-
-
Incubation:
-
Add the radiolabeled S1P to all wells to a final concentration at or below its Kd.
-
Incubate at room temperature to allow binding to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a vacuum filtration manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration (Total binding - Non-specific binding).
-
Plot the specific binding as a function of the competitor concentration and fit the data to a suitable model to determine the IC₅₀, which can then be used to calculate the Ki (inhibitory constant) of the competitor.
-
Conclusion
The intricate network of sphingolipid metabolism plays a pivotal role in maintaining CNS homeostasis and its dysregulation is a key feature of many devastating neurological diseases. The continued investigation into the nuanced roles of individual sphingolipid species and the enzymes that govern their metabolism is crucial for a deeper understanding of brain health and pathology. The methodologies outlined in this guide provide a foundation for researchers to quantitatively assess the sphingolipidome and its enzymatic machinery, paving the way for the identification of novel biomarkers and the development of innovative therapeutic strategies targeting these critical metabolic pathways. The modulation of sphingolipid metabolism, for instance with drugs like Fingolimod which targets S1P receptors, represents a promising avenue for the treatment of neuroinflammatory and neurodegenerative disorders.[22][26]
References
- 1. benchchem.com [benchchem.com]
- 2. brainrethink.org [brainrethink.org]
- 3. Chromatographic resolution and quantitative assay of CNS tissue sphingoids and sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid assay for assessment of this compound kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. researchgate.net [researchgate.net]
- 13. Serum ceramide levels are altered in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of neuron‐specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Exploring Sphingolipid Implications in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Serum ceramide levels are altered in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mass Spectrometry Analysis of the Human Brain Sphingolipidome | Springer Nature Experiments [experiments.springernature.com]
- 24. Mass Spectrometry Analysis of the Human Brain Sphingolipidome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of this compound Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Role of Sphingosine in Inflammatory Diseases and Autoimmune Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids, once considered mere structural components of cell membranes, have emerged as critical signaling molecules in a myriad of physiological and pathological processes. At the heart of this signaling network lies sphingosine (B13886) and its phosphorylated derivative, this compound-1-phosphate (S1P). The S1P/S1P receptor (S1PR) signaling axis is a master regulator of immune cell trafficking, inflammation, and vascular integrity. Dysregulation of this pathway is intricately linked to the pathogenesis of numerous inflammatory diseases and autoimmune disorders, including multiple sclerosis, rheumatoid arthritis, inflammatory bowel disease, and psoriasis. This technical guide provides an in-depth exploration of the involvement of this compound and S1P in these conditions, with a focus on the underlying molecular mechanisms, therapeutic strategies, and key experimental methodologies for researchers in the field.
Introduction to this compound and its Metabolism
This compound is an 18-carbon amino alcohol that forms the backbone of sphingolipids. The metabolic flux between this compound, its precursor ceramide, and its phosphorylated product S1P is tightly regulated by a series of enzymes and acts as a "rheostat" determining cell fate.
-
Ceramide , often associated with pro-apoptotic and anti-proliferative signals, is hydrolyzed by ceramidases to produce this compound.
-
This compound itself can be phosphorylated by This compound kinases (SphK1 and SphK2) to generate S1P.[1][2] This phosphorylation is a critical control point in sphingolipid signaling.
-
This compound-1-phosphate (S1P) , in contrast to ceramide, is largely considered a pro-survival and pro-inflammatory molecule.[3] It can be dephosphorylated back to this compound by S1P phosphatases or irreversibly cleaved by S1P lyase.
The balance between the intracellular levels of ceramide, this compound, and S1P is crucial for maintaining cellular homeostasis. A shift towards S1P production is often observed in inflammatory states.
The S1P/S1PR Signaling Axis in the Immune System
S1P exerts most of its extracellular functions by binding to a family of five G protein-coupled receptors (GPCRs), termed S1PR1 through S1PR5.[2][4] These receptors are differentially expressed on various immune cells and couple to distinct downstream signaling pathways, leading to a wide range of cellular responses.
S1P Receptors and Their Downstream Signaling
The activation of S1PRs by S1P initiates a cascade of intracellular signaling events that are dependent on the specific G protein alpha subunits (Gαi, Gαq, Gα12/13) to which the receptor is coupled.[2]
-
S1PR1: Primarily couples to Gαi, leading to the activation of the PI3K/Akt and Ras/ERK pathways, which promote cell survival and proliferation.[2][5] In lymphocytes, S1PR1 signaling is essential for their egress from secondary lymphoid organs.[6][7]
-
S1PR2: Couples to Gα12/13 and Gαq, often antagonizing S1PR1-mediated effects. Activation of S1PR2 can inhibit cell migration through RhoA activation and has been implicated in pro-inflammatory responses in certain contexts.[8][9]
-
S1PR3: Couples to Gαi, Gαq, and Gα12/13, leading to diverse cellular responses, including cell migration and inflammatory mediator production.[4][10]
-
S1PR4: Primarily expressed on hematopoietic and immune cells, it couples to Gαi and Gα12/13 and is involved in the migration and activation of various immune cell types, including dendritic cells and neutrophils.[8][11]
-
S1PR5: Expressed on natural killer (NK) cells and oligodendrocytes, it couples to Gαi and Gα12/13 and plays a role in NK cell trafficking and central nervous system homeostasis.[4][8]
Regulation of Lymphocyte Trafficking
A key function of the S1P/S1PR1 axis is the regulation of lymphocyte egress from secondary lymphoid organs, such as lymph nodes and the spleen, into the circulation.[6] Lymphocytes reside in these organs for immune surveillance. The concentration of S1P is low within lymphoid tissues and high in the blood and lymph, creating a chemotactic gradient.[6] Naive and central memory T cells, which express high levels of S1PR1, are guided by this S1P gradient to exit the lymphoid organs and enter circulation.[12] This process is crucial for a functioning adaptive immune response.
Involvement in Inflammatory and Autoimmune Diseases
The central role of S1P in regulating immune cell trafficking and inflammation makes it a key player in the pathogenesis of various autoimmune and inflammatory diseases.
Multiple Sclerosis (MS)
MS is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. Autoreactive lymphocytes are thought to play a central role in the pathology of MS by infiltrating the CNS and attacking the myelin sheath. The S1P/S1PR1 signaling pathway is a critical regulator of the entry of these pathogenic lymphocytes into the CNS.[7] Modulators of S1P receptors that prevent lymphocyte egress from lymph nodes have proven to be an effective therapeutic strategy for relapsing-remitting MS.[13]
Rheumatoid Arthritis (RA)
RA is a chronic systemic autoimmune disease that primarily affects the joints, leading to inflammation of the synovial membrane, cartilage destruction, and bone erosion. Elevated levels of S1P have been found in the synovial fluid of RA patients.[14] S1P contributes to RA pathogenesis by promoting the proliferation of synovial fibroblasts, inducing the production of pro-inflammatory cytokines such as TNF-α and IL-6, and recruiting inflammatory cells to the synovium.[14]
Inflammatory Bowel Disease (IBD)
IBD, which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The trafficking of lymphocytes to the gut is a key event in the inflammatory cascade of IBD. The S1P/S1PR1 axis is implicated in guiding these lymphocytes to the inflamed intestinal tissue.[15] Therefore, targeting S1P receptors to reduce lymphocyte migration to the gut is a promising therapeutic approach for IBD.
Psoriasis
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the skin. S1P has been shown to be involved in psoriasis pathogenesis by regulating the migration of immune cells, such as T cells, to the skin and by influencing keratinocyte proliferation and differentiation.[16]
Therapeutic Strategies Targeting the this compound Pathway
Given the central role of the S1P/S1PR signaling axis in inflammatory and autoimmune diseases, it has become a major target for drug development. The primary therapeutic strategy involves the modulation of S1P receptors, particularly S1PR1, to achieve functional antagonism and thereby prevent the egress of lymphocytes from secondary lymphoid organs.
S1P Receptor Modulators in Clinical Use and Development
Several S1P receptor modulators have been approved for the treatment of various autoimmune diseases, and many more are in clinical development. These drugs differ in their selectivity for the various S1P receptor subtypes.
| Drug | Target(s) | Approved Indication(s) | Key Efficacy Data (Pivotal Trials) | Common Adverse Events |
| Fingolimod (B1672674) (Gilenya®) | S1PR1, S1PR3, S1PR4, S1PR5 | Relapsing Multiple Sclerosis | FREEDOMS II Trial: 48% reduction in annualized relapse rate vs. placebo.[17] TRANSFORMS Trial: 52% reduction in annualized relapse rate vs. interferon beta-1a.[13] | Bradycardia, atrioventricular block, macular edema, increased risk of infections.[13][17] |
| Ozanimod (B609803) (Zeposia®) | S1PR1, S1PR5 | Relapsing Multiple Sclerosis, Ulcerative Colitis | TOUCHSTONE Trial (UC): At week 8, 16% of patients on 1mg ozanimod achieved clinical remission vs. 6% on placebo.[18] True North Trial (UC): At 1 year, 37% of patients on ozanimod were in remission vs. 19% on placebo.[19] | Nasopharyngitis, headache, upper respiratory tract infection, increased liver enzymes.[18][19] |
| Etrasimod (B607385) (Velsipity®) | S1PR1, S1PR4, S1PR5 | Ulcerative Colitis | ELEVATE UC 52 Trial: At week 52, 32% of patients on etrasimod achieved clinical remission vs. 7% on placebo.[20] ELEVATE UC 12 Trial: At week 12, 25% of patients on etrasimod achieved clinical remission vs. 15% on placebo.[20] | Headache, nasopharyngitis, nausea, dizziness.[20][21] |
| Ponesimod (B1679046) (Ponvory®) | S1PR1 | Relapsing Multiple Sclerosis, Psoriasis (under investigation) | Phase II Psoriasis Trial: At week 16, 46-48% of patients on ponesimod achieved PASI75 vs. 13.4% on placebo.[4][22] | Dyspnea, elevated liver enzymes, dizziness.[22] |
Key Experimental Protocols
Investigating the role of this compound and S1P signaling in inflammatory and autoimmune diseases requires a range of specialized experimental techniques. This section provides detailed methodologies for some of the key assays used in this field.
S1P Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific S1P receptor subtype. It is a competitive binding assay where a radiolabeled ligand (e.g., [³²P]S1P) and an unlabeled test compound compete for binding to the receptor.
Materials:
-
Cell membranes expressing the S1P receptor of interest
-
Radiolabeled ligand (e.g., [³²P]S1P)
-
Unlabeled test compounds
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5)[2]
-
96-well filter plates (e.g., GF/B glass fiber)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target S1P receptor.[11]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled S1P receptor ligand.
-
Competition: Cell membranes, radiolabeled ligand, and serial dilutions of the test compound.[2]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[11]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plates. This separates the bound from the free radioligand.[2]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[11]
-
Scintillation Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[11]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Lymphocyte Migration (Transwell) Assay
This assay measures the ability of a compound to inhibit the migration of lymphocytes towards a chemoattractant, mimicking the process of lymphocyte trafficking.
Materials:
-
Transwell inserts (e.g., 5 µm pore size) for 24-well plates
-
Isolated lymphocytes (e.g., human or murine T cells)
-
Cell culture medium (e.g., RPMI-1640 with 0.5% BSA)
-
Chemoattractant (e.g., S1P or a chemokine like CXCL12)
-
Test compound (S1P receptor modulator)
-
Flow cytometer or cell counter
Protocol:
-
Cell Preparation: Isolate lymphocytes from peripheral blood or spleen.[22]
-
Assay Setup:
-
Add cell culture medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add medium without chemoattractant to control wells.
-
Place the Transwell inserts into the wells.
-
Resuspend the lymphocytes in cell culture medium and pre-incubate with the test compound or vehicle control.
-
Add the lymphocyte suspension to the upper chamber of the Transwell inserts.[22][23]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a few hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer or a cell counter.[22]
-
-
Data Analysis: Calculate the percentage of migration inhibition by the test compound compared to the vehicle control.
This compound Kinase Activity Assay
This assay measures the activity of this compound kinases (SphK1 or SphK2) by quantifying the production of S1P from this compound.
Materials:
-
Recombinant SphK1 or SphK2 enzyme or cell lysates
-
This compound substrate
-
[γ-³²P]ATP or a fluorescently labeled this compound analog (e.g., NBD-sphingosine)
-
Kinase reaction buffer
-
Method for separating and quantifying the product (e.g., thin-layer chromatography for radiolabeled product, or fluorescence measurement for fluorescent product)
Protocol (using a fluorescent substrate):
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the SphK enzyme (or cell lysate), and the fluorescent this compound substrate.[8]
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[8]
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Product Separation and Detection: Separate the fluorescently labeled S1P product from the unreacted substrate. This can often be achieved by differential solvent extraction.[8]
-
Quantification: Measure the fluorescence of the S1P product using a fluorescence plate reader.[8]
-
Data Analysis: The amount of fluorescence is proportional to the activity of the this compound kinase.
Cytokine Measurement by ELISA
This assay is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) produced by immune cells in response to stimulation and to assess the effect of S1P receptor modulators on this production.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Cell culture supernatants from stimulated cells
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
Protocol:
-
Sample Addition: Add cell culture supernatants and a standard curve of the recombinant cytokine to the wells of the ELISA plate.[24][25]
-
Incubation: Incubate the plate to allow the cytokine to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound material.
-
Detection Antibody Addition: Add the enzyme-conjugated detection antibody.[25]
-
Incubation and Washing: Incubate the plate to allow the detection antibody to bind to the captured cytokine, followed by a wash step.
-
Substrate Addition: Add the substrate, which will be converted by the enzyme into a colored product.[25]
-
Stop Reaction: Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance of the colored product using a plate reader.
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Conclusion and Future Perspectives
The this compound/S1P signaling axis has unequivocally established itself as a critical regulator of inflammatory and autoimmune processes. The successful development and clinical application of S1P receptor modulators have revolutionized the treatment of diseases like multiple sclerosis and ulcerative colitis. Future research in this field will likely focus on:
-
Developing more selective S1P receptor modulators: Targeting specific S1P receptor subtypes with greater precision may offer improved efficacy and safety profiles.
-
Exploring the role of intracellular S1P signaling: While extracellular S1P signaling is well-studied, the functions of intracellular S1P as a second messenger in immune cells are still being elucidated.
-
Investigating the therapeutic potential of targeting other components of the sphingolipid metabolic pathway: Modulating the activity of enzymes like this compound kinases or S1P lyase could offer alternative therapeutic strategies.
-
Identifying biomarkers: The development of reliable biomarkers to predict patient response to S1P-targeted therapies and to monitor disease activity is an important area of ongoing research.
A deeper understanding of the intricate roles of this compound and S1P in the immune system will undoubtedly pave the way for the development of novel and more effective therapies for a wide range of debilitating inflammatory and autoimmune disorders.
References
- 1. This compound kinase assay [bio-protocol.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | How do this compound-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 7. Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical role of this compound-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S1PR3 suppresses the inflammatory response and extracellular matrix degradation in human nucleus pulposus cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond Immune Cell Migration: The Emerging Role of the this compound-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exit strategies: S1P signaling and T cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical efficacy, safety, and tolerability of fingolimod for the treatment of relapsing-remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of this compound kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Efficacy and Safety of Etrasimod in Patients with Ulcerative Colitis in Japan: Data from the Phase 3 ELEVATE UC 12 and ELEVATE UC 40 JAPAN Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medscape.com [medscape.com]
- 19. Clinical Studies Results | ZEPOSIA® (ozanimod) [zeposia.com]
- 20. An assay system for measuring the acute production of this compound-1-phosphate in intact monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of the S1PR modulator etrasimod in the treatment of moderately to severely active ulcerative colitis during the induction phase: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. S1P/S1P1 signaling stimulates cell migration and invasion in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 25. novamedline.com [novamedline.com]
Sphingosine Signaling in Cardiovascular Development and Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules in a vast array of physiological and pathological processes. Among these, sphingosine-1-phosphate (S1P) has emerged as a pivotal regulator of cardiovascular development, function, and disease. This technical guide provides a comprehensive overview of the multifaceted role of S1P signaling in the cardiovascular system. It delves into the molecular mechanisms governing cardiovascular development, including angiogenesis and cardiogenesis, and explores the dual-natured involvement of S1P in prevalent cardiovascular diseases such as atherosclerosis, myocardial infarction, and heart failure. This document is intended to serve as a detailed resource, offering insights into the therapeutic potential of targeting the S1P signaling axis for the development of novel cardiovascular drugs.
The Core of This compound (B13886) Signaling: S1P and its Receptors
The central players in this signaling cascade are this compound-1-phosphate (S1P) and its five cognate G protein-coupled receptors, S1PR1-5.[1][2] S1P is generated from this compound through the action of two isoenzymes, this compound kinase 1 and 2 (SphK1 and SphK2). The expression and activity of these kinases, along with S1P phosphatases and lyases that degrade S1P, create a tightly regulated S1P gradient between the intracellular and extracellular environments.[3] This gradient is crucial for the "inside-out" signaling mechanism, where intracellularly produced S1P is transported out of the cell to act on its cell surface receptors in an autocrine or paracrine manner.
The cardiovascular system primarily expresses S1PR1, S1PR2, and S1PR3, with each receptor subtype exhibiting distinct G protein coupling and downstream signaling pathways, leading to a diversity of cellular responses.[1][2][4]
-
S1PR1: Predominantly couples to Gi, leading to the inhibition of adenylyl cyclase and activation of PI3K/Akt and ERK signaling pathways.[5][6]
-
S1PR2 & S1PR3: Exhibit more promiscuous coupling to Gi, Gq, and G12/13, activating a broader range of downstream effectors including phospholipase C (PLC), Rho, and Rac.[1][5]
The differential expression of these receptors on various cardiovascular cell types, including cardiomyocytes, endothelial cells, and cardiac fibroblasts, dictates the specific physiological or pathological outcome of S1P signaling.[5][7]
Signaling Pathway Overview
Role in Cardiovascular Development
S1P signaling is indispensable for the proper formation of the cardiovascular system.
Angiogenesis
Angiogenesis, the formation of new blood vessels, is a fundamental process in development and tissue repair. S1P, acting primarily through S1PR1 on endothelial cells, is a potent pro-angiogenic factor.[8] It promotes endothelial cell migration, proliferation, and survival, as well as the formation of capillary-like structures.[8][9] The S1PR1-mediated activation of Rac and subsequent stabilization of cell-cell junctions are crucial for vascular maturation.[10] Global or endothelial-specific knockout of S1PR1 results in embryonic lethality due to defects in vascular development.[10]
Cardiogenesis
The development of the heart is a complex process involving the coordinated proliferation, differentiation, and migration of various cardiac cell types. S1P signaling, particularly through S1PR1, plays a crucial role in normal heart development. Studies have shown that S1PR1 is the most highly expressed S1P receptor in the developing heart. Its deletion in cardiomyocytes leads to ventricular noncompaction and ventricular septal defects, ultimately resulting in perinatal lethality.[11][12] S1P signaling is implicated in atrioventricular canal development, with altered levels leading to defects in cell migration and endothelial-to-mesenchymal transition (EMT).[13][14]
S1P Signaling in Cardiovascular Disease: A Double-Edged Sword
The role of S1P signaling in cardiovascular disease is complex and often context-dependent, with both protective and detrimental effects reported.
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids and fibrous elements in the large arteries. S1P signaling in atherosclerosis is multifaceted. On one hand, S1P associated with high-density lipoprotein (HDL) is generally considered anti-atherogenic, promoting endothelial barrier function and suppressing inflammation.[15][16] On the other hand, elevated levels of certain sphingolipids, including S1P, have been found in human atherosclerotic plaques and are associated with plaque inflammation and instability.[3][17][18] S1P can induce inflammatory responses in smooth muscle cells and macrophages, contributing to lesion progression.[15][17]
| Sphingolipid | Location | Association with Atherosclerosis | Reference |
| S1P (on HDL) | Plasma | Anti-atherogenic | [15][16] |
| Glucosylceramide | Plaque | Pro-inflammatory, associated with plaque instability | [17] |
| Lactosylceramide | Plaque | Pro-inflammatory, pro-apoptotic | [17] |
| Ceramide | Plaque | Pro-apoptotic, associated with plaque instability | [3][17] |
| Sphingomyelin | Plaque | Associated with plaque instability | [17][18] |
| S1P | Plaque | Pro-inflammatory, associated with symptoms | [17] |
Myocardial Infarction and Ischemia-Reperfusion Injury
In the context of myocardial infarction (MI) and ischemia-reperfusion (I/R) injury, S1P signaling has shown significant cardioprotective effects.[19] S1P can protect cardiomyocytes from apoptosis and reduce infarct size.[10] This protection is mediated by the activation of pro-survival signaling pathways such as PI3K/Akt and ERK.[6][19] Interestingly, studies using knockout mice have indicated that S1PR2 and S1PR3 play a major role in cardioprotection from I/R injury in vivo.[2][10] However, some studies suggest that chronic activation of the SphK1/S1P/S1PR1 axis after MI can promote a pro-inflammatory response and contribute to adverse cardiac remodeling.[20]
| Condition | Effect of S1P Signaling | Key Receptors | Downstream Pathways | Reference |
| Ischemia-Reperfusion Injury | Cardioprotective, reduces infarct size | S1PR2, S1PR3 | PI3K/Akt, ERK | [2][6][10][19] |
| Post-MI Remodeling | Pro-inflammatory, adverse remodeling | S1PR1 | - | [20] |
Cardiac Fibrosis
Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart, is a hallmark of many cardiovascular diseases and can lead to heart failure. The role of S1P in cardiac fibrosis is complex, with evidence supporting both pro-fibrotic and anti-fibrotic effects. S1P can stimulate the proliferation and differentiation of cardiac fibroblasts, the primary cell type responsible for collagen production, mainly through S1PR2 and S1PR3.[5][21] However, some studies suggest that S1PR1 signaling may have anti-fibrotic properties.[21]
Therapeutic Targeting of S1P Signaling
The critical role of S1P signaling in cardiovascular health and disease has made it an attractive target for therapeutic intervention.
S1P Receptor Modulators
Fingolimod (FTY720), a non-selective S1P receptor agonist, is approved for the treatment of multiple sclerosis. However, its use is associated with cardiovascular side effects, most notably a transient, dose-dependent bradycardia and atrioventricular (AV) block upon initiation of therapy.[12][22][23] This is primarily attributed to the activation of S1PR1 on atrial myocytes.[24] These cardiovascular effects have prompted the development of more selective S1P receptor modulators with improved safety profiles.
| Drug | Target | Cardiovascular Effects | Reference |
| Fingolimod (0.5 mg) | S1PR1, 3, 4, 5 | Transient bradycardia, potential for AV block, mild increase in blood pressure | [15][23][25] |
| Fingolimod (1.25 mg) | S1PR1, 3, 4, 5 | More pronounced transient bradycardia and AV block compared to 0.5 mg dose | [23] |
This compound Kinase Inhibitors
Inhibitors of SphK1 are being investigated for their potential to mitigate pathological cardiovascular conditions. For instance, the SphK1 inhibitor PF-543 has been shown to reduce cardiac hypertrophy and improve endothelial function in a mouse model of hypertension, independent of blood pressure reduction.[26][27][28]
| Intervention | Animal Model | Key Findings | Reference |
| SphK1 inhibitor (PF-543) | Angiotensin II-induced hypertension in mice | Reduced cardiac hypertrophy, improved endothelial function | [26][27][28] |
| S1P3 deletion | This compound kinase 1 transgenic mice | Partially inhibited cardiac fibrosis | [29] |
Key Experimental Protocols
A variety of in vitro and in vivo experimental models are utilized to investigate the role of S1P signaling in the cardiovascular system.
Quantification of Sphingolipids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of S1P and other sphingolipids in biological samples.[22][27][30][31]
Workflow for Plasma S1P Quantification
Methodology:
-
Sample Preparation: Plasma samples are thawed on ice. An internal standard (e.g., S1P-d7) is added to each sample.
-
Lipid Extraction: Proteins are precipitated and lipids are extracted by the addition of ice-cold methanol.[22] Samples are incubated on ice and then centrifuged to pellet the precipitated protein.
-
Analysis: The supernatant containing the lipids is analyzed by LC-MS/MS. Separation is typically achieved on a C18 reversed-phase column.[22][30] Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which allows for highly specific and sensitive quantification of the target analytes.[22]
Mouse Model of Myocardial Infarction
The most common method to induce MI in mice is the permanent ligation of the left anterior descending (LAD) coronary artery.[19][26][32]
Workflow for Mouse MI Model
Methodology:
-
Anesthesia and Ventilation: The mouse is anesthetized, and the trachea is intubated to allow for mechanical ventilation.[19]
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The LAD is identified and permanently ligated with a suture.[19][26]
-
Closure and Recovery: The chest is closed in layers, and the animal is allowed to recover.
-
Analysis: At a predetermined time point after surgery, the heart can be harvested for histological analysis (e.g., infarct size measurement, fibrosis quantification) or functional assessment (e.g., echocardiography).[29]
In Vitro Endothelial Cell Tube Formation Assay
This assay is widely used to assess the angiogenic potential of various compounds in vitro.[8][9][10][24][33]
Methodology:
-
Plate Coating: A basement membrane matrix extract is thawed on ice and used to coat the wells of a multi-well plate. The plate is then incubated to allow the matrix to solidify.[8][33]
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the matrix in the presence of the test compound (e.g., S1P or an S1P receptor modulator).
-
Incubation and Visualization: The plate is incubated for several hours to allow for the formation of capillary-like structures. Tube formation can be visualized and quantified using a microscope.[8][33]
Conclusion and Future Directions
This compound-1-phosphate signaling is a critical regulator of cardiovascular development and plays a complex and often dichotomous role in the pathogenesis of cardiovascular diseases. The intricate network of S1P receptors, their downstream signaling pathways, and their cell-type-specific expression patterns provide a rich landscape for therapeutic intervention. While the cardiovascular side effects of first-generation S1P receptor modulators have posed challenges, the development of more selective and targeted therapies holds great promise for the treatment of a range of cardiovascular disorders. Future research will likely focus on elucidating the precise context-dependent functions of different S1P receptor subtypes, developing novel therapeutic agents with improved cardiovascular safety profiles, and identifying biomarkers to personalize S1P-targeted therapies. A deeper understanding of the interplay between S1P signaling and other key pathways in cardiovascular biology will be essential to fully harness the therapeutic potential of this fascinating signaling lipid.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-1-phosphate receptor signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound-1-phosphate receptor signalling in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiomyocyte S1P1 Receptor–mediated Extracellular Signal–related Kinase Signaling and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell type-specific localization of human cardiac S1P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA Drug Safety Communication: Revised recommendations for cardiovascular monitoring and use of multiple sclerosis drug Gilenya (fingolimod) | FDA [fda.gov]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 16. Isolation and Culture of Adult Mouse Cardiomyocytes for Cell Signaling and in vitro Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingolipids Contribute to Human Atherosclerotic Plaque Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioactive Sphingolipids as Major Regulators of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. Isolation and culture of adult mouse cardiomyocytes for cell signaling and in vitro cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regulation of Vascular Permeability by this compound 1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Fingolimod and cardiac risk: latest findings and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 25. revistas.ufrj.br [revistas.ufrj.br]
- 26. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of this compound-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. S1P3-mediated cardiac fibrosis in this compound kinase 1 transgenic mice involves reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Quantification of this compound 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Determination of this compound-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
The Dual Nature of a Bioactive Lipid: An In-depth Technical Guide to the Intracellular and Extracellular Actions of Sphingosine-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a pleiotropic signaling sphingolipid that has emerged as a critical regulator of a vast array of physiological and pathological processes.[1] Unlike many signaling molecules that act exclusively on the cell surface, S1P exhibits a fascinating duality, functioning as both an extracellular ligand for a family of G protein-coupled receptors and as an intracellular second messenger. This dual functionality, often referred to as "inside-out" and "inside-in" signaling, provides a sophisticated layer of cellular regulation. The balance between the intracellular and extracellular pools of S1P is tightly controlled by a series of enzymes, and its dysregulation is implicated in numerous diseases, including cancer, autoimmune disorders, and fibrosis.[2][3] This technical guide provides a comprehensive overview of the intracellular and extracellular actions of S1P, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways and methodologies.
I. The Sphingolipid Rheostat: Synthesis, Degradation, and Transport of S1P
The cellular and circulating levels of S1P are meticulously regulated by the coordinated action of synthesizing and degrading enzymes, as well as specific transporters. This dynamic balance, often termed the "sphingolipid rheostat," determines the ultimate biological outcome of S1P signaling.
A. S1P Synthesis: This compound (B13886) Kinases (SphK)
S1P is generated from the phosphorylation of this compound, a reaction catalyzed by two isoforms of this compound kinase, SphK1 and SphK2. These isoenzymes exhibit distinct subcellular localizations, which is a key determinant of the subsequent action of the S1P they produce. SphK1 is predominantly found in the cytoplasm and translocates to the plasma membrane upon activation, favoring the production of S1P destined for export.[1] In contrast, SphK2 is primarily located in the nucleus, mitochondria, and endoplasmic reticulum, suggesting a role in generating intracellular S1P pools for inside-in signaling.[1]
B. S1P Degradation: S1P Phosphatases (SPP) and S1P Lyase (SPL)
Intracellular S1P levels are attenuated through two primary pathways. S1P can be dephosphorylated back to this compound by S1P-specific phosphatases, SPP1 and SPP2, which are integral membrane proteins primarily residing in the endoplasmic reticulum.[4] Alternatively, S1P can be irreversibly degraded by S1P lyase (SPL), an enzyme located on the cytosolic face of the endoplasmic reticulum, into ethanolamine (B43304) phosphate (B84403) and hexadecenal.[5]
C. S1P Transport: Exporting the Signal
For S1P to act extracellularly, it must be transported across the plasma membrane. This process is mediated by specific transporters, including members of the ATP-binding cassette (ABC) transporter family and Spinster homolog 2 (Spns2).[5]
II. Quantitative Data on S1P Signaling Components
The following tables summarize key quantitative parameters related to the enzymes involved in S1P metabolism and the interaction of S1P with its receptors.
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Reference(s) |
| This compound Kinase 1 (human) | This compound | 12 | N/A | [6] |
| This compound Kinase 2 (human) | This compound | 6 | N/A | [6] |
| This compound Kinase (general) | Fluorescent this compound | 38 ± 18 | 3900 | [7] |
| S1P Lyase (human) | Dihydrothis compound-1-P | 20 | N/A | [8] |
| S1P Phosphatase 1 (murine) | This compound-1-Phosphate | 38.5 | N/A | [6] |
Table 1: Kinetic Parameters of Key Enzymes in S1P Metabolism. This table presents the Michaelis-Menten constant (K_m_) and catalytic rate (k_cat_) for the primary enzymes that regulate S1P levels. N/A indicates that the value was not available in the cited sources.
| Receptor | Ligand | Assay Type | Cell Type | EC₅₀ (nM) | K_i_ (nM) | Reference(s) |
| S1PR1 | S1P | PKA Redistribution Assay | CHO-K1 | ~0.15 | [9] | |
| S1PR1 | VPC03090-P (antagonist) | GTP[γ-³⁵S] binding | CHO | 24 | [10] | |
| S1PR2 | JTE-013 (antagonist) | Radioligand binding | CHO | 17 ± 6 | [11] | |
| S1PR3 | S1P | Receptor Redistribution | U2OS | ~300 | [12] | |
| S1PR3 | VPC03090-P (antagonist) | GTP[γ-³⁵S] binding | CHO | 51 | [10] | |
| S1PR4 | ML248 (agonist) | Tango™ β-arrestin | U2OS | 37.7 - 79.1 | [13] | |
| S1PR5 | Siponimod (agonist) | N/A | N/A | N/A | Similar to S1PR1 | [8] |
Table 2: Binding Affinities and Potencies for S1P Receptors. This table provides a summary of the half-maximal effective concentration (EC₅₀) for agonists and the inhibition constant (K_i_) for antagonists of the five S1P receptors. The data is derived from various in vitro assay systems.
| Biological Matrix | S1P Concentration Range | Reference(s) |
| Human Plasma | 100 - 1200 nM | [14] |
| Human Serum | 1400 - 1800 nM | [14] |
| Human Lymph | ~100 nM | [14] |
Table 3: Typical Concentrations of S1P in Human Biological Fluids. This table highlights the physiological concentrations of S1P found in different bodily fluids, emphasizing the concentration gradient that drives many of its extracellular functions.
III. Extracellular Actions of S1P: Receptor-Mediated Signaling
The most well-characterized actions of S1P are mediated by its binding to a family of five high-affinity G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5.[13] These receptors are differentially expressed across various cell types and couple to distinct heterotrimeric G proteins, leading to a wide range of cellular responses.[8]
A. S1P Receptor Subtypes and G Protein Coupling
-
S1PR1: Couples exclusively to G_i/o_ and is crucial for immune cell trafficking, endothelial barrier function, and angiogenesis.[8][15]
-
S1PR2: Couples to G_i/o_, G_q_, and G_12/13_, often antagonizing S1PR1-mediated effects, particularly in relation to cell migration.[15]
-
S1PR3: Couples to G_i/o_, G_q_, and G_12/13_ and is involved in cardiovascular function, inflammation, and fibrosis.[15]
-
S1PR4: Couples to G_i/o_ and G_12/13_ and is primarily expressed in hematopoietic and lymphoid tissues.[8]
-
S1PR5: Couples to G_i/o_ and G_12/13_ and is predominantly found in the central nervous system and natural killer cells.[8]
B. Downstream Signaling Pathways
Activation of S1P receptors initiates a cascade of intracellular signaling events, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and proliferation.[16]
-
Ras/MAPK pathway: Regulates cell growth and differentiation.
-
Phospholipase C (PLC) pathway: Leads to intracellular calcium mobilization and activation of protein kinase C (PKC).
-
Rho and Rac GTPase pathways: Control cytoskeletal dynamics and cell migration.
IV. Intracellular Actions of S1P: A Second Messenger
While the receptor-mediated actions of S1P are well-documented, there is growing evidence for its role as an intracellular second messenger, acting independently of the S1PRs. The subcellular localization of SphK2 is thought to be a key factor in generating these intracellular S1P pools.
A. Identified Intracellular Targets
Several intracellular binding partners and targets of S1P have been identified, including:
-
Histone Deacetylases (HDACs): S1P produced in the nucleus can directly bind to and inhibit the activity of HDAC1 and HDAC2, thereby influencing gene expression. This interaction links lipid signaling directly to epigenetic regulation.
-
TNF receptor-associated factor 2 (TRAF2): S1P can bind to TRAF2, an E3 ubiquitin ligase, and modulate NF-κB signaling pathways, which are critical in inflammation and immunity.[14]
-
Prohibitin 2 (PHB2): In mitochondria, S1P can interact with PHB2, a protein involved in maintaining mitochondrial integrity and function.
V. Experimental Protocols for Studying S1P Signaling
This section provides detailed methodologies for key experiments used to investigate the intracellular and extracellular actions of S1P.
A. Quantification of S1P by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately measure S1P concentrations in biological samples such as plasma, serum, or cell lysates.[14][17]
Methodology:
-
Sample Preparation and Lipid Extraction:
-
Thaw plasma or serum samples on ice.
-
To 100 µL of sample, add 200 µL of ice-cold methanol (B129727) containing an internal standard (e.g., 20 nM C17-S1P).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 17,000 x g for 2 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from Mobile Phase A to B is used to separate S1P from other lipids.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for S1P and the internal standard.
-
-
Data Analysis:
-
Quantify S1P concentrations by generating a calibration curve using known concentrations of S1P standards.
-
The ratio of the S1P peak area to the internal standard peak area is plotted against the S1P concentration to determine the amount of S1P in the sample.
-
B. S1P Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (K_i_) of unlabeled compounds for a specific S1P receptor subtype.[9][18]
Methodology:
-
Membrane Preparation:
-
Culture cells overexpressing the S1P receptor of interest.
-
Homogenize cells in ice-cold lysis buffer with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and each concentration of the unlabeled test compound.
-
Add a fixed, low concentration of a radiolabeled S1P analog (e.g., [³²P]S1P) to all wells.
-
For NSB wells, add a high concentration (e.g., 1000-fold excess) of unlabeled S1P.
-
Add serial dilutions of the unlabeled test compound to the appropriate wells.
-
Add the diluted membrane preparation to all wells.
-
Incubate for 60-90 minutes at room temperature to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and calculate the K_i_ value using the Cheng-Prusoff equation.
-
C. In Vitro this compound Kinase Activity Assay (Fluorescence-based)
Objective: To measure the activity of this compound kinase (SphK) by quantifying the production of S1P from a fluorescently labeled this compound analog.
Methodology:
-
Reaction Setup:
-
In a 96-well plate, add the following components in order: 5X Kinase Assay Buffer, enzyme solution (recombinant SphK or cell lysate), and NBD-sphingosine (fluorescent substrate).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 30-60 minutes.
-
-
Lipid Extraction and Phase Separation:
-
Stop the reaction by adding chloroform:methanol (2:1, v/v).
-
Add 1 M KCl to induce phase separation.
-
Vortex and centrifuge the plate to separate the aqueous and organic phases.
-
-
Fluorescence Measurement:
-
Carefully aspirate the upper aqueous phase, which contains the polar product, NBD-sphingosine-1-phosphate.
-
Transfer the aqueous phase to a new 96-well plate.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for NBD (e.g., Ex: ~474 nm, Em: ~539 nm).
-
-
Data Analysis:
-
The fluorescence intensity is directly proportional to the amount of NBD-S1P produced and thus reflects the SphK activity.
-
D. Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of S1P on cell migration.[19]
Methodology:
-
Cell Preparation:
-
Culture cells of interest to sub-confluency.
-
Serum-starve the cells for 2-4 hours prior to the assay.
-
-
Assay Setup:
-
Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate.
-
Add serum-free media containing S1P (the chemoattractant) to the lower chamber.
-
Resuspend the serum-starved cells in serum-free media and add them to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 4-24 hours).
-
-
Quantification of Migration:
-
Remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance using a plate reader, or count the stained cells under a microscope.
-
-
Data Analysis:
-
The number of migrated cells or the absorbance reading is a measure of the migratory response to S1P.
-
E. Investigating Intracellular S1P Targets: Pull-Down Assay (Conceptual Workflow)
Objective: To identify proteins that interact with intracellular S1P.[20]
Methodology:
-
Bait Preparation:
-
Synthesize a modified S1P molecule with a linker and a tag (e.g., biotin) that can be immobilized on a solid support.
-
-
Cell Lysate Preparation:
-
Lyse cells under non-denaturing conditions to preserve protein-protein and protein-lipid interactions.
-
-
Pull-Down:
-
Immobilize the biotinylated S1P on streptavidin-coated beads.
-
Incubate the S1P-coated beads with the cell lysate to allow for the binding of interacting proteins.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the S1P-binding proteins from the beads.
-
-
Identification of Interacting Proteins:
-
Separate the eluted proteins by SDS-PAGE.
-
Identify the proteins of interest by Western blotting using specific antibodies or by mass spectrometry for the discovery of novel interacting partners.
-
VI. Conclusion
The dual functionality of this compound-1-phosphate as both an extracellular ligand and an intracellular second messenger places it at a critical nexus of cellular signaling. Understanding the intricate balance between its synthesis, degradation, transport, and receptor-mediated versus direct intracellular actions is paramount for deciphering its role in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to further explore the multifaceted biology of S1P and to develop novel therapeutic strategies targeting this important signaling pathway. The continued investigation into the distinct and overlapping functions of the intracellular and extracellular pools of S1P will undoubtedly uncover new layers of complexity in cellular regulation and open new avenues for therapeutic intervention.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 4. This compound-1-phosphate phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural insights into this compound-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Identification of a Novel Agonist of the this compound 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Tumor necrosis factor (TNF) receptor-associated factor (TRAF)-interacting protein (TRIP) negatively regulates the TRAF2 ubiquitin-dependent pathway by suppressing the TRAF2-sphingosine 1-phosphate (S1P) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The S1P–S1PR Axis in Neurological Disorders—Insights into Current and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. S1P Signaling Pathways in Pathogenesis of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Assessment of this compound-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.upenn.edu [med.upenn.edu]
- 20. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
The Genetic Blueprint of Sphingolipid Metabolism: A Technical Guide for Researchers
A comprehensive overview of the transcriptional and signaling networks that govern the expression of key sphingolipid metabolic enzymes, designed for researchers, scientists, and drug development professionals.
Introduction
Sphingolipids are a class of bioactive lipids that are integral to cellular structure and function. Beyond their role as components of cellular membranes, they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, inflammation, and cell migration. The precise control of sphingolipid levels is paramount for cellular homeostasis, and dysregulation of their metabolic pathways is implicated in numerous diseases, ranging from metabolic disorders and neurodegenerative diseases to cancer. The genetic regulation of the enzymes that catalyze the intricate steps of sphingolipid biosynthesis and degradation is a key control point in maintaining this balance. This technical guide provides an in-depth exploration of the core genetic regulatory mechanisms governing the principal enzymes of sphingolipid metabolism, with a focus on data presentation, detailed experimental protocols, and visualization of the underlying signaling pathways.
Core Regulatory Principles of Sphingolipid Metabolism
The metabolism of sphingolipids is a highly regulated process, primarily controlled at the level of gene expression of the key metabolic enzymes. This regulation is orchestrated by a complex interplay of transcription factors, signaling pathways, and feedback mechanisms.
Key Enzymes and their Genetic Loci:
The central pathway of sphingolipid metabolism begins with the de novo synthesis of ceramide, which then serves as a precursor for more complex sphingolipids. The key enzymes in this pathway are:
-
Serine Palmitoyltransferase (SPT): The rate-limiting enzyme in de novo sphingolipid synthesis. It is a complex composed of multiple subunits, primarily encoded by the SPTLC1 and SPTLC2 genes.
-
Ceramide Synthases (CerS): A family of six enzymes (CerS1-6) that catalyze the acylation of the sphingoid backbone to form dihydroceramide (B1258172). Each CerS has a specificity for fatty acyl-CoAs of different chain lengths.
-
Dihydroceramide Desaturase (DEGS): Catalyzes the final step in ceramide synthesis, the introduction of a double bond into dihydroceramide to form ceramide. The two main isoforms are encoded by the DEGS1 and DEGS2 genes.
The expression of the genes encoding these enzymes is tightly controlled by a network of transcription factors that respond to a variety of cellular signals.
Transcriptional Regulation of Sphingolipid Metabolic Enzymes
A number of transcription factors have been identified as key regulators of the genes encoding sphingolipid metabolic enzymes. These transcription factors integrate signals from various pathways to modulate the expression of these genes and thereby control the flux through the sphingolipid metabolic network.
Key Transcription Factors:
-
Sterol Regulatory Element-Binding Proteins (SREBPs): While primarily known for their role in cholesterol and fatty acid metabolism, SREBPs also influence sphingolipid synthesis.[1][2] Sphingolipid synthesis is required for the activation of SREBPs, suggesting a feedback loop where sphingolipids regulate the master regulators of lipid metabolism.[1]
-
Specificity Protein 1 (Sp1): A ubiquitously expressed transcription factor that binds to GC-rich promoter regions.[3] Sp1 is involved in the basal and regulated expression of a wide range of genes, including those involved in lipid metabolism.[4]
-
Nuclear Factor of Activated T-cells (NFATC) and Hand2: These transcription factors have been shown to interact and synergistically activate the promoter of the DEGS1 gene, particularly in the context of the cellular response to hypoxia.[5]
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly fatty acid oxidation.[6][7] PPARα can influence the expression of genes involved in sphingolipid metabolism.[8]
Quantitative Data on Gene Expression
The following tables summarize quantitative data on the changes in mRNA expression of key sphingolipid metabolic enzyme genes in response to various stimuli and in different disease models.
Table 1: Regulation of Serine Palmitoyltransferase (SPTLC1 & SPTLC2) Gene Expression
| Gene | Stimulus/Condition | System | Fold Change/Observation | Citation(s) |
| SPTLC2 | ER Stress (Tunicamycin) | HepG2 cells | Upregulated at 12h | [9] |
| SPTLC1 | ER Stress (Tunicamycin) | HepG2 cells | Upregulated at 24h | [9] |
| SPTLC1 | Myocardial Infarction | Mouse myocardial tissue | Significantly upregulated | [10] |
| SPTLC2 | Myocardial Infarction | Mouse myocardial tissue | Significantly upregulated | [10] |
| SPTLC1 | COVID-19 (Critical) | Human | Upregulated | [6] |
| SPTLC2 | COVID-19 (Critical) | Human | Upregulated | [6] |
Table 2: Regulation of Ceramide Synthase (CERS) Gene Expression
| Gene | Stimulus/Condition | System | Fold Change/Observation | Citation(s) |
| CERS6 | CTIP1 knockout | Mouse embryonic skin | Significantly decreased | [11] |
| CERS2 | COVID-19 (Critical) | Human | Upregulated | [6] |
| CERS4 | COVID-19 (Critical) | Human | Upregulated | [6] |
Table 3: Regulation of Dihydroceramide Desaturase (DEGS1) Gene Expression
| Gene | Stimulus/Condition | System | Fold Change/Observation | Citation(s) |
| DEGS1 | Hypoxia | Mouse heart | mRNA levels decrease | [5] |
| DEGS1 | Myocardial Infarction | Mouse myocardial tissue | Significantly upregulated | [10] |
| DEGS1 | COVID-19 (Critical) | Human | Upregulated | [6] |
Signaling Pathways Regulating Sphingolipid Enzyme Gene Expression
The expression of sphingolipid metabolic enzyme genes is under the control of complex signaling pathways that are activated in response to a variety of cellular stresses and stimuli.
Endoplasmic Reticulum (ER) Stress Signaling
The ER is a major site of sphingolipid synthesis, and its homeostasis is tightly linked to sphingolipid metabolism.[12] ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER, leads to the activation of the Unfolded Protein Response (UPR). The UPR, in turn, can modulate the expression of genes involved in sphingolipid metabolism. For example, ER stress has been shown to upregulate the expression of SPTLC1 and SPTLC2.[9] This suggests a mechanism by which the cell can adjust its sphingolipid synthesis capacity in response to changes in the ER environment.
References
- 1. Sphingolipid synthetic pathways are major regulators of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of lipid metabolism by sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcription factor Sp1 - Wikipedia [en.wikipedia.org]
- 4. Specificity Protein 1 Regulates Gene Expression Related to Fatty Acid Metabolism in Goat Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ingenious Blog | Conditional Knockout Mouse Protocol [genetargeting.com]
- 6. Comprehensive Analysis of PPARα-Dependent Regulation of Hepatic Lipid Metabolism by Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Global molecular landscape of early MASLD progression in obesity [elifesciences.org]
- 9. Screening of sphingolipid metabolism-related genes associated with immune cells in myocardial infarction: a bioinformatics analysis - Wang - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. Frontiers | Role of post-translational modifications of Sp1 in cardiovascular diseases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Sphingosine in Plasma and Serum by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine (B13886) is a critical bioactive lipid molecule that, along with its phosphorylated form, this compound-1-phosphate (S1P), plays a pivotal role in a multitude of cellular processes. These include cell growth, survival, motility, and immune cell trafficking.[1] The accurate quantification of this compound in biological matrices such as plasma and serum is therefore essential for understanding its physiological and pathological roles, as well as for the development of therapeutic agents targeting sphingolipid signaling pathways.[2][3][4][5] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma and serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This compound Signaling Pathway
Sphingolipids are integral components of eukaryotic cell membranes. Their metabolism gives rise to various signaling molecules, including this compound and S1P.[1] this compound is formed from the breakdown of ceramide by ceramidase. It can then be phosphorylated by this compound kinases (SphK1 and SphK2) to form S1P.[4] S1P can act intracellularly or be transported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[3][4] This signaling cascade regulates a wide array of cellular responses.[4] The degradation of S1P is mediated by S1P phosphatases and S1P lyase.[4]
Experimental Protocol
This protocol details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in plasma and serum.
Materials and Reagents
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Chloroform
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Water (LC-MS grade)
-
This compound standard
-
C17-Sphingosine-1-phosphate (C17-S1P) or other suitable internal standard (IS)
-
Bovine Serum Albumin (BSA) for calibration standards
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
Proper sample handling is crucial for accurate results, as this compound levels can be affected by platelet activation during blood coagulation.[6][7]
-
Thawing: Thaw plasma or serum samples at 37°C.
-
Internal Standard Addition: In an Eppendorf tube, add 100 µL of the plasma or serum sample. Add a known amount of internal standard (e.g., 30 pmol of C17-S1P in methanol).
-
Acidification & Sonication: Add 250 µL of methanol containing 0.6 µL of concentrated HCl. Sonicate the mixture in an ice-cold water bath for 5 minutes.[8]
-
Phase Separation: Add 250 µL of chloroform, 250 µL of 1 M NaCl, and 25 µL of 3 N NaOH.[8]
-
Vortexing & Centrifugation: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Extraction: Carefully transfer the lower organic phase (chloroform layer) containing the this compound to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
LC-MS/MS Analysis
The following are typical parameters for LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., Inertsil ODS-3, 100 x 3.0 mm, 3 µm)[8] |
| Mobile Phase A | 0.1% formic acid in water with 10 mM ammonium acetate[8] |
| Mobile Phase B | 0.1% formic acid in acetonitrile:2-propanol (4:3, v/v)[8] |
| Flow Rate | 0.3 mL/min[8] |
| Gradient | 0-1 min, 30% B; 1-3 min, 95% B; 3-7 min, 100% B; 7-9 min, hold 100% B; 9-10 min, 30% B; 10-14 min, hold 30% B[8] |
| Injection Volume | 20 µL[8] |
| Column Temperature | 40°C[8] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 300.4 -> 282.4 (quantifier), 300.4 -> 262.4 (qualifier)[8] |
| MRM Transition (C17-S1P IS) | m/z 286.3 -> 268.2[8] |
| Collision Energy | Optimized for specific instrument |
| Ion Spray Voltage | 4500 V[9] |
| Source Temperature | 450°C[9] |
Experimental Workflow
The overall workflow for the quantification of this compound in plasma and serum is depicted below.
Quantitative Data Summary
The performance of the LC-MS/MS method for this compound quantification is summarized below. These values are representative and may vary between laboratories and instrumentation.
Table 3: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity (r²) | > 0.999 | [10][11] |
| Linear Range | 25 - 600 ng/mL | [10][11] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | [10][11] |
| Intra- and Inter-day Precision (%RSD) | < 10% | [10][11] |
| Accuracy (% Bias) | < 10% | [10][11] |
| Recovery | 80% - 98% | [10][11] |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in plasma and serum. This detailed protocol and the accompanying information will be a valuable resource for researchers, scientists, and drug development professionals working in the field of sphingolipid biology and pharmacology. The accurate measurement of this compound is fundamental to advancing our understanding of its role in health and disease and for the development of novel therapeutics.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. This compound-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of this compound 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of this compound 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Extraction and Quantification of this compound 1-Phosphate (S1P) [bio-protocol.org]
- 10. Validated LC‐MS/MS method of this compound 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated LC-MS/MS method of this compound 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioactive Sphingosine Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine (B13886) kinases (SphKs) are lipid kinases that catalyze the phosphorylation of this compound to this compound-1-phosphate (S1P), a critical signaling lipid involved in a myriad of cellular processes including cell growth, proliferation, survival, and migration.[1] The two main isoforms, SphK1 and SphK2, play crucial roles in the "sphingolipid rheostat," the balance between the pro-apoptotic precursors this compound and ceramide and the pro-survival S1P.[1] Dysregulation of SphK activity is implicated in various diseases, including cancer, inflammation, and fibrosis, making these enzymes attractive therapeutic targets.[1]
This document provides a detailed protocol for a radioactive assay to measure the enzymatic activity of this compound kinases. This method is considered the gold standard for its sensitivity and direct measurement of kinase activity.[2] The assay quantifies the transfer of a radiolabeled phosphate (B84403) group from [γ-32P]ATP or [γ-33P]ATP to this compound, resulting in the formation of radiolabeled S1P.[3][4] The subsequent separation and quantification of the radiolabeled product allow for the determination of SphK activity.
Signaling Pathway and Point of Inhibition
The diagram below illustrates the simplified signaling pathway involving this compound Kinase 2 (SphK2) and the point of inhibition for potential therapeutic agents. SphK2 phosphorylates this compound to S1P, which can then act intracellularly on targets like histone deacetylases (HDACs) or be exported to activate cell surface S1P receptors (S1PR1-5), triggering downstream signaling cascades that regulate processes such as cell proliferation and migration.[4]
Caption: Simplified SphK2 signaling pathway and point of inhibition.
Experimental Protocol: Radioactive this compound Kinase Activity Assay
This protocol is adapted from established radiometric methods for measuring SphK activity.[3][4] It involves the use of [γ-32P]ATP and subsequent separation of the radiolabeled product.
Materials and Reagents
-
Recombinant human this compound Kinase 1 (SphK1) or this compound Kinase 2 (SphK2)
-
This compound
-
[γ-32P]ATP or [γ-33P]ATP
-
Adenosine triphosphate (ATP)
-
Bovine serum albumin (BSA)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Tris-HCl buffer
-
Chloroform
-
Methanol
-
Potassium chloride (KCl)
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
Scintillation vials
-
Scintillation fluid
-
Phosphoric acid
-
P81 phosphocellulose paper (alternative to TLC)
Assay Procedure
-
Preparation of Reagents:
-
Kinase Buffer (5X): 250 mM Tris-HCl (pH 7.4), 50 mM MgCl₂, 2.5% Triton X-100. Store at 4°C.
-
This compound Stock (1 mM): Dissolve this compound in ethanol.
-
ATP Stock (10 mM): Dissolve ATP in sterile water, adjust pH to 7.4, and store in aliquots at -20°C.
-
[γ-32P]ATP: Specific activity of ~3000 Ci/mmol.
-
-
Reaction Setup:
-
The reaction is typically performed in a final volume of 50 µL in a microcentrifuge tube.
-
Prepare a master mix containing the kinase buffer, DTT, and water.
-
Add the components in the following order:
-
10 µL of 5X Kinase Buffer
-
5 µL of 10 mM DTT
-
Variable volume of sterile water
-
5 µL of this compound solution (final concentration typically 10-50 µM)
-
5 µL of enzyme solution (e.g., purified recombinant SphK or cell lysate)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP. The final ATP concentration is typically 100-250 µM, with a specific activity of approximately 0.5-1.0 µCi per reaction.[3]
-
Incubate the reaction at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination of Reaction and Product Separation:
-
Method A: Organic Extraction and TLC
-
Terminate the reaction by adding 200 µL of chloroform:methanol (1:1, v/v).
-
Add 50 µL of 1 M KCl.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the radiolabeled S1P.
-
Spot the organic phase onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate using a solvent system of chloroform:methanol:acetic acid:water (90:10:1:0.5, v/v/v/v).
-
Visualize the separated lipids by autoradiography or a phosphorimager.
-
Scrape the spot corresponding to S1P into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[3]
-
-
Method B: Phosphocellulose Paper Binding [4]
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in 1% phosphoric acid to remove unreacted [γ-32P]ATP.
-
Wash once with acetone (B3395972) and let it air dry.
-
Place the dried paper in a scintillation vial, add scintillation fluid, and quantify the radioactivity.
-
-
-
Data Analysis:
-
Calculate the amount of 32P incorporated into S1P based on the specific activity of the [γ-32P]ATP.
-
Express the enzyme activity as pmol of S1P formed per minute per mg of protein.
-
Quantitative Data Summary
The following table provides a summary of typical quantitative data and conditions for the radioactive this compound kinase activity assay.
| Parameter | Typical Value/Range | Notes |
| Enzyme Concentration | 10-100 ng/reaction | Varies depending on the specific activity of the enzyme preparation. |
| This compound Concentration | 10-50 µM | Should be near the Km value for the specific SphK isoform. |
| ATP Concentration | 100-250 µM | Includes both labeled and unlabeled ATP.[3] |
| [γ-32P]ATP Specific Activity | 0.5-1.0 µCi/reaction | Adjust as needed for desired signal-to-noise ratio. |
| Reaction Volume | 50 µL | Can be scaled down for higher throughput formats. |
| Incubation Temperature | 37°C | Optimal temperature for most mammalian enzymes. |
| Incubation Time | 20-30 minutes | Should be within the linear range of the reaction. |
| pH | 7.4 | Optimal pH for SphK activity. |
Experimental Workflow
The following diagram outlines the experimental workflow for the radioactive this compound kinase activity assay using the TLC-based separation method.
Caption: Experimental workflow for the radioactive SphK assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Incomplete removal of unreacted [γ-32P]ATP. | Optimize washing steps (for P81 paper method) or ensure complete phase separation (for organic extraction). |
| Contamination of the organic phase with the aqueous phase. | Carefully aspirate the organic phase without disturbing the interface. | |
| Low Signal | Inactive enzyme. | Use a fresh enzyme aliquot and ensure proper storage and handling. |
| Suboptimal reaction conditions. | Optimize substrate concentrations, pH, and incubation time. | |
| Inefficient product extraction or separation. | Verify the efficiency of the extraction and TLC procedures. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and ensure accurate dispensing of all reagents. |
| Variation in incubation times. | Use a timer and process all samples consistently. |
By following this detailed protocol, researchers can accurately and reliably measure this compound kinase activity, which is essential for studying the roles of these enzymes in health and disease and for the development of novel therapeutic inhibitors.
References
Illuminating Cellular Processes: A Guide to Live-Cell Imaging with Fluorescently Labeled Sphingosine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sphingolipids are a class of bioactive lipids that play crucial roles in cell membrane structure and signal transduction. Sphingosine (B13886), the backbone of most sphingolipids, and its phosphorylated metabolite, this compound-1-phosphate (S1P), are key signaling molecules involved in a multitude of cellular processes, including cell proliferation, apoptosis, migration, and inflammation.[1] The ability to visualize the dynamic behavior of this compound in living cells is paramount to understanding its complex biology and its role in various disease states. Fluorescently labeled this compound analogs serve as powerful tools for real-time imaging of their subcellular localization, trafficking, and metabolism. This document provides detailed protocols and application notes for utilizing fluorescently labeled this compound in live-cell imaging microscopy.
Principles of Fluorescent this compound Labeling
Live-cell imaging with fluorescent this compound analogs involves the introduction of these probes into cultured cells. To facilitate their uptake and prevent the formation of micelles in aqueous culture media, lipophilic this compound analogs are typically complexed with fatty acid-free bovine serum albumin (BSA).[2] Once introduced to the cells, these fluorescent analogs are taken up and incorporated into cellular membranes, where they can be metabolized by endogenous enzymes.[3] Their movement and transformation can then be tracked in real-time using fluorescence microscopy. The choice of the fluorescent label is critical, with probes like NBD (nitrobenzoxadiazole) and BODIPY (borondipyrromethene) being commonly used due to their brightness and photostability.[2]
Data Presentation
Table 1: Photophysical Properties of Common Fluorescent this compound Analogs
| Property | NBD-Sphingosine | BODIPY-Sphingosine |
| Excitation Maximum (λex) | ~466 nm[4] | ~505 nm[2] |
| Emission Maximum (λem) | ~536 nm[4] | ~512 nm[2] |
| Quantum Yield | Moderate[2] | High[2] |
| Photostability | Moderate | High[2] |
| Environmental Sensitivity | Sensitive to polarity | Relatively insensitive |
| Recommended Laser Line | 488 nm[4] | 488 nm or 514 nm |
| Recommended Filter Set | FITC/GFP[4] | FITC/GFP |
Table 2: Recommended Experimental Parameters for Live-Cell Imaging
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 60-80% confluency | Cells should be in the logarithmic growth phase for optimal uptake.[4] |
| Fluorescent this compound-BSA Complex Concentration | 1-5 µM | The optimal concentration should be determined empirically for each cell type.[2][4] |
| Incubation Time | 15-60 minutes | Shorter times (15-30 min) are often sufficient for plasma membrane and Golgi labeling.[2] Longer times may be needed to observe transport to other organelles. |
| Incubation Temperature | 37°C or 4°C | 37°C allows for active transport and metabolism.[4] 4°C can be used to label the plasma membrane while minimizing endocytosis.[5] |
| Live-Cell Imaging Medium | Serum-free medium (e.g., HBSS) | Reduces background fluorescence and prevents competition for uptake.[4] |
Signaling Pathways
This compound can be metabolized to this compound-1-phosphate (S1P), a potent signaling molecule that acts on a family of G protein-coupled receptors (S1PRs).[6] The binding of S1P to its receptors initiates a cascade of downstream signaling events that regulate diverse cellular functions.
Experimental Protocols
Protocol 1: Preparation of Fluorescent this compound-BSA Complex
Effective delivery of lipophilic fluorescent this compound to cells in an aqueous environment requires complexation with fatty acid-free BSA.
Materials:
-
Fluorescent this compound (e.g., NBD-sphingosine or BODIPY-sphingosine)
-
Ethanol (B145695) or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a stock solution of the fluorescent this compound at 1 mM in ethanol or DMSO.
-
Aliquot and dry: In a glass tube, dispense the desired amount of the stock solution and evaporate the solvent under a gentle stream of nitrogen or by air drying to form a thin lipid film.[4]
-
Prepare a BSA solution of 0.34 mg/mL in HBSS or PBS.[4]
-
Complexation: Add the BSA solution to the dried lipid film and vortex vigorously for 2-3 minutes to facilitate the complexation. The resulting solution should be clear.[4]
-
Storage: The stock solution of the fluorescent this compound-BSA complex (typically 100 µM) can be aliquoted and stored at -20°C, protected from light. It is advisable to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Live-Cell Labeling and Imaging
This protocol describes the general procedure for labeling live cells with a fluorescent this compound-BSA complex to visualize its uptake and trafficking.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescent this compound-BSA complex stock solution (from Protocol 1)
-
Live-cell imaging medium (e.g., serum-free HBSS)
-
Fluorescence microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency. On the day of the experiment, gently wash the cells twice with pre-warmed live-cell imaging medium to remove serum.[4]
-
Labeling Solution Preparation: Dilute the fluorescent this compound-BSA complex stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-5 µM.[4]
-
Cell Labeling: Aspirate the wash medium and add the labeling solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal time will depend on the cell type and the specific organelle of interest. For plasma membrane labeling with minimal internalization, incubation can be performed at 4°C for 30 minutes.[4][5]
-
Washing: After incubation, remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.[4]
-
Imaging: Immediately transfer the cells to a fluorescence microscope equipped with an environmental chamber. Acquire images using the appropriate filter set for the chosen fluorophore (e.g., FITC/GFP for NBD and BODIPY).
Applications and Considerations
-
Trafficking and Metabolism: Fluorescent this compound analogs allow for the visualization of their uptake at the plasma membrane and subsequent transport to intracellular compartments such as the Golgi apparatus, endoplasmic reticulum, and lysosomes.[3][7]
-
Enzyme Activity: These probes can be used to monitor the activity of key enzymes in the sphingolipid metabolic pathway, such as this compound kinases.[4]
-
Drug Discovery: The protocols described here can be adapted for high-throughput screening of compounds that modulate sphingolipid metabolism and trafficking.
-
Choice of Fluorophore: For most live-cell imaging applications, BODIPY-sphingosine is recommended over NBD-sphingosine due to its superior brightness and photostability, which minimizes phototoxicity and allows for longer imaging sessions.[2]
-
Cell Type Variability: Optimal labeling conditions, including probe concentration and incubation time, can vary significantly between different cell types. Therefore, it is essential to empirically determine the best conditions for each experimental system.
References
- 1. Sources, metabolism, and regulation of circulating this compound-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A new, long-wavelength borondipyrromethene this compound for studying sphingolipid dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Commercial Sphingosine-1-Phosphate (S1P) ELISA Kits
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, and inflammation.[1][2][3] Accurate quantification of S1P in biological samples is therefore essential for research in these areas. This document provides a comprehensive guide to using commercial this compound-1-Phosphate (S1P) ELISA kits, offering detailed protocols and application notes for researchers, scientists, and drug development professionals.
S1P Signaling Pathway
S1P exerts its effects primarily through a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5.[1][2][3] The binding of S1P to these receptors initiates downstream signaling cascades that regulate cell survival, proliferation, migration, and differentiation. The synthesis and degradation of S1P are tightly regulated by the enzymes This compound (B13886) kinase (SphK) and S1P lyase, respectively.
Commercial S1P ELISA Kit Comparison
A variety of commercial ELISA kits are available for the quantification of S1P. The choice of kit will depend on the specific research needs, including the sample type, required sensitivity, and desired detection range. Below is a summary of the performance characteristics of several commercially available kits based on manufacturer-provided data.
| Feature | Echelon Biosciences (K-1900) | ELK Biotechnology (ELK8273) | Assay Genie (AEFI00851) | MyBioSource (MBS2700637) |
| Assay Type | Competitive ELISA | Competitive Inhibition ELISA | Competitive ELISA | Competitive Inhibition ELISA |
| Detection Range | 0.0625 – 2 µM | 15.63 - 1000 ng/mL[4] | 3.13 - 200 ng/mL[5] | 12.35 - 1,000 ng/mL[6] |
| Sensitivity | Not explicitly stated | 4.48 ng/mL[4] | 1.875 ng/mL[5] | < 4.73 ng/mL[7] |
| Sample Types | Serum, Plasma | Serum, plasma, cell lysates, cell culture supernates, other biological fluids[4] | Serum, plasma, cell culture supernatants[5] | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids[6] |
| Assay Time | ~3 hours | ~3-4 hours | ~3-4 hours | ~3-4 hours |
| Principle | The S1P in the sample competes with a fixed amount of S1P coated on the plate for binding to a specific antibody. | A competitive inhibition reaction between biotin-labeled S1P and unlabeled S1P with a pre-coated antibody.[6] | The S1P in the sample competes with a fixed amount of S1P antigen on the plate for binding to a biotinylated detection antibody.[8] | A competitive inhibition reaction between biotin-labeled S1P and unlabeled S1P with a pre-coated antibody.[6] |
Experimental Protocol: A Generalized Workflow for S1P Quantification by Competitive ELISA
While specific protocols may vary between manufacturers, the fundamental principle of a competitive ELISA for S1P quantification is consistent. The following is a generalized workflow. Researchers must always refer to the specific manual provided with their chosen kit for detailed instructions.
I. Reagent Preparation
-
Bring all kit components and samples to room temperature (18-25°C) before use. [4][7]
-
Prepare Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration as specified in the kit manual.[7]
-
Prepare Standard Dilutions: Reconstitute the S1P standard with the provided standard diluent to create a stock solution.[7] Perform serial dilutions of the stock solution to generate a standard curve.[4][7]
-
Prepare Detection Antibody: Reconstitute and/or dilute the detection antibody to its working concentration using the appropriate diluent.
-
Prepare HRP-Conjugate: Dilute the HRP-conjugate to its working concentration.
II. Sample Preparation
The appropriate method for sample preparation will vary depending on the sample type.[7][9]
-
Serum: Allow whole blood to clot at room temperature for 2 hours or overnight at 4°C.[4][7] Centrifuge at approximately 1,000 x g for 20 minutes to separate the serum.[4][7]
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).[4][7] Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[4][7]
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood.[7] Homogenize the tissue in a suitable lysis buffer.[7][9] Centrifuge to pellet cellular debris and collect the supernatant.[9]
-
Cell Lysates: Wash cells with cold PBS and lyse them using a compatible lysis buffer.[10] Centrifuge to remove insoluble material.[9]
-
Cell Culture Supernatants: Centrifuge the cell culture media at 1,000 x g for 20 minutes to remove any cells or debris.[4][10]
III. Assay Procedure
-
Determine the number of wells required for standards, samples, and blanks. It is recommended to run all standards and samples in duplicate.
-
Add Standards and Samples: Pipette 50 µL of each standard and sample into the appropriate wells of the S1P-coated microplate.[4][7]
-
Add Detection Antibody: Immediately add 50 µL of the prepared detection antibody working solution to each well.[4][7] Gently tap the plate to ensure thorough mixing.
-
Incubate: Cover the plate with a plate sealer and incubate at 37°C for 45-60 minutes.[5][11]
-
Wash: Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer.[4][7] After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
-
Add HRP-Conjugate: Add 100 µL of the prepared HRP-conjugate working solution to each well.[4]
-
Incubate: Cover the plate and incubate at 37°C for 30-60 minutes.[4][7]
-
Wash: Repeat the wash step as described in step 5.
-
Add Substrate: Add 90 µL of TMB substrate solution to each well.[4][7]
-
Incubate: Cover the plate and incubate at 37°C in the dark for 10-20 minutes.[4][7]
-
Add Stop Solution: Add 50 µL of stop solution to each well.[4][7] The color in the wells should change from blue to yellow.
-
Read Plate: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
IV. Data Analysis
-
Calculate the average OD for each set of duplicate standards and samples.
-
Generate a Standard Curve: Plot the average OD for each standard on the y-axis against the corresponding S1P concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine Sample Concentrations: Use the standard curve to determine the concentration of S1P in each sample. Remember to multiply the calculated concentration by the dilution factor if samples were diluted prior to the assay.
Conclusion
Commercial S1P ELISA kits provide a sensitive and reliable method for the quantification of this important signaling molecule in a variety of biological samples. By following the manufacturer's instructions and employing proper laboratory techniques, researchers can obtain accurate and reproducible data to advance their understanding of the role of S1P in health and disease. This guide serves as a comprehensive resource to aid in the successful implementation of S1P ELISA in the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elkbiotech.com [elkbiotech.com]
- 5. assaygenie.com [assaygenie.com]
- 6. mybiosource.com [mybiosource.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. S1P(this compound-1-Phosphate) ELISA Kit – AFG Scientific [afgsci.com]
- 11. Human this compound-1-phosphate ELISA Kit (A73746) [antibodies.com]
Application Notes and Protocols for Sphingolipid Extraction from Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that play crucial roles in signal transduction and as structural components of cell membranes. In the central nervous system, sphingolipids are highly abundant and are implicated in various neurological processes, including neural development, synaptic transmission, and myelination. Dysregulation of sphingolipid metabolism has been linked to several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Accurate and efficient extraction of these lipids from brain tissue is therefore critical for their study and for the development of potential therapeutic interventions.
These application notes provide a detailed overview and comparison of common methods for extracting sphingolipids from brain tissue. The protocols are intended to guide researchers in selecting and performing the optimal extraction technique for their specific research needs.
Comparison of Extraction Methods
Several methods have been developed for the extraction of lipids from biological tissues. The most common and well-established methods include the Folch, Bligh and Dyer, and more contemporary methyl-tert-butyl ether (MTBE)-based protocols. The choice of method can significantly impact the yield and purity of the extracted sphingolipids.
A summary of the quantitative comparison of these methods for the extraction of sphingolipids and other lipid classes from brain tissue is presented below. It is important to note that the efficiency of extraction can be influenced by the specific lipid subclass and the fatty acid composition.
| Lipid Class | Folch Method Recovery (%) | Bligh & Dyer Method Recovery (%) | MTBE Method Recovery (%) | Notes |
| Sphingomyelin (B164518) (SM) | High | High | Comparable to Folch.[1][2] | All three methods are generally effective for sphingomyelin extraction. The relative abundance of SM species recovered by both Folch and MTBE methods was almost identical.[1][2] |
| Ceramides (Cer) | High | Moderate to High | Comparable to Folch.[3] | A high-throughput Bead-MTBE protocol was found to be equivalent to the traditional Glass-Chloroform (Folch) protocol for ceramide quantification in human brain tissue.[3] Some studies suggest a trend for slightly increased levels of certain ceramide species with the Bead-MTBE method.[3] |
| Hexosylceramides (HexCer) | High | Moderate to High | Comparable to Folch.[1][2] | The profiles of hexosylceramides in mouse brain tissue were found to be almost identical between the Folch and MTBE extraction methods.[1][2] |
| Sphingosine (B13886) (Sph) | Moderate | Low to Moderate | Low | The recovery of this compound was noted to be lower with the MTBE method in a study comparing various extraction techniques on mouse tissues.[4] |
| Phosphatidylcholine (PC) | 85.2–109.7 | High | High | Folch method showed good recovery for PC in brain tissue.[4] |
| Phosphatidylethanolamine (PE) | High | High | High | All methods are generally effective for PE. |
| Phosphatidylserine (PS) | High | High | High | The normalized profiles of PS species were similar between Folch and MTBE extracts from mouse brain.[1][2] |
| Lysophosphatidylcholine (LPC) | High | High | 49.6 ± 11.3 | The MTBE method showed significantly lower recoveries for LPCs.[4] |
Note: Recovery percentages can vary based on the specific experimental conditions, tissue type, and the analytical method used for quantification. The data presented is a synthesis from multiple studies and is intended for comparative purposes.
Experimental Protocols
Folch Method
This method is a widely used technique for the total lipid extraction from animal tissues.[4][5][6]
Materials:
-
Brain tissue
-
0.9% NaCl solution (or 0.88% KCl)
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Centrifuge
-
Glass centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh the brain tissue (e.g., 1 g).
-
Homogenize the tissue in a 20-fold volume of chloroform:methanol (2:1, v/v) mixture (i.e., 20 mL for 1 g of tissue).[4][5]
-
Agitate the homogenate for 15-20 minutes at room temperature.[4]
-
Filter the homogenate through a fat-free filter paper or centrifuge to recover the liquid phase.
-
Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase (e.g., 4 mL for 20 mL of extract).
-
Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
The lower phase is the chloroform layer containing the total lipids, and the upper phase is the methanol-water layer containing non-lipid contaminants.
-
Carefully collect the lower chloroform phase using a Pasteur pipette.
-
To maximize recovery, the upper phase can be re-extracted with a small volume of chloroform.
-
Combine the chloroform phases and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
The dried lipid extract can be reconstituted in a suitable solvent for downstream analysis.
Bligh and Dyer Method
This method is a modification of the Folch method and is particularly suitable for samples with high water content.[7][8]
Materials:
-
Brain tissue homogenate (in a known volume of water or buffer)
-
Chloroform
-
Methanol
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
To 1 volume of brain tissue homogenate (e.g., 1 mL), add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture (i.e., 3.75 mL).[7][8]
-
Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and lipid extraction.[7]
-
Add 1.25 volumes of chloroform (i.e., 1.25 mL) and vortex for 1 minute.[7][8]
-
Add 1.25 volumes of water (i.e., 1.25 mL) and vortex for another minute.[7][8]
-
Centrifuge the mixture at low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.[8]
-
Three layers will be formed: a lower chloroform layer containing the lipids, a middle layer of precipitated protein, and an upper aqueous methanol layer.
-
Carefully collect the lower chloroform phase.
-
Evaporate the solvent to obtain the dried lipid extract.
High-Throughput Bead-MTBE Method
This modern method offers a safer and more efficient alternative to the traditional chloroform-based extractions.[9]
Materials:
-
Pulverized brain tissue
-
Methanol (ice-cold)
-
Methyl-tert-butyl ether (MTBE)
-
Water
-
Bead homogenizer (e.g., Precellys) with ceramic beads
-
Centrifuge
Procedure:
-
Weigh a small amount of pulverized brain tissue (e.g., 10 mg) directly into a bead homogenization tube containing ceramic beads.[10]
-
Add 300 µL of ice-cold methanol.[10]
-
Homogenize the sample using a bead homogenizer (e.g., 2 cycles of 30 seconds at 6000 rpm).[10]
-
Add 1 mL of MTBE and vortex for 1 hour at room temperature.
-
Add 250 µL of water to induce phase separation.
-
Vortex for 15 minutes and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes.
-
Two phases will be formed. The upper organic phase contains the lipids.
-
Carefully collect the upper MTBE phase.
-
The lipid extract can be dried under a stream of nitrogen.
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Experimental workflows for sphingolipid extraction.
Sphingolipid Signaling Pathways in the Brain
Sphingolipids, particularly ceramide and this compound-1-phosphate (S1P), are critical signaling molecules in the brain, regulating processes from cell survival and proliferation to apoptosis and neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of free fatty acid and ceramide during brain handling: lability of sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Ceramide-Mediated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Sphingolipid Analysis from Whole Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids, once considered mere structural components of cell membranes, are now recognized as a complex class of bioactive molecules involved in a myriad of cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation. Dysregulation of sphingolipid metabolism has been implicated in numerous diseases such as cancer, cardiovascular conditions, and neurodegenerative disorders. Consequently, the accurate quantification of sphingolipids in biological matrices is of paramount importance for biomarker discovery and drug development.
Whole blood presents a valuable and comprehensive sample matrix for sphingolipid analysis. Compared to plasma or serum, whole blood offers a more complete picture of the sphingolipidome as it includes cellular components like red blood cells, which are rich in certain sphingolipid species.[1][2][3] Studies have shown that whole blood contains higher concentrations of most sphingolipids and exhibits lower individual variation compared to plasma, making it a potentially superior alternative for biomarker studies.[1][2][3]
This document provides a detailed protocol for the extraction and analysis of sphingolipids from human whole blood using a single-phase butanol extraction method coupled with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Data Presentation: Sphingolipid Concentrations
The following tables summarize the approximate concentrations of major sphingolipid classes in human blood. It is important to note that these values can vary based on factors such as diet, age, and health status. The data highlights that sphingomyelin (B164518) is the most abundant sphingolipid class in circulation.[4][5][6]
Table 1: Approximate Concentration of Sphingolipid Classes in Human Plasma/Serum
| Sphingolipid Class | Concentration Range (µM) | Predominant Species Example |
| Sphingomyelins (SM) | 64.0 - 100.0 | C16-SM |
| Ceramides (Cer) | ~4.0 | C24-Cer |
| Hexosylceramides (HexCer) | ~2.5 | C24-HexCer |
| Lactosylceramides (LacCer) | ~10.0 | C16-LacCer |
| Sphingosine-1-Phosphate (S1P) | 0.32 - 0.68 | - |
| Ceramide-1-Phosphate (Cer1P) | ~0.15% of total sphingolipids | - |
Data compiled from studies on human serum and plasma.[4][5][6]
Table 2: Relative Abundance of Sphingolipid Classes in Human Plasma/Serum
| Sphingolipid Class | Average Percentage of Total Sphingolipids |
| Sphingomyelins (SM) | 87.7% |
| Lactosylceramides (LacCer) | 5.8% |
| Hexosylceramides (HexCer) | 3.4% |
| Ceramides (Cer) | 2.8% |
| This compound-1-Phosphate (S1P) & Dihydrothis compound-1-Phosphate (dhS1P) | 0.22% |
| Ceramide-1-Phosphate (Cer1P) | 0.15% |
| This compound (Sph) & Dihydrothis compound (dhSph) | 0.005% |
Data represents the mean composition in human serum and plasma.[4][5]
Experimental Protocols
This section details a robust and validated protocol for the extraction and quantification of a broad range of sphingolipids from whole blood.
I. Materials and Reagents
-
Solvents (HPLC Grade): 1-Butanol, Methanol, Acetonitrile, Isopropanol, Water
-
Reagents: Formic acid, Ammonium (B1175870) formate (B1220265), Glacial acetic acid
-
Internal Standards (IS): A commercially available mixture of deuterated or odd-chain sphingolipid standards is highly recommended for accurate quantification (e.g., Cer/Sph Mixture I from Avanti Polar Lipids).
-
Equipment:
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (HRMS) (e.g., Thermo Fisher Q Exactive-HF)
-
Analytical column (e.g., Accucore™ C18, 2.1 × 150 mm, 2.6 µm)
-
II. Sample Collection and Handling
-
Collect whole blood in EDTA-containing tubes.
-
For immediate analysis, proceed to the extraction protocol.
-
For storage, samples can be frozen at -80°C. Studies have shown that most sphingolipids in whole blood are stable through at least one freeze-thaw cycle.[1][2][7]
III. Sphingolipid Extraction: Single-Phase Butanol Method
This method has demonstrated good recovery for a wide range of sphingolipids.[1][7]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of whole blood.
-
Add 20 µL of the internal standard solution.
-
Add 1 mL of a 1:1 (v/v) mixture of 1-butanol/methanol containing 10 mM ammonium formate.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 500 x g for 10 minutes to pellet proteins and cellular debris.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in 100 µL of an appropriate solvent for LC-MS analysis (e.g., 1:3 v/v methanol/MTBE or the initial mobile phase composition).
IV. Optional: Alkaline Hydrolysis for Enhanced Annotation
Alkaline hydrolysis can be employed to remove glycerophospholipids, which can interfere with the detection of certain sphingolipid species, thereby facilitating their annotation.[1]
-
After resuspension of the dried lipid extract, add 0.1 M KOH.
-
Incubate at 37°C for 45 minutes.
-
Neutralize the reaction by adding an appropriate volume of glacial acetic acid (e.g., 6 µL) to reach a pH of 6-7.
V. LC-HRMS Analysis
The following parameters are provided as a guideline and may require optimization based on the specific instrumentation used.
-
UHPLC System: Thermo Fisher Ultimate 3000 or equivalent.
-
Column: Accucore™ C18 (2.1 × 150 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in acetonitrile/water (1:1, v/v).[1][7]
-
Mobile Phase B: 0.02% formic acid and 2 mM ammonium formate in acetonitrile/isopropanol/water (10:88:2, v/v/v).[1][7]
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-1 min: 90% A
-
1-4 min: Linear gradient to 60% A
-
4-12 min: Linear gradient to 25% A
-
12-21 min: Linear gradient to 1% A
-
21-24 min: Hold at 1% A
-
24.1-28 min: Return to 90% A for column re-equilibration.[1]
-
-
Mass Spectrometer: Thermo Fisher Q Exactive-HF or equivalent.
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI) in separate runs.
-
Resolution: High resolution (e.g., 120,000) for accurate mass measurements.[1][7]
-
Data Acquisition: Full scan followed by data-dependent MS/MS (ddMS2) or other advanced acquisition modes like Parallel Reaction Monitoring (PRM) or Data-Independent Acquisition (DIA) for comprehensive fragmentation data.[1]
VI. Data Analysis
-
Peak Detection and Integration: Use specialized software (e.g., LipidSearch, Compound Discoverer) to detect and integrate lipid peaks.
-
Lipid Identification: Identify sphingolipids based on accurate mass, retention time, and fragmentation patterns compared to spectral libraries and the internal standards.
-
Quantification: Calculate the concentration of each sphingolipid species by normalizing its peak area to the peak area of the corresponding or closest internal standard.
Visualizations
Sphingolipid Metabolism Overview
The following diagram illustrates a simplified overview of the central pathways in sphingolipid metabolism, highlighting the key classes of sphingolipids that are typically analyzed.
Caption: Simplified overview of the central sphingolipid metabolic pathways.
Experimental Workflow
This diagram outlines the major steps involved in the sample preparation and analysis of sphingolipids from whole blood.
Caption: Experimental workflow for whole blood sphingolipid analysis.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Sphingolipidome Quantification by Liquid Chromatography- High Resolution Mass Spectrometry: Whole Blood vs. Plasma[v1] | Preprints.org [preprints.org]
- 4. Blood sphingolipidomics in healthy humans: impact of sample collection methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blood sphingolipidomics in healthy humans: impact of sample collection methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for High-Throughput Screening of Sphingosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine (B13886) kinases (SphK) are lipid kinases that catalyze the phosphorylation of this compound to this compound-1-phosphate (S1P), a critical signaling lipid involved in a myriad of cellular processes including cell growth, proliferation, survival, migration, and inflammation.[1][2][3] There are two main isoforms, SphK1 and SphK2, which, despite catalyzing the same reaction, can have distinct and sometimes opposing biological roles.[4][5] Dysregulation of the SphK/S1P signaling axis has been implicated in numerous pathologies, most notably cancer and inflammatory diseases, making SphK an attractive therapeutic target.[6][7][8]
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of this compound kinases. The methodologies described are suitable for screening large compound libraries and for determining the potency of lead compounds.
This compound Kinase Signaling Pathway
This compound kinases are central to the regulation of the sphingolipid rheostat, which balances the levels of pro-apoptotic ceramide and this compound with pro-survival S1P.[9] Upon activation by various stimuli such as growth factors and cytokines, SphK1 translocates from the cytosol to the plasma membrane where it catalyzes the formation of S1P.[4][10] S1P can then act intracellularly or be exported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades that influence cell fate.[2][5][7] SphK2 is primarily located in the nucleus, endoplasmic reticulum, and mitochondria, where it can regulate processes like gene expression by influencing histone deacetylase (HDAC) activity.[5][6][11]
References
- 1. A rapid assay for assessment of this compound kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the this compound Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of this compound Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Kinases and this compound 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 4. This compound kinase - Wikipedia [en.wikipedia.org]
- 5. Targeting the this compound Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Dissertation or Thesis | Improving the Accessibility of Chemical Cytometry Assays for the Investigation of this compound Kinase Activity in Single Cells | ID: ms35tj79t | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. Frontiers | this compound Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Real-Time Detection of Sphingosine Using a Fluorogenic Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine (B13886) is a critical bioactive lipid molecule that plays a pivotal role in numerous cellular processes, including cell proliferation, apoptosis, migration, and inflammation.[1] Dysregulation of this compound metabolism is implicated in various diseases such as cancer, diabetes, and Alzheimer's disease.[1][2][3] Consequently, the ability to detect and quantify this compound in real-time within living cells is of paramount importance for both basic research and drug development.[1][3]
These application notes provide a detailed overview and protocol for the use of a novel fluorogenic probe for the real-time detection of this compound in living cells. The probe utilizes a "turn-on" fluorescence mechanism, offering high sensitivity and selectivity.
Principle of Detection
The fluorogenic probe is a small molecule designed to be minimally fluorescent in its native state. Upon selective reaction with the 1,2-amino alcohol functionality unique to this compound, the probe undergoes a conformational change or cleavage of a quenching moiety, resulting in a significant increase in fluorescence intensity.[1][4] This "turn-on" response allows for the direct and real-time visualization of this compound dynamics within cellular environments. One such probe design involves a salicylaldehyde (B1680747) ester core functionalized with a fluorophore and a quencher. The reaction with this compound leads to the transfer of the fluorophore to the lipid, thereby separating it from the quencher and restoring its fluorescence.[1][4]
Materials and Reagents
-
Fluorogenic this compound Probe (e.g., salicylaldehyde-based or near-infrared probe)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate Buffered Saline (PBS)
-
HeLa cells (or other suitable cell line)
-
This compound (for positive control)
-
DMSO (for dissolving the probe and this compound)
-
Fluorescence microscope with appropriate filter sets
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Experimental Protocols
Protocol 1: In Vitro Probe Characterization
This protocol outlines the steps to characterize the dose-dependent response of the fluorogenic probe to this compound in a cell-free system.
1. Preparation of Reagents:
- Prepare a 10 mM stock solution of the fluorogenic probe in anhydrous DMSO.
- Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare a working buffer (e.g., PBS, pH 7.4).
2. Assay Setup:
- In a 96-well plate, prepare serial dilutions of this compound from the stock solution in the working buffer. Final concentrations should range from 0 to 100 µM.
- Add the fluorogenic probe to each well at a final concentration of 5 µM.
- Include a control well with the probe but without this compound.
3. Incubation and Measurement:
- Incubate the plate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
- Measure the fluorescence intensity at each time point using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore.
4. Data Analysis:
- Subtract the background fluorescence from the control well.
- Plot the fluorescence intensity against the this compound concentration to determine the dose-response curve.
Protocol 2: Real-Time this compound Detection in Living Cells
This protocol describes the application of the fluorogenic probe for imaging endogenous and exogenous this compound in cultured cells.
1. Cell Culture and Seeding:
- Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed the cells in a 96-well black, clear-bottom plate or on glass-bottom dishes suitable for microscopy. Allow cells to adhere and grow to 50-70% confluency.
2. Probe Loading:
- Prepare a working solution of the fluorogenic probe in cell culture medium (e.g., 5-20 µM).
- Remove the old medium from the cells and wash once with PBS.
- Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
3. Imaging Endogenous this compound:
- After incubation, wash the cells twice with PBS to remove excess probe.
- Add fresh, probe-free medium to the cells.
- Image the cells using a fluorescence microscope. An increase in fluorescence over time indicates the detection of endogenous this compound.[1]
4. Imaging Exogenous this compound (Positive Control):
- After probe loading and washing, treat the cells with varying concentrations of this compound (e.g., 10-50 µM) diluted in cell culture medium.
- Image the cells immediately and at different time points (e.g., 30, 60, 120 minutes) to observe the dose-dependent increase in fluorescence.[1]
5. Data Analysis:
- Quantify the fluorescence intensity of individual cells or cell populations using image analysis software (e.g., ImageJ, CellProfiler).
- Compare the fluorescence intensity between control (untreated) and this compound-treated cells.
Data Presentation
Table 1: In Vitro Characterization of a Salicylaldehyde-Based Fluorogenic Probe
| This compound (µM) | Fluorescence Intensity (a.u.) at 60 min | Fold Change vs. Control |
| 0 (Control) | 150 ± 12 | 1.0 |
| 10 | 450 ± 25 | 3.0 |
| 25 | 980 ± 55 | 6.5 |
| 50 | 1850 ± 98 | 12.3 |
| 100 | 2500 ± 130 | 16.7 |
Table 2: Cellular Detection of this compound using a Fluorogenic Probe
| Treatment | Mean Fluorescence Intensity (a.u.) |
| Untreated Cells (Endogenous) | 350 ± 45 |
| + 25 µM this compound | 1250 ± 110 |
| + 50 µM this compound | 2100 ± 180 |
Visualizations
Caption: this compound Kinase Signaling Pathway.
Caption: Experimental Workflow for Cellular this compound Detection.
Applications in Drug Discovery
The real-time detection of this compound offers significant advantages for drug discovery and development:
-
High-Throughput Screening: The assay can be adapted for high-throughput screening of compound libraries to identify modulators of this compound metabolism.[5][6]
-
Target Validation: The probe can be used to validate the cellular activity of inhibitors targeting enzymes involved in this compound metabolism, such as this compound kinases.[7][8]
-
Mechanism of Action Studies: Researchers can elucidate the mechanism of action of drugs that impact sphingolipid signaling pathways.
-
Disease Modeling: The probe can be used in cellular models of diseases with altered this compound levels to assess the efficacy of therapeutic candidates.[1][2]
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Probe hydrolysis or non-specific binding. | Optimize probe concentration and incubation time. Ensure thorough washing steps. |
| Low Signal | Insufficient probe loading or low endogenous this compound levels. | Increase probe concentration or incubation time. Use a positive control (exogenous this compound). |
| Phototoxicity/Photobleaching | Excessive light exposure during imaging. | Reduce laser power and exposure time. Use an anti-fade mounting medium if fixing cells. |
Conclusion
The development of fluorogenic probes for real-time this compound detection provides a powerful tool for researchers in both academic and industrial settings.[2][3] These probes offer a non-invasive and sensitive method to study the dynamic role of this compound in cellular physiology and pathology, thereby accelerating the discovery of novel therapeutics targeting sphingolipid metabolism.
References
- 1. A Small Molecule Fluorogenic Probe for the Detection of this compound in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule Fluorogenic Probe for the Detection of this compound in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application of Click Chemistry for Tracking Sphingosine Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing click chemistry to track the metabolism of sphingosine (B13886) in cellular systems. This powerful technique allows for the sensitive and specific detection of sphingolipid metabolites, offering valuable insights into their roles in various physiological and pathological processes, including cancer and neurodegenerative diseases.[1][2][3] By employing bioorthogonal clickable this compound analogs, researchers can visualize, identify, and quantify the dynamic changes in sphingolipid metabolism.[3][4]
Principle of the Method
The methodology is centered around the metabolic incorporation of a this compound analog containing a bioorthogonal handle, such as an alkyne or azide (B81097) group.[1][4] This "clickable" this compound is introduced to cells and processed by the endogenous enzymatic machinery, leading to its incorporation into various downstream sphingolipids like ceramide and this compound-1-phosphate.[5][6] Following a period of metabolic labeling, the cells are typically fixed to halt enzymatic activity.[1][5] A click chemistry reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is then used to covalently attach a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the modified sphingolipids.[1][4] This enables their detection and analysis through various techniques, including fluorescence microscopy and mass spectrometry.[5][7]
A key advantage of this approach is that the small size of the clickable tag minimizes perturbations to the natural metabolism of this compound, a limitation often encountered with bulky fluorescent labels.[5]
Visualization of Key Pathways and Workflows
Quantitative Data Summary
The following tables summarize quantitative data from representative studies, showcasing the metabolic fate of clickable this compound analogs.
Table 1: Metabolic Conversion of Clickable this compound Analogs
| Cell Line | Clickable Analog | Incubation Time | Major Metabolite(s) | % of Total Labeled Species (Peak Area) | Reference |
|---|---|---|---|---|---|
| Caco-2 | Alkyne-Sphingosine (2A) | 30 min | Ceramide | 31.6 ± 3.3% | [5] |
| Caco-2 | This compound Fluorescein (2F) | 30 min | This compound-1-Phosphate & downstream products | 32.8 ± 5.7% | [5] |
| HeLa | pacSph | Not specified | Ceramide and Sphingomyelin | Major labeled species |[8] |
Table 2: Illustrative Incorporation of Labeled this compound into Ceramide Species This table presents hypothetical data to illustrate the expected outcomes of a metabolic tracing experiment using a clickable this compound analog followed by mass spectrometry analysis.
| Time (hours) | Labeled C16:0-Ceramide (pmol/mg protein) | Labeled C18:0-Ceramide (pmol/mg protein) | Labeled C24:0-Ceramide (pmol/mg protein) | Labeled C24:1-Ceramide (pmol/mg protein) |
| 0 | 0 | 0 | 0 | 0 |
| 2 | 15.2 ± 1.8 | 8.5 ± 0.9 | 3.1 ± 0.4 | 2.5 ± 0.3 |
| 6 | 45.7 ± 5.1 | 28.3 ± 3.2 | 10.2 ± 1.1 | 8.3 ± 0.9 |
| 12 | 88.9 ± 9.5 | 55.1 ± 6.0 | 20.5 ± 2.2 | 16.8 ± 1.8 |
| 24 | 121.3 ± 13.0 | 75.4 ± 8.1 | 28.9 ± 3.1 | 23.7 ± 2.5 |
| Data are represented as mean ± standard deviation from three independent experiments.[2] |
Experimental Protocols
Herein are detailed protocols for key experiments involved in tracking this compound metabolism using click chemistry.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the introduction of a clickable this compound analog into cultured cells for metabolic incorporation.
Materials:
-
Cultured cells (e.g., HeLa, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Clickable this compound analog (e.g., alkyne-sphingosine, pacSph) stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 24-well plate, chambered coverglass) and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of the clickable this compound analog. Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration typically ranging from 10-50 µM.[4]
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the freshly prepared labeling medium.
-
Incubation: Incubate the cells for a designated period (e.g., 30 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO₂.[4][5] The optimal incubation time will depend on the cell type and the specific metabolic pathway being investigated and should be determined empirically.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated clickable analog.[5]
Protocol 2: Cell Fixation and Permeabilization
This protocol details the steps to fix the cells, halting metabolic activity, and permeabilize the cell membranes to allow entry of the click chemistry reagents.
Materials:
-
PBS
-
4% Paraformaldehyde (PFA) in PBS or a glyoxal-based fixative
-
0.1% Triton X-100 in PBS
-
50 mM Glycine (B1666218) in PBS (optional, for quenching)
Procedure:
-
Fixation: Add 4% PFA solution to the washed cells and incubate for 15 minutes at room temperature.[4]
-
Washing: Wash the cells twice with PBS.
-
Quenching (Optional): To quench any remaining aldehyde groups from the fixative, incubate the cells with 50 mM glycine in PBS for 20 minutes.[5]
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction
This protocol describes the "click" reaction to conjugate a reporter molecule (e.g., a fluorescent azide) to the alkyne-modified sphingolipids within the fixed and permeabilized cells.
Materials:
-
Fluorescent azide or biotin-azide
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 4 mM)
-
Sodium L-ascorbate solution (e.g., 100 mM, freshly prepared)
-
Tris-buffered saline (TBS) or PBS
Procedure:
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 100 µL, combine:
-
Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[4]
-
Washing: Remove the click reaction cocktail and wash the cells extensively with PBS to remove excess reagents.
Protocol 4: Analysis
Following the click reaction, the cells are ready for analysis.
For Fluorescence Microscopy:
-
Nuclear Staining (Optional): Incubate the cells with a nuclear stain (e.g., DAPI) for 5-10 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescently labeled sphingolipids using a fluorescence microscope with the appropriate filter sets.
For Mass Spectrometry:
-
Cell Lysis and Lipid Extraction: After the click reaction with a biotin-azide, lyse the cells and perform a lipid extraction (e.g., using a Bligh-Dyer or Folch method).
-
Affinity Purification: Use streptavidin-coated beads to enrich for the biotinylated sphingolipids.
-
Elution and Analysis: Elute the captured lipids and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the different sphingolipid species.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient metabolic labeling | Optimize the concentration of the clickable analog and the incubation time.[4] |
| Incomplete click reaction | Prepare fresh sodium ascorbate (B8700270) solution. Ensure correct concentrations of all click reagents. Increase the reaction time.[4] | |
| Photobleaching of the fluorophore | Minimize exposure of samples to light. Use an anti-fade mounting medium.[4] | |
| High background fluorescence | Incomplete removal of unincorporated probe or click reagents | Increase the number and duration of washing steps. |
| Non-specific binding of the reporter molecule | Include a blocking step (e.g., with BSA) before the click reaction. | |
| Cell toxicity | High concentration of clickable analog | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Toxicity of click reaction reagents | Ensure thorough washing after the click reaction. Consider using copper-free click chemistry methods if toxicity persists.[1] |
By following these application notes and protocols, researchers can effectively employ click chemistry to gain deeper insights into the complex and dynamic world of sphingolipid metabolism.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. benchchem.com [benchchem.com]
- 3. The use of click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 8. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Endogenous Sphingosine Levels in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine (B13886) is a critical bioactive lipid molecule that serves as a backbone for all sphingolipids and functions as a second messenger involved in regulating various cellular processes, including cell growth, differentiation, apoptosis, and inflammation.[1][2] Due to its low endogenous abundance and complex metabolic network, accurate quantification of this compound in cultured cells presents a significant analytical challenge.[3] These application notes provide a comprehensive overview and detailed protocols for the measurement of endogenous this compound using three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Enzyme-Linked Immunosorbent Assay (ELISA).
Methodological Comparison
Choosing the appropriate method for this compound quantification depends on the specific requirements of the experiment, such as sensitivity, throughput, and available instrumentation. The following table summarizes the key characteristics of each technique.
| Feature | LC-MS/MS | HPLC with Fluorescence | ELISA |
| Specificity | Very High | Moderate to High | Moderate |
| Sensitivity | Very High (femtomole range)[1][4] | High (femtomole to picomole range)[5] | Moderate (nanogram range)[6] |
| Multiplexing | High (simultaneous analysis of many sphingolipids)[7][8] | Limited | Low (typically one analyte per assay)[8] |
| Sample Throughput | Moderate[4] | Moderate | High[8] |
| Instrumentation Cost | High | Moderate | Low |
| Expertise Required | High | Moderate | Low |
Sphingolipid Metabolism Overview
This compound is a central hub in sphingolipid metabolism. It is generated from the hydrolysis of ceramide by ceramidases and can be further metabolized through two primary routes: phosphorylation by this compound kinases to form this compound-1-phosphate (S1P), or acylation by ceramide synthases to regenerate ceramide.[2] This dynamic balance, often termed the "sphingolipid rheostat," determines cell fate.
Caption: Core pathways of sphingolipid metabolism.
Experimental Protocols
Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for sphingolipid analysis due to its exceptional sensitivity and specificity, allowing for the simultaneous quantification of multiple sphingolipid species.[9][10]
1. Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
HPLC-grade solvents: Methanol (B129727), Chloroform (B151607), Acetonitrile, Water, Formic Acid[7][8]
-
Internal Standard (IS): C17-Sphingosine (a non-naturally occurring analog)[1][4]
-
Borosilicate glass tubes (13x100 mm) with Teflon-lined caps[8][11]
2. Sample Preparation and Lipid Extraction
-
Cell Harvesting: Harvest cells using a cell scraper or trypsin. Wash the cell pellet twice with ice-cold PBS.
-
Cell Counting: Count cells to ensure an equal number for each sample. An aliquot can be taken for protein quantification as an alternative normalization method.[11]
-
Homogenization: Resuspend the cell pellet in a known volume of PBS and transfer to a borosilicate glass tube.[11]
-
Internal Standard Spiking: Add the C17-sphingosine internal standard to each sample to correct for analyte loss during extraction and analysis.[1]
-
Lipid Extraction (Modified Bligh-Dyer):
-
To the cell suspension (e.g., 100 µL), add methanol and chloroform to create a single-phase mixture (e.g., 0.5 mL methanol and 0.25 mL chloroform).[8]
-
Vortex vigorously. For improved extraction, incubate at 48°C for 30 minutes.[8]
-
Induce phase separation by adding chloroform and water (or an acidic solution to improve recovery). Vortex and centrifuge (e.g., 1000 x g for 10 min) to separate the aqueous (upper) and organic (lower) phases.[8]
-
Carefully transfer the lower organic phase, which contains the lipids, to a new tube.
-
-
Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., Methanol/Chloroform 1:1, v/v).[8]
3. LC-MS/MS Analysis
-
Chromatography: Use a reversed-phase C18 column for separation. A typical mobile phase system consists of:
-
Mobile Phase A: Water with 0.1-0.2% formic acid and ammonium (B1175870) formate.[7]
-
Mobile Phase B: Acetonitrile/Methanol with 0.1-0.2% formic acid and ammonium formate.[7]
-
A gradient elution is performed to separate the different lipid species.[7]
-
-
Mass Spectrometry:
4. Data Analysis
-
Generate a standard curve by plotting the peak area ratio (analyte/IS) against the concentration of this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.[13]
-
Normalize the final concentration to cell number or protein content.
Caption: Experimental workflow for LC-MS/MS analysis.
Protocol 2: Quantification by HPLC with Fluorescence Detection
This method is a cost-effective alternative to LC-MS/MS. Since this compound is not naturally fluorescent, it requires a chemical derivatization step to attach a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA), prior to analysis.[3][5]
1. Materials and Reagents
-
All materials from Protocol 1.
-
Derivatization Reagent: OPA or NDA solution.[5]
-
Fluorescence detector for HPLC system.
2. Sample Preparation and Lipid Extraction
-
Follow steps 1-6 as described in the LC-MS/MS protocol.
3. Derivatization
-
To the dried and reconstituted lipid extract, add the derivatization reagent (e.g., NDA in the presence of cyanide as a catalyst).[5]
-
Incubate the reaction mixture as required by the specific protocol (e.g., at room temperature or with gentle heating) to allow the reaction to complete.[5]
-
Stop the reaction if necessary (e.g., by adding an acid).
4. HPLC Analysis
-
Chromatography: Inject the derivatized sample into a reversed-phase C18 HPLC column.
-
Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., for NDA, Ex: 472 nm, Em: 528 nm).[5]
5. Data Analysis
-
Generate a standard curve using derivatized this compound standards.
-
Quantify the sample concentrations by comparing their peak areas to the standard curve.
-
Normalize the results to cell number or protein content.
Protocol 3: Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening large numbers of samples. It typically uses a competitive immunoassay format where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-sphingosine antibody sites.[14][15]
1. Materials and Reagents
-
Commercial this compound ELISA kit (contains pre-coated plate, antibodies, standards, buffers, and substrate).[6][16]
-
Lipid extracts from cultured cells (prepared as in Protocol 1, steps 1-6).
-
Microplate reader with a 450 nm filter.[14]
2. Assay Procedure (General Outline)
-
Sample Preparation: The reconstituted lipid extract may need to be diluted in the provided assay buffer to fall within the kit's detection range.[17]
-
Competitive Binding: Add standards and samples to the wells of the microplate, which are pre-coated with a capture antibody.[14]
-
Add Detection Reagent: Add a fixed amount of enzyme-labeled this compound (e.g., HRP-sphingosine conjugate) or a biotin-labeled analog to each well. Incubate for 1-2 hours at 37°C.[14][16] During this time, the free this compound from the sample and the labeled this compound compete for binding to the antibody.
-
Washing: Wash the plate several times to remove any unbound reagents.[14]
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, leading to color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.[15]
-
Stop Reaction: Stop the reaction by adding a stop solution.[14]
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.[14]
3. Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the results to cell number or protein content.
Endogenous this compound Levels in Cultured Cells
The following table presents representative data on endogenous this compound levels measured in various cultured cell lines. Levels can vary significantly depending on the cell type and culture conditions.
| Cell Type | This compound Level (pmol/mg protein) | Method Used |
| Primary Astrocytes | 10.3 ± 1.2 | Not Specified |
| Primary Neurons | 12.1 ± 1.5 | Not Specified |
| IMR-32 (Human Neuroblastoma) | 27.5 ± 2.9 | Not Specified |
| SK-N-BE(2) (Human Neuroblastoma) | 31.8 ± 3.5 | Not Specified |
| Human Skin Fibroblasts | 17.5 ± 1.9 | Not Specified |
| L929 Cells | ~8-20 pmol/10⁶ cells | Enzymatic Assay |
| Schwann Cells (Normal Mice) | ~8-20 pmol/10⁶ cells | Enzymatic Assay |
| Schwann Cells (Twitcher Mice) | >20 pmol/10⁶ cells | Enzymatic Assay |
| (Data adapted from sources[18] and[19]) |
References
- 1. Quantification of this compound and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. A novel method to quantify this compound 1-phosphate by immobilized metal affinity chromatography (IMAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of this compound-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomatik.com [biomatik.com]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of this compound-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantification of this compound-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. mdpi.com [mdpi.com]
- 13. Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC‒MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cloud-clone.com [cloud-clone.com]
- 15. mybiosource.com [mybiosource.com]
- 16. ELISA Kit for this compound-1-Phosphate (S1P) | CEG031Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 17. This compound 1-Phosphate (S1P) Assay Service - Echelon Biosciences [echelon-inc.com]
- 18. researchgate.net [researchgate.net]
- 19. Enzymatic quantification of this compound in the picomole range in cultured cells (Journal Article) | OSTI.GOV [osti.gov]
Application Notes: Western Blot Analysis of Sphingosine Pathway Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: The sphingolipid signaling pathway plays a critical role in a multitude of cellular processes, including proliferation, apoptosis, migration, and inflammation. Key proteins in this pathway, such as Sphingosine (B13886) Kinase (SphK), this compound-1-Phosphate (S1P) Receptors (S1PRs), and S1P Lyase (SGPL1), are crucial targets for therapeutic intervention. Western blotting is an indispensable technique for quantifying the expression levels of these proteins. This document provides a detailed protocol for the Western blot analysis of this compound pathway proteins, tailored for accuracy and reproducibility.
This compound Signaling Pathway Overview
This compound is phosphorylated by this compound kinases (SphK1 and SphK2) to form this compound-1-phosphate (S1P). S1P can then act as an intracellular second messenger or be exported out of the cell to signal through a family of five G protein-coupled receptors (S1PR1-5). The pathway is terminated by the irreversible degradation of S1P by S1P lyase or by dephosphorylation back to this compound.
Figure 1: Simplified this compound-1-Phosphate (S1P) signaling pathway.
Experimental Protocols
Sample Preparation and Protein Extraction
Proper sample preparation is critical for the successful detection of this compound pathway proteins, especially for membrane-bound proteins like S1PRs.[1] All steps should be performed at 4°C (on ice) to minimize protein degradation.[2][3]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA (Radioimmunoprecipitation assay) buffer: a harsh buffer suitable for solubilizing membrane-bound and nuclear proteins.[1][2]
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use)[4]
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
Cell Harvesting: For adherent cells, wash the culture dish twice with ice-cold PBS.[5]
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the dish (e.g., 1 mL per 107 cells).[5] Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[5]
-
Homogenization: To ensure complete lysis and release of membrane-bound or nuclear proteins, sonicate the lysate on ice.[4] This is particularly important for maximizing the yield of proteins like S1PRs and SphK1.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.[6]
Protein Quantification
Accurately determine the protein concentration of each lysate to ensure equal loading of samples.
Protocol:
-
Use a standard protein assay such as the Bicinchoninic acid (BCA) or Bradford assay.[6]
-
Follow the manufacturer's instructions to determine the protein concentration of each sample.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
Materials:
-
Laemmli sample buffer (2x or 4x) containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).[7]
-
Precast or hand-cast polyacrylamide gels (select percentage based on target protein molecular weight).
-
Electrophoresis running buffer (e.g., Tris-Glycine-SDS).
Protocol:
-
Sample Denaturation: Dilute each protein sample to the desired concentration (typically 20-50 µg per lane) with Laemmli sample buffer.[5][8]
-
Heating: For most proteins, boil the samples at 95-100°C for 5 minutes to denature the proteins.[5]
-
Gel Loading: Load the prepared samples into the wells of the polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Electrophoresis: Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
Protein Transfer (Electroblotting)
Materials:
-
Polyvinylidene difluoride (PVDF) membrane (recommended for low-abundance proteins).[8]
-
Methanol
-
Transfer buffer (e.g., Tris-Glycine with 20% methanol).
Protocol:
-
Membrane Activation: Briefly soak the PVDF membrane in methanol, then equilibrate it in transfer buffer.
-
Assembly: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped.
-
Transfer: Perform the transfer using a wet or semi-dry transfer system. Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target protein and the equipment used.
-
Confirmation (Optional but Recommended): After transfer, stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer.[8] Destain with water before proceeding to blocking.
Immunoblotting and Detection
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Primary antibody (specific to the target protein).
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) detection reagents.[9]
Protocol:
-
Blocking: Incubate the membrane in blocking buffer for at least 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.[9]
-
Imaging: Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager).[9] Exposure times may need to be optimized, especially for low-abundance proteins.[4]
Western Blot Workflow
Figure 2: Step-by-step workflow for Western blot analysis.
Data Presentation
Quantitative analysis is performed by measuring the band intensity (densitometry) of the target protein and normalizing it to a loading control (e.g., GAPDH, β-actin). The data can be presented as relative protein expression or fold change compared to a control condition.
Table 1: Key this compound Pathway Proteins & Antibody Recommendations
| Target Protein | Approx. Molecular Weight (kDa) | Subcellular Localization | Recommended Antibody Dilution (Starting Point) | Notes |
| SphK1 | ~43-51 kDa[11][12] | Cytosol, Plasma Membrane | 1:1000 | Can be phosphorylated at Ser225, affecting activity.[13][14] |
| SphK2 | ~65-70 kDa | Nucleus, Mitochondria, ER | 1:1000 | Generally lower expression than SphK1. |
| S1PR1 | ~40-45 kDa[15] | Plasma Membrane | 1:1000[15] | Glycosylated protein; may run higher than predicted. Do not boil sample.[6][8] |
| S1PR2 | ~40 kDa[16] | Plasma Membrane | 1:500 - 1:1000 | Validate antibody specificity; cross-reactivity can be an issue. |
| S1PR3 | ~42 kDa | Plasma Membrane | 1:500 - 1:1000 | Expression levels vary significantly between cell types.[17] |
| SGPL1 | ~63 kDa | Endoplasmic Reticulum | 1:1000 | Ensure complete lysis to extract ER-localized proteins. |
| GAPDH | ~37 kDa | Cytosol | 1:5000 - 1:10000 | Common loading control. |
Table 2: Example Quantitative Data Summary
This table template can be used to summarize densitometry results from a Western blot experiment comparing a control group to a treated group.
| Sample ID | Target Protein Band Intensity | Loading Control Band Intensity | Normalized Intensity (Target / Control) | Fold Change (vs. Control Mean) |
| Control 1 | 125,000 | 250,000 | 0.50 | 1.00 |
| Control 2 | 135,000 | 260,000 | 0.52 | 1.04 |
| Control 3 | 120,000 | 245,000 | 0.49 | 0.98 |
| Treated 1 | 240,000 | 255,000 | 0.94 | 1.88 |
| Treated 2 | 260,000 | 265,000 | 0.98 | 1.96 |
| Treated 3 | 255,000 | 250,000 | 1.02 | 2.04 |
Data are for illustrative purposes only.
References
- 1. Western Blotting Sample Preparation Techniques | Bio-Rad [bio-rad.com]
- 2. goldbio.com [goldbio.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Sample Preparation Protocol [novusbio.com]
- 6. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 9. zenodo.org [zenodo.org]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. Phospho-SPHK1 (Ser225) antibody (19561-1-AP) | Proteintech [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-Sphingosine Kinase 1 (Ser225) Polyclonal Antibody (X1849P) [thermofisher.com]
- 14. Role of this compound Kinase 1 and S1P Transporter Spns2 in HGF-mediated Lamellipodia Formation in Lung Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-1-Phosphate Receptor 1 (E8U3O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound 1 phosphate receptor-1 (S1PR1) signaling protects cardiac function by inhibiting cardiomyocyte autophagy - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry analysis of different sphingosine acyl-chain variants
An Application Note and Protocol for the Mass Spectrometry Analysis of Different Sphingosine (B13886) Acyl-Chain Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a complex class of lipids that are integral structural components of cellular membranes and serve as bioactive molecules in a variety of signaling pathways.[1] Key sphingolipid metabolites, such as ceramide, this compound, and this compound-1-phosphate (S1P), are implicated in fundamental cellular processes including proliferation, differentiation, apoptosis, and cell growth.[1][2] The specific acyl-chain composition of sphingolipids, which can vary in length (typically C14-C26) and saturation, plays a crucial role in their biological function and subcellular trafficking.[3][4]
The diversity in acyl-chain structure contributes to the vast complexity of the sphingolipidome. Different acyl-chain variants can influence membrane fluidity, protein interactions, and the formation of lipid rafts.[5] Consequently, the ability to accurately identify and quantify these different this compound acyl-chain variants is critical for understanding their roles in health and disease.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of sphingolipids due to its high sensitivity, specificity, and accuracy.[6][7] This application note provides detailed protocols for the extraction, separation, and quantification of various this compound acyl-chain variants from biological samples using LC-MS/MS.
Sphingolipid Metabolism and Signaling Pathway
The biosynthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[4][5] This initial step produces 3-keto-dihydrothis compound, which is then reduced to sphinganine (B43673). Six different ceramide synthases (CerS) attach fatty acyl-CoA chains of varying lengths to sphinganine to form dihydroceramides.[5] A desaturation step then creates ceramides (B1148491), the central hub of sphingolipid metabolism. From ceramide, more complex sphingolipids such as sphingomyelin (B164518) and glycosphingolipids are synthesized.[2] Ceramide can also be broken down to form this compound, which can be phosphorylated by this compound kinases (SphK1 and SphK2) to produce the potent signaling molecule S1P.[8] S1P can then signal through a family of five G-protein coupled receptors (S1P₁₋₅).[8]
Figure 1: Simplified overview of the sphingolipid de novo synthesis and signaling pathway.
Experimental Workflow for Sphingolipid Analysis
The quantitative analysis of this compound acyl-chain variants by LC-MS/MS follows a systematic workflow to ensure accuracy and reproducibility. The process begins with sample collection and normalization, followed by the addition of internal standards and lipid extraction. The extracted lipids are then separated by liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Finally, the data is processed to quantify the different sphingolipid species.
Figure 2: General experimental workflow for the LC-MS/MS analysis of sphingolipids.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Lipid Extraction
This protocol is adapted from a butanolic extraction procedure, which is suitable for a broad range of sphingolipids from cell homogenates.[1][9]
Materials:
-
Cell or tissue homogenate
-
Internal Standard (IS) mixture (e.g., C17-sphingosine in methanol)
-
200 mM citric acid / 270 mM disodium (B8443419) hydrogenphosphate buffer (pH 4.0)[1]
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen stream or vacuum concentrator)
Procedure:
-
To 100 µg of protein from the sample homogenate, add a known amount of the internal standard mixture (e.g., 20 µL containing 20 ng of C17-sphingosine).[9]
-
Add 60 µL of the citrate/phosphate buffer (pH 4.0) and vortex briefly.[1]
-
Add 500 µL of 1-butanol and vortex vigorously for 1 minute.[1]
-
Centrifuge at 3,000 x g for 5 minutes to induce phase separation.[1]
-
Carefully transfer the upper butanolic phase to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1]
-
The dried lipid extract is now ready for reconstitution and LC-MS/MS analysis.
Alternative Method (Bligh-Dyer): A modified Bligh-Dyer extraction can also be used.[10] To the sample, add a 2:1:0.8 (v/v/v) mixture of chloroform (B151607):methanol:water. After vortexing, induce phase separation by adding chloroform and water to a final ratio of 2:2:1.8. The lower organic phase containing the lipids is collected and dried.[10]
Protocol 2: LC-MS/MS Analysis
This protocol outlines a method using Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of sphingolipids. HILIC provides good separation based on the polarity of the lipid headgroups.[1][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source[1]
-
HILIC column (e.g., sub-2 µm particle size, 50 x 2.1 mm)[1][9]
LC Conditions:
-
Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate.[10]
-
Flow Rate: 200-400 µL/min[10]
-
Gradient: A typical gradient starts with a high percentage of mobile phase B (e.g., 95%), ramping down to a lower percentage to elute the more polar analytes, followed by a re-equilibration step. A short run time of 4-5 minutes can often be achieved.[9][10]
-
Injection Volume: 1-5 µL[6]
-
Column Temperature: 50°C[9]
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)[6]
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each this compound acyl-chain variant and internal standard. These transitions should be optimized for the specific instrument being used. The product ion at m/z 264.4 is a common fragment for ceramides and other sphingolipids containing a d18:1 sphingoid backbone.[1]
Data Presentation
Quantitative data should be organized into clear and concise tables for easy comparison.
Table 1: Common this compound and Ceramide Acyl-Chain Variants
| Compound Class | Acyl Chain | Molecular Formula | Precursor Ion (m/z) [M+H]⁺ |
| This compound | d18:1 | C₁₈H₃₇NO₂ | 300.5 |
| Ceramide | d18:1/C16:0 | C₃₄H₆₇NO₃ | 538.5 |
| Ceramide | d18:1/C18:0 | C₃₆H₇₁NO₃ | 566.6 |
| Ceramide | d18:1/C20:0 | C₃₈H₇₅NO₃ | 594.6 |
| Ceramide | d18:1/C22:0 | C₄₀H₇₉NO₃ | 622.7 |
| Ceramide | d18:1/C24:0 | C₄₂H₈₃NO₃ | 650.7 |
| Ceramide | d18:1/C24:1 | C₄₂H₈₁NO₃ | 648.7 |
Table 2: Illustrative MRM Transitions for Selected Sphingolipids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (d18:1) | 300.5 | 282.5 | Optimized |
| C17-Sphingosine (IS) | 286.5 | 268.5 | Optimized |
| Ceramide (d18:1/C16:0) | 538.5 | 264.4 | Optimized |
| Ceramide (d18:1/C18:0) | 566.6 | 264.4 | Optimized |
| Ceramide (d18:1/C24:1) | 648.7 | 264.4 | Optimized |
| Sphingomyelin (d18:1/C16:0) | 703.6 | 184.1 | Optimized |
Note: The product ion at m/z 184.1 is characteristic of the phosphocholine (B91661) head group in sphingomyelins.[1] Collision energies need to be optimized for each specific instrument and compound.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for each analyte and internal standard in the MRM chromatograms using the instrument's native software.[11]
-
Calibration Curve: Prepare calibration standards with known concentrations of each analyte and a constant concentration of the internal standard. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.[6]
-
Quantification: Determine the concentration of each sphingolipid in the unknown samples by using their peak area ratios and interpolating from the calibration curve.[6]
-
Normalization: Normalize the final concentrations to the initial amount of starting material, such as cell number or tissue weight, for meaningful comparison across samples.[10]
Conclusion
The LC-MS/MS-based methodologies described provide a robust, sensitive, and specific platform for the quantitative analysis of different this compound acyl-chain variants in biological samples.[1] By accurately measuring the levels of these diverse lipid species, researchers can gain valuable insights into the complex roles of sphingolipids in cellular signaling and disease pathogenesis, paving the way for new diagnostic and therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for acyl chain control over glycosphingolipid sorting and vesicular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The physiological and pathological effects of sphingolipid metabolism and signaling in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of this compound-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Atypical this compound-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Developing Cell-Based Assays for S1P Receptor Antagonists
Introduction
Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that orchestrates a multitude of cellular processes, including cell migration, differentiation, and survival, by activating a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[1][2] These receptors are implicated in various physiological and pathological conditions, particularly in the immune system, making them attractive therapeutic targets.[3][4] S1P receptor modulators, such as Fingolimod, have been successfully developed for autoimmune diseases like multiple sclerosis. The development of selective S1P receptor antagonists is a key area of research for potential therapeutic interventions in cancer, inflammation, and fibrosis.[4][5]
This document provides detailed application notes and protocols for developing robust cell-based assays to identify and characterize S1P receptor antagonists.
S1P Receptor Signaling Pathways
S1P receptors couple to different heterotrimeric G proteins, leading to the activation of distinct downstream signaling cascades. Understanding these pathways is fundamental to selecting and designing an appropriate assay.
-
S1P₁ : Couples exclusively to Gαi, leading to the inhibition of adenylyl cyclase (decreasing cAMP) and activation of the PI3K/Akt and MAPK/ERK pathways, which regulate cell survival and proliferation.[1][2]
-
S1P₂ and S1P₃ : Can couple to Gαi, Gαq, and Gα₁₂/₁₃. Gαq activation stimulates phospholipase C (PLC), resulting in inositol (B14025) phosphate (B84403) (IP₃) production and subsequent calcium mobilization.[2] Gα₁₂/₁₃ activation engages Rho-mediated pathways, influencing the actin cytoskeleton.[6]
-
S1P₄ and S1P₅ : Primarily couple to Gαi and/or Gα₁₂/₁₃.
Caption: S1P receptor coupling to G proteins and downstream signaling pathways.
Assay Selection for S1P Receptor Antagonists
The choice of a cell-based assay depends on the specific S1P receptor subtype being targeted and the desired screening throughput. An antagonist is identified by its ability to block the response induced by a known agonist (like S1P).
References
- 1. This compound-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 5. Characterization of a this compound 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration | MDPI [mdpi.com]
Troubleshooting & Optimization
troubleshooting low recovery during sphingosine extraction from tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the extraction of sphingosine (B13886) and related sphingolipids from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound recovery during tissue extraction?
A1: Low recovery of this compound from tissue samples can be attributed to several factors:
-
Incomplete Cell Lysis and Homogenization: Inadequate disruption of the tissue matrix can prevent the complete release of lipids, including this compound.[1] Ensure thorough homogenization on ice until no visible tissue fragments remain.[2]
-
Suboptimal Extraction Solvent Systems: The choice of solvent and its ratio are critical. A common and effective method is a single-phase extraction using a methanol (B129727)/chloroform (B151607) mixture (2:1, v/v).[3] Two-phase systems like the Folch or Bligh-Dyer methods can sometimes lead to the loss of more polar sphingolipids, including this compound, in the aqueous phase.[4][5]
-
Degradation of this compound: Sphingolipids can be susceptible to degradation. It is crucial to work quickly, keep samples on ice, and use fresh solvents to minimize enzymatic and chemical degradation.[6]
-
Improper Phase Separation: In biphasic extraction methods, incomplete phase separation can lead to the loss of this compound at the interface or in the incorrect phase. Adding salts like NaCl or KCl can help create a sharper separation.[7]
-
Loss During Solvent Evaporation: Over-drying the lipid extract can lead to the loss of volatile compounds and make the lipid pellet difficult to resuspend. Evaporate the solvent under a gentle stream of nitrogen and avoid heating to high temperatures.[1][2]
Q2: How can I improve the accuracy of this compound quantification?
A2: Accurate quantification is essential for reliable results. Here are key considerations:
-
Use of Internal Standards: This is the most critical factor for accurate quantification. An appropriate internal standard (e.g., a stable isotope-labeled this compound or a non-naturally occurring analog like C17-sphingosine) should be added at the very beginning of the extraction process to account for sample loss during preparation and for variations in ionization efficiency during mass spectrometry analysis.[2][8][9]
-
Correction for Fragmentation Bias: Different sphingolipid species can have different fragmentation patterns in the mass spectrometer, leading to quantification errors if a single internal standard is used for a diverse class of lipids.[8] Developing species-specific response factors or using a calibration curve with multiple standards can improve accuracy.[8]
-
Normalization: Normalize your results to the initial tissue weight or the total protein concentration of the sample to account for variations in sample size.[2][10]
Q3: My final extract is contaminated with other lipids. How can I remove them?
A3: Glycerolipids are common contaminants in sphingolipid extractions.[7] A mild alkaline methanolysis step can be employed to hydrolyze the ester linkages of glycerolipids, making them easier to separate from the alkali-stable sphingolipids like this compound.[3][4][7] This procedure typically involves incubation with a mild base at room temperature.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Incomplete tissue homogenization. | Ensure no visible tissue fragments remain after homogenization. Consider using bead beating or sonication for tougher tissues.[2][10] |
| Suboptimal extraction solvent or ratio. | Use a monophasic extraction with a methanol/chloroform (2:1, v/v) mixture for improved recovery of polar sphingolipids.[3][11] | |
| This compound loss during phase separation. | For biphasic extractions, ensure complete phase separation. The addition of salt can sharpen the interface.[7] Carefully collect the correct phase containing your analyte. | |
| Degradation of this compound during the procedure. | Keep samples on ice throughout the extraction process and use fresh, high-purity solvents.[6] | |
| Poor Reproducibility | Inconsistent sample handling. | Ensure uniform and consistent procedures for all samples, from tissue weighing to final resuspension. |
| No or improper use of internal standards. | Add a known amount of an appropriate internal standard to every sample at the beginning of the extraction.[2][9] | |
| Variation in tissue samples. | If possible, use tissues from a consistent source and handle them uniformly post-dissection. | |
| Contaminated Extract (e.g., interfering peaks in LC-MS) | Co-extraction of glycerolipids. | Incorporate a mild alkaline methanolysis step to hydrolyze and remove glycerolipids.[4][7] |
| Contaminants from plasticware or solvents. | Use high-quality glass tubes and fresh, HPLC-grade solvents to minimize contamination. | |
| Presence of Optimal Cutting Temperature (OCT) compound. | If using cryopreserved tissues embedded in OCT, wash the tissue sections with ice-cold water or PBS to remove the OCT before homogenization.[12] |
Experimental Protocols
Protocol 1: Single-Phase this compound Extraction from Tissues
This protocol is optimized for the recovery of this compound and other polar sphingolipids.
-
Tissue Homogenization:
-
Weigh approximately 10-50 mg of frozen tissue.
-
Place the tissue in a glass tube suitable for homogenization.
-
Add 1 ml of ice-cold Phosphate-Buffered Saline (PBS).
-
Add a known amount of an appropriate internal standard (e.g., 10 µl of 10 µM C17-Sphingosine in methanol).[2]
-
Homogenize the tissue on ice until no visible particles remain.[2]
-
-
Lipid Extraction:
-
Optional: Alkaline Methanolysis for Glycerolipid Removal:
-
Add a small volume of concentrated potassium hydroxide (B78521) in methanol to the extract and incubate at room temperature for 60 minutes.[7]
-
Neutralize the reaction with an acid (e.g., glacial acetic acid).
-
-
Phase Separation and Collection:
-
Induce phase separation by adding chloroform and water.
-
Centrifuge the sample to facilitate phase separation.
-
Carefully collect the lower organic phase containing the lipids.[1]
-
-
Drying and Reconstitution:
Visualizations
Caption: Workflow for single-phase this compound extraction from tissues.
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 10. lipidmaps.org [lipidmaps.org]
- 11. air.unimi.it [air.unimi.it]
- 12. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls and solutions in sphingosine mass spectrometry analysis
Welcome to the technical support center for sphingolipid mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental workflow. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and visual guides to aid in your understanding of sphingolipid analysis.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during sphingosine (B13886) and other sphingolipid mass spectrometry analyses.
| Problem/Question | Common Causes | Recommended Solutions |
| Poor Peak Shape (Broadening/Tailing) for this compound-1-Phosphate (S1P) | The polar phosphate (B84403) group and zwitterionic nature of S1P can lead to poor chromatographic performance on standard reverse-phase columns.[1] | - Use a different chromatographic approach: Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for separating polar molecules like S1P.[2] - Chemical derivatization: While it adds a step, derivatizing the amine group can improve peak shape.[3] - Dephosphorylation: A novel approach involves using hydrogen fluoride (B91410) (HF) to remove the phosphate group, allowing for the analysis of the surrogate molecule, this compound, which exhibits better chromatographic behavior.[1][4] |
| Low Signal Intensity or Signal Suppression | - Matrix effects: Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte.[2][5] - Suboptimal ionization conditions: The composition of the mobile phase can significantly impact ionization efficiency.[2] - Inefficient extraction: The chosen extraction protocol may not be optimal for the sphingolipid of interest.[3] | - Improve sample cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[5] - Optimize mobile phase: The addition of formic acid (e.g., 0.2%) and ammonium (B1175870) formate (B1220265) can improve ionization efficiency in positive ESI mode.[2] - Modify the LC gradient: Adjust the gradient to better separate the analyte from suppressive matrix components.[5] - Evaluate different extraction protocols: Compare single-phase vs. two-phase extraction methods to see which yields better recovery for your target analytes.[3][6] |
| High Variability in Quantification Results (%CV) | - Inappropriate internal standard (IS): The IS may not behave chromatographically and/or have the same ionization efficiency as the analyte.[1][2] - Sample degradation: Sphingolipids can be unstable, especially during sample processing. - Carryover: Analytes from a previous injection can carry over to the next, affecting quantification.[7][8] | - Use a structurally similar internal standard: Ideally, use a stable isotope-labeled version of the analyte (e.g., d7-S1P for S1P). If unavailable, use an odd-chain length version (e.g., C17-S1P for C18-S1P).[1][9] - Ensure proper sample handling: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term storage.[10] - Implement a robust wash method: Include a high-organic wash step in your LC method and check for carryover by injecting a blank solvent after a high-concentration sample.[6] |
| Inaccurate Quantification of Different Ceramide Species | Using a single internal standard for an entire class of lipids (e.g., one ceramide IS for all ceramides) can lead to inaccuracies due to differences in fragmentation patterns and ionization efficiencies based on fatty acid chain length.[6][11] | - Use a cocktail of internal standards: If possible, use a mixture of internal standards that represent the different chain lengths present in your samples.[6] - Develop non-linear calibration models: These can help to correct for the differences in instrument response between different ceramide species.[11] |
| Potential Overestimation of S1P Levels | If using a dephosphorylation method, endogenous this compound in the sample could be co-measured with the this compound derived from S1P, leading to inflated results.[1] | - Implement a separation step: Ensure that the initial extraction method separates S1P from this compound before the dephosphorylation step.[1] |
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Plasma/Serum
This protocol is a general guideline for the extraction of sphingolipids from plasma or serum samples.
-
Sample Preparation: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: Add an appropriate internal standard solution (e.g., C17-S1P for S1P analysis) to the sample.[1]
-
Protein Precipitation & Lipid Extraction:
-
Add ice-cold methanol (B129727) (containing the internal standard) to the sample.[9] A common ratio is 10 µL of sample to 200 µL of methanol.[9]
-
For a two-phase extraction, add chloroform, vortex, and then add a salt solution (e.g., 1 M NaCl) to induce phase separation.[1]
-
Centrifuge at high speed (e.g., 14,000-17,000 x g) for 5-10 minutes to pellet the precipitated protein.[1][9]
-
-
Collection of Lipid Extract:
-
Drying and Reconstitution:
-
Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in a solvent compatible with your LC-MS system (e.g., methanol:chloroform 9:1, v/v).[5]
-
Protocol 2: LC-MS/MS Analysis using HILIC
This protocol provides a general framework for the HILIC-based separation of sphingolipids.[2]
| Parameter | Setting |
| Column | HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size)[5] |
| Mobile Phase A | Acetonitrile with 0.2% formic acid[5] |
| Mobile Phase B | Water with 0.2% formic acid and 10 mM ammonium formate[5] |
| Flow Rate | 800 µl/min[5] |
| Gradient | 0 - 0.5 min: 100% A 0.5 - 2.5 min: to 70% B 2.51 - 3.5 min: 100% B 3.51 - 4.5 min: Re-equilibrate at 100% A[5] |
| Injection Volume | 5 µL |
| MS Detection | Positive Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode |
Table of Common Sphingolipid MRM Transitions (Positive Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (d18:1) | 300.3 | 282.3 |
| Sphinganine (d18:0) | 302.3 | 284.3 |
| S1P (d18:1) | 380.3 | 264.3 |
| C17-S1P (Internal Standard) | 366.3 | 250.3 |
| Ceramide (d18:1/16:0) | 538.5 | 264.3 |
| Ceramide (d18:1/18:0) | 566.5 | 264.3 |
| Ceramide (d18:1/24:0) | 650.6 | 264.3 |
| Sphingomyelin (d18:1/16:0) | 703.6 | 184.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. The product ion at m/z 184.1 is characteristic of the phosphocholine (B91661) headgroup of sphingomyelin.[6] For other sphingolipids, the product ion often corresponds to the sphingoid backbone.[6]
Visual Guides
Caption: Simplified de novo sphingolipid biosynthesis pathway.
Caption: General workflow for sphingolipid analysis by LC-MS/MS.
Caption: A logical guide for troubleshooting common MS issues.
References
- 1. mdpi.com [mdpi.com]
- 2. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Quantification of this compound-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantification of this compound-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. Quantification of this compound 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Validated LC‐MS/MS method of this compound 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
best practices for preventing sphingosine degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for preventing sphingosine (B13886) and other sphingolipid degradation during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
A1: this compound levels are primarily regulated by enzymatic activity. In biological samples, the degradation of its phosphorylated form, this compound-1-phosphate (S1P), is a key concern. S1P can be irreversibly broken down by the enzyme S1P lyase or dephosphorylated back to this compound by S1P phosphatases.[1][2][3][4] Improper handling and storage can lead to the release of these and other degradative enzymes, altering the native sphingolipid profile.
Q2: What is the optimal temperature for the long-term storage of samples for sphingolipid analysis?
A2: For long-term storage, it is highly recommended to store plasma and other biological samples at -80°C.[5][6][7] Storing samples at -80°C helps to minimize enzymatic activity that can degrade sphingolipids over time.[8] Studies have shown that even at -80°C, some sphingolipid concentrations can change over several years, so establishing a consistent storage protocol is crucial.[6] For lipids with unsaturated fatty acids, storage at ≤ -16°C in a glass container with a Teflon closure is recommended.[9]
Q3: How do multiple freeze-thaw cycles affect this compound and other sphingolipid concentrations?
A3: Multiple freeze-thaw cycles should be strictly avoided.[10] Repeated freezing and thawing can disrupt cell structures, which may release degradative enzymes and increase the risk of oxidation, compromising the integrity of sphingolipids.[10] While one freeze-thaw cycle may not have a significant effect on sphingolipid concentrations in whole blood, it is best practice to aliquot samples into single-use volumes before the initial freezing to prevent the need for repeated thawing.[10][11]
Q4: Should I use plasma or serum for sphingolipid analysis?
A4: The choice between plasma and serum is critical. Platelets and erythrocytes are major sources of S1P, and the coagulation process during serum preparation can activate platelets, leading to S1P release and artificially inflated levels.[12] Therefore, plasma is often the preferred matrix for analyzing circulating sphingolipid levels that more accurately reflect the in vivo state. If using whole blood, direct freezing at -80°C can provide a simple and robust workflow.[11]
Q5: Can I use inhibitors to prevent this compound degradation during sample processing?
A5: While the addition of enzyme inhibitors is a common strategy for other analytes, for sphingolipid analysis, the focus is typically on minimizing enzymatic activity through proper temperature control (i.e., keeping samples on ice).[13] However, for specific research applications, inhibitors of this compound kinases (which produce S1P from this compound) or S1P lyase could be considered to prevent interconversion and degradation, though this is not a standard practice for routine storage.[14][15][16][17]
Troubleshooting Guides
Observed Problem 1: High variability in this compound/S1P levels between aliquots of the same sample.
-
Potential Cause: Inconsistent sample handling or processing. For blood samples, the time between blood draw and centrifugation or freezing can impact S1P levels due to ongoing cellular activity.[12][13]
-
Recommended Action: Standardize your pre-analytical workflow. Ensure all samples are processed identically, including centrifugation time and temperature. Immediately after processing (e.g., plasma separation), freeze aliquots at -80°C.[5][7]
Observed Problem 2: A gradual decrease in sphingomyelin (B164518) concentrations over long-term storage.
-
Potential Cause: Natural degradation, even at low temperatures. A study on plasma stored at -80°C for up to five years observed a mean decrease of 14.8% in sphingomyelin concentrations.[6]
-
Recommended Action: If your study spans several years, document storage times meticulously. Consider including quality control samples with known storage durations to monitor and potentially correct for degradation trends in your final analysis.
Observed Problem 3: Appearance of unexpected peaks or shoulders in LC-MS chromatograms.
-
Potential Cause: Chemical degradation, such as oxidation of unsaturated sphingolipids, or contamination.[8][18] Contaminants in extraction solvents, like phosgene (B1210022) from chloroform (B151607) or peroxides from ethers, can degrade sphingolipids.[13]
-
Recommended Action: Use high-purity, LC-MS grade solvents for all extraction and reconstitution steps.[10] Store unsaturated lipids under an inert atmosphere (argon or nitrogen) and protect them from light.[8] Always use clean glass tubes for extraction, as plasticizers can leach from polymer containers and interfere with analysis.[13]
Quantitative Data Summary
The stability of sphingolipids can be affected by storage duration. The table below summarizes the mean concentration changes of various lipids in plasma stored at -80°C over five years.
| Lipid Class | Mean Concentration Change |
| Sphingomyelins | -14.8% |
| Acylcarnitines | -12.1% |
| Lysophosphatidylcholines | -15.1% |
| Diacyl-phosphatidylcholines | -17.0% |
| Acyl-alkyl-phosphatidylcholines | -13.3% |
| (Data sourced from a long-term stability study of human plasma metabolites)[6] |
Visual Guides and Protocols
This compound-1-Phosphate (S1P) Metabolic Pathway
This diagram illustrates the central pathways for the synthesis and degradation of this compound and S1P. Understanding these pathways is crucial for identifying potential sources of analyte instability.
Caption: The S1P metabolic pathway showing key enzymatic steps.
Experimental Protocol: Assessing Long-Term Stability of this compound
This protocol provides a general method for evaluating the stability of this compound and other sphingolipids under different storage conditions.
Materials:
-
Pooled biological samples (e.g., plasma)
-
Cryovials
-
-20°C and -80°C freezers
-
Internal standards (e.g., stable isotope-labeled sphingolipids)[13]
-
LC-MS grade solvents (e.g., methanol, chloroform)[10]
Procedure:
-
Sample Pooling and Homogenization: Create a large, homogenous pooled sample from the relevant biological matrix to minimize inter-sample variability.
-
Aliquoting: Aliquot the pooled sample into multiple single-use cryovials. This is the most critical step to avoid freeze-thaw cycles.[10]
-
Baseline Analysis (Time 0): Immediately after aliquoting, process and analyze a subset of the vials (e.g., n=5) to establish the baseline concentration of the sphingolipids of interest.
-
Storage: Store the remaining aliquots under the different conditions you wish to test (e.g., -20°C vs. -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 6 months, 1 year), retrieve a set of aliquots from each storage condition.
-
Lipid Extraction:
-
Thaw samples on ice.[10]
-
To 100 µL of plasma, add an internal standard mix.[13]
-
Add 375 µL of a cold chloroform:methanol (1:2, v/v) mixture and vortex.[13]
-
Add 125 µL of chloroform and vortex.[13]
-
Add 125 µL of water to induce phase separation and vortex.[13]
-
Centrifuge to sharpen the interface.
-
Carefully transfer the lower organic phase to a new glass tube.[13]
-
Dry the extract under a stream of nitrogen.
-
-
Sample Analysis: Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., LC-MS).[10]
-
Data Comparison: Compare the measured concentrations at each time point to the Time 0 baseline to calculate the percentage of degradation for each storage condition.[10]
Troubleshooting Workflow for Sample Stability
Use this decision tree to troubleshoot common issues related to sphingolipid sample stability.
Caption: A decision tree for troubleshooting sphingolipid stability issues.
References
- 1. An update on this compound-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-1-phosphate - Wikipedia [en.wikipedia.org]
- 4. Emerging biology of this compound-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-lived Humans Have a Unique Plasma Sphingolipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Metabolomics Reveal Alterations of Sphingo- and Glycerophospholipid Levels in Non-Diabetic Carriers of the Transcription Factor 7-Like 2 Polymorphism rs7903146 | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of this compound 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Inhibitors of this compound-1-phosphate metabolism (this compound kinases and this compound-1-phosphate lyase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of the this compound kinase pathway as potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fifty years of lyase and a moment of truth: this compound phosphate lyase from discovery to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound 1-phosphate lyase inhibition by 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI) under conditions of vitamin B6 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
determining sphingosine stability and solubility in different solvents
FOR IMMEDIATE RELEASE
[City, State] – December 19, 2025 – To empower researchers and scientists in the fields of cellular biology and drug development, a comprehensive technical support center has been launched today. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the bioactive lipid, sphingosine (B13886). The content focuses on the critical aspects of this compound's stability and solubility in various solvents, offering practical guidance to ensure experimental success.
This technical support center aims to provide clear, actionable information to researchers, scientists, and drug development professionals. By understanding the nuances of this compound's chemical properties, users can optimize their experimental design, improve data reproducibility, and accelerate their research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a this compound stock solution?
A1: For creating a concentrated stock solution, it is recommended to first dissolve this compound in an organic solvent such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF).[1] this compound is miscible in ethanol and has approximate solubilities of 2 mg/mL in DMSO and 10 mg/mL in DMF.[1][2]
Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue due to this compound's lipophilic nature. To prevent this, it is recommended to use a carrier protein like fatty acid-free bovine serum albumin (BSA).[3] Complexing this compound with BSA improves its solubility and facilitates its delivery to cells in an aqueous environment.[3] Alternatively, for in vitro assays, the inclusion of a detergent such as Triton X-100 in the assay buffer can help maintain solubility.[3]
Q3: How should I store my this compound preparations to prevent degradation?
A3: Crystalline this compound is stable for at least four years when stored at -20°C.[1][2] Stock solutions of this compound in organic solvents such as ethanol or DMSO should also be stored at -20°C, and it is advisable to aliquot them to avoid repeated freeze-thaw cycles.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q4: How does pH affect the stability and solubility of this compound in aqueous solutions?
A4: The pH of an aqueous solution significantly impacts this compound's aggregation state, which in turn affects its solubility and stability. At physiological pH (around 7.4), this compound forms aggregates at a nominal critical micelle concentration (CMC) of approximately 0.99 µM.[4] In acidic conditions (pH 3.6), the nominal CMC increases to 1.71 µM, while in basic conditions (pH 9.9), it decreases to 0.70 µM.[4] The protonated form of this compound, prevalent at acidic pH, forms less stable aggregates due to electrostatic repulsion.[4]
Solubility of this compound in Various Solvents
The solubility of this compound is a critical factor in the preparation of stock solutions and experimental media. The following table summarizes the reported solubility of this compound and a common analog in various solvents.
| Solvent | This compound (d18:1) Solubility | This compound (d17:1) Solubility | Notes |
| Ethanol | Miscible[1] | Miscible[2] | A common solvent for preparing stock solutions. |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL[1] | ~2 mg/mL[2] | Often used for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | ~10 mg/mL[1] | ~10 mg/mL[2] | Offers higher solubility than DMSO. |
| Chloroform:Methanol (2:1, v/v) | Soluble (quantitative limit not specified)[3] | Not specified | A standard solvent system for sphingolipids. |
| Aqueous Buffers | Low (forms aggregates)[4] | Low (forms aggregates) | Solubility is pH-dependent and very low. Use of carriers like BSA is recommended.[3] |
Stability of this compound Under Various Conditions
Understanding the stability of this compound under different experimental conditions is crucial for obtaining reliable and reproducible results. The table below provides a summary of this compound's stability.
| Condition | Stability Profile | Recommendations and Considerations |
| Temperature | Stable as a crystalline solid at -20°C for ≥ 4 years.[1][2] Solutions in organic solvents are best stored at -20°C.[1] Avoid repeated freeze-thaw cycles.[3] Information on degradation kinetics at elevated temperatures is limited, but as with most lipids, prolonged exposure to high temperatures should be avoided. | Aliquot stock solutions to minimize freeze-thaw cycles. For experiments, prepare fresh dilutions from stock solutions. |
| pH (in aqueous solution) | Stability is influenced by aggregation, which is pH-dependent. At acidic pH, protonated this compound forms less stable aggregates.[4] In biological systems, this compound is metabolized, and its levels are tightly regulated.[2][5][6] | For cell culture experiments, prepare this compound-BSA complexes to improve stability and delivery in aqueous media.[3] |
| Light Exposure | Specific data on the photostability of this compound is not extensively available. However, for fluorescently labeled this compound derivatives like NBD-sphingosine, protection from light is recommended.[3] | As a general precaution, it is advisable to store this compound solutions, especially those of fluorescently labeled analogs, protected from light. |
| Aqueous Solution Storage | Not recommended for storage for more than one day.[1] this compound can aggregate and may be subject to enzymatic degradation in biological samples. | Prepare fresh aqueous solutions for each experiment. |
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Poor Solubility or Precipitation of this compound in Organic Solvents
-
Possible Cause: The concentration of this compound may be too high for the chosen solvent, or the solvent may not be of sufficient purity.
-
Solution:
Issue 2: High Background or Off-Target Effects in Cell-Based Assays
-
Possible Cause: Aggregation of this compound in the culture medium, leading to non-specific cellular responses. The final concentration of the organic solvent from the stock solution may be causing toxicity.
-
Solution:
-
Prepare a this compound-BSA complex to improve solubility and ensure monomeric delivery to cells.[3]
-
Optimize the final concentration of this compound to minimize aggregation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is at a non-toxic level (typically ≤ 0.1%).
-
Include a vehicle control (culture medium with the same final concentration of the organic solvent and BSA, if used) to account for any solvent- or carrier-induced effects.
-
Issue 3: Inconsistent or Non-Reproducible Experimental Results
-
Possible Cause: Degradation of this compound due to improper storage or handling. Inconsistent preparation of this compound solutions.
-
Solution:
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous ethanol, DMSO, or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL in DMF).
-
Vortex the solution briefly. If necessary, gently warm the solution to 37°C and sonicate in a water bath until the this compound is completely dissolved.[3]
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed glass vials.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a this compound-BSA Complex for Cellular Delivery
-
Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL) as described in Protocol 1.
-
In a sterile glass test tube, dispense the desired amount of the this compound stock solution.
-
Evaporate the solvent under a gentle stream of nitrogen gas or in a vacuum desiccator to form a thin lipid film on the bottom of the tube.[3]
-
Prepare a solution of fatty acid-free BSA in serum-free medium or a suitable buffer (e.g., 0.34 mg/mL).[3]
-
Add the BSA solution to the tube containing the dried this compound film.
-
Immediately vortex the mixture vigorously for 2-3 minutes to facilitate the complexation of this compound with BSA.[3]
-
The resulting this compound-BSA complex is ready for dilution into the cell culture medium to the desired final concentration.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of this compound's biological context and experimental handling, the following diagrams have been generated.
Caption: Overview of the Sphingolipid Metabolism Pathway.
Caption: Workflow for this compound Stability Assessment.
Caption: Decision Tree for Troubleshooting Solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pH Dependence of this compound Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in Plasma Sphingosine Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of matrix effects in plasma sphingosine (B13886) quantification.
Troubleshooting Guides
This section addresses common issues encountered during plasma this compound analysis by LC-MS/MS and provides step-by-step solutions.
Issue 1: Poor Signal Intensity and Reproducibility
Symptoms:
-
Low signal-to-noise ratio for this compound.
-
Inconsistent peak areas between replicate injections.
-
High coefficient of variation (%CV) for quality control (QC) samples.
Possible Cause: Poor signal intensity and reproducibility are often the result of ion suppression, a prevalent matrix effect in the LC-MS/MS analysis of biological samples.[1] Endogenous components within the sample matrix, most notably phospholipids (B1166683), can co-elute with this compound and compete for ionization in the mass spectrometer's source, which diminishes the analyte signal.[1][2]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective strategy to counteract ion suppression is the removal of interfering matrix components prior to analysis.[1]
-
Evaluate different extraction methods: Simple protein precipitation (PPT) is often insufficient for removing phospholipids.[3][4] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][6]
-
Incorporate Phospholipid Removal (PLR) Products: Specialized PLR plates or cartridges can effectively remove both proteins and phospholipids in a single step, significantly improving assay sensitivity and robustness.[7][8] These products can remove over 95% of phospholipids from plasma samples.[9]
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and experiences the same matrix effects.[1][5][10] This allows for reliable normalization and correction for signal variations.[1]
-
Enhance Chromatographic Separation: Ensure your LC method adequately separates this compound from the bulk of phospholipids.[1]
-
Modify the gradient elution profile to increase resolution.
-
Consider a column with different selectivity, such as a hydrophilic interaction liquid chromatography (HILIC) column, which can be effective for separating different sphingolipid classes.[13]
-
-
Consider Sample Dilution: If the this compound concentration is adequate, diluting the sample extract can lower the concentration of matrix components, thus reducing their impact on ionization.[1] However, be mindful that this may compromise the limit of quantitation.[1]
Issue 2: Non-Linear Calibration Curve and Poor Correlation Coefficient (r²)
Symptoms:
-
Calibration curve for this compound is not linear.
-
The correlation coefficient (r²) is below the acceptable range (typically <0.99).
Possible Cause: A non-linear calibration curve is another common indicator of uncorrected matrix effects.[1] The degree of ion suppression can be concentration-dependent, meaning the effect is not uniform across the calibration range, leading to a non-linear response.[1]
Troubleshooting Steps:
-
Implement Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is identical to your study samples (e.g., control plasma).[1] This ensures that calibrators and unknown samples experience similar matrix effects, leading to a more accurate calibration curve.[1]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is crucial for accurate quantification across the calibration range as it compensates for concentration-dependent matrix effects.[1]
-
Review and Optimize Sample Preparation: Inadequate sample cleanup is a primary cause of non-linearity.[1] Re-evaluate your extraction method to ensure efficient removal of interfering substances. Consider transitioning from a simple protein precipitation method to a more robust technique like SPE or phospholipid removal plates.[1][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in plasma this compound quantification?
A1: The most significant source of matrix effects, particularly ion suppression, in the LC-MS/MS analysis of this compound from biological fluids like plasma are phospholipids.[1][2] These highly abundant lipids can co-elute with this compound and interfere with its ionization process in the mass spectrometer.[1] Other endogenous components like proteins can also contribute to matrix effects, though they are more easily removed through standard sample preparation techniques.[7]
Q2: How can I assess the extent of matrix effects in my assay?
A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration.[1] A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]
Q3: Is a stable isotope-labeled internal standard (SIL-IS) always necessary for this compound quantification?
A3: While not strictly mandatory for every application, using a SIL-IS is highly recommended and considered best practice for quantitative bioanalysis.[1][10] A SIL-IS is the most effective way to compensate for matrix effects, as well as other sources of experimental variability like extraction recovery and instrument response fluctuations, leading to the most accurate and precise results.[1][12] If a SIL-IS is not available, a close structural analog can be used, but it will not correct for matrix effects as effectively.[5]
Q4: What are the advantages of using phospholipid removal (PLR) products?
A4: PLR products offer several advantages:
-
Simultaneous Removal: They can remove both proteins and phospholipids in a single, efficient step.[7]
-
Improved Sensitivity: By reducing phospholipid-based ion suppression, they can significantly improve the sensitivity of the assay.[7][8]
-
Increased Robustness and Reproducibility: Cleaner samples lead to more robust and reproducible analytical methods.[8]
-
Extended Column Lifetime: By preventing the buildup of phospholipids on the analytical column, they help to extend its lifespan.[2][8]
-
Simplified Method Development: Many PLR products are designed to be effective for a wide range of analytes, reducing the need for extensive method development.[7]
Q5: Can the choice of blood collection tube affect this compound quantification?
A5: Yes, the choice of anticoagulant can be important. While both heparin and EDTA are commonly used, EDTA is often preferred for lipidomics analysis.[14][15] It is also crucial to standardize the blood sampling and processing procedure, as S1P levels can be affected by platelet activation during coagulation, leading to significantly higher concentrations in serum compared to plasma.[16][17]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Phospholipid Removal (PLR)
This protocol is designed for the efficient removal of both proteins and phospholipids from plasma samples.
Materials:
-
Plasma samples
-
Phospholipid removal 96-well plate or cartridges
-
Acetonitrile (ACN) with 1% formic acid
-
Internal standard working solution (e.g., d7-Sphingosine in methanol)
-
96-well collection plate
-
Vortex mixer
-
Centrifuge (for plates) or vacuum manifold (for cartridges)
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of plasma into each well of a 2 mL 96-well plate.[13]
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample.[13]
-
Protein Precipitation: Add 300 µL of ACN with 1% formic acid to each well.[13]
-
Phospholipid and Protein Removal: Place the 96-well PLR plate on top of a collection plate. Transfer the entire sample mixture from the initial plate to the PLR plate.
-
Filtration/Elution: Apply vacuum using a manifold or centrifuge the plate assembly to pull the sample through the PLR sorbent and into the collection plate.
-
Drying: Evaporate the solvent from the collected filtrate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase.[1] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a classic method for lipid extraction.
Materials:
-
Plasma samples
-
Internal standard working solution
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 50 µL of plasma, add 20 µL of the internal standard solution.[14]
-
Add 0.75 mL of methanol and 2.5 mL of MTBE.[14]
-
Vortex for 30 seconds.
-
Add 0.625 mL of water to induce phase separation.[14]
-
Vortex again and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the LC mobile phase for analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal Efficiency | Throughput | Method Development Complexity |
| Protein Precipitation (PPT) | High | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Low | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate | High |
| Phospholipid Removal (PLR) | High | >95% | High | Low |
This table provides a qualitative comparison of common sample preparation techniques.
Visualizations
Caption: Workflow for minimizing matrix effects in plasma this compound quantification.
Caption: The impact of matrix effects and the role of mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Accurate quantification of this compound-1-phosphate in normal and Fabry disease plasma, cells and tissues by LC-MS/MS with (13)C-encoded natural S1P as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Quantification of this compound 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of this compound 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sphingosine Detection by LC-MS/MS
Welcome to the technical support center for the sensitive detection of sphingosine (B13886) and related sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when analyzing this compound and this compound-1-phosphate (S1P) by LC-MS/MS?
A1: The most frequent challenges include poor peak shape (broadening or tailing), low sensitivity, high background noise, and sample carryover between injections.[1][2][3][4] Specifically for S1P, its zwitterionic nature and the presence of a polar phosphate (B84403) group can lead to peak-broadening.[2][4] The phosphate group can also interact with metal components in the LC system, causing significant peak tailing and reducing sensitivity and reproducibility.[5]
Q2: How can I improve the peak shape for this compound and S1P?
A2: To improve peak shape, consider the following strategies:
-
Mobile Phase Additives: Incorporating additives like formic acid or ammonium (B1175870) formate (B1220265) into the mobile phase can enhance peak shape and improve ionization efficiency.[6][7]
-
Column Choice: While reversed-phase columns (e.g., C18) are common, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better peak shapes and is selective for lipid head groups.[6][8] Using metal-free LC columns can also mitigate peak tailing caused by the interaction of the phosphate group with metal ions.[5]
-
Dephosphorylation of S1P: A chemical derivatization approach involves the removal of the phosphate group from S1P to produce this compound. Analyzing the resulting this compound can yield sharper peaks.[2][4]
Q3: My signal intensity is low. How can I increase the sensitivity of my assay?
A3: Low signal intensity can be addressed by optimizing several aspects of the method:
-
Sample Preparation: A robust lipid extraction method is crucial. Options include single-phase extraction for high recovery of long-chain bases and their phosphates or a modified Bligh-Dyer extraction.[8][9]
-
Mass Spectrometry Parameters: Utilize Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.[1][2] This technique enhances sensitivity and specificity by scanning for selected precursor-product ion pairs.[1] Optimizing ion source and fragmentation conditions for each specific analyte and internal standard is also critical.[1]
-
Derivatization: Chemical derivatization of this compound can improve its chromatographic retention on reversed-phase columns and increase its ionization efficiency, leading to lower limits of detection.[10][11]
-
Flow Rate: Nanospray ESI, which uses very low flow rates (10-500 nL/min), can significantly increase sensitivity and reduce sample consumption compared to standard ESI.[1]
Q4: How can I reduce sample carryover?
A4: Sample carryover, where remnants of a previous sample appear in the current analysis, is a known issue with S1P.[3][12] To minimize this:
-
Injector and Column Washes: Implement rigorous washing steps for the injection needle and the column between sample injections.[3]
-
Optimized LC System: Fine-tuning the liquid chromatography system can significantly reduce carryover. One study reported reducing carryover to less than 0.07% through LC system optimization.[3]
Q5: What is the role of an internal standard and which one should I use?
A5: An internal standard (IS) is essential for accurate quantification. It is added to samples before extraction to account for variability in sample preparation and instrument response.[8] For this compound analysis, odd-chain or stable isotope-labeled analogs are commonly used. Examples include C17-sphingosine, C17-S1P, or deuterium-labeled S1P (d7-S1P).[8][9][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening/Tailing) | Interaction of the phosphate group with the LC system; Suboptimal mobile phase composition; Inappropriate column chemistry. | Use a metal-free column to reduce interactions.[5] Add formic acid or ammonium formate to the mobile phase to improve peak shape.[6][7] Consider using a HILIC column for better separation based on headgroup polarity.[6] For S1P, consider dephosphorylation to this compound prior to analysis.[2] |
| Low Sensitivity / Poor Signal-to-Noise | Inefficient extraction; Suboptimal ionization or fragmentation; High chemical background noise. | Optimize the lipid extraction protocol (e.g., modified Bligh-Dyer).[8] Use MRM for detection to increase specificity and sensitivity.[1] Fine-tune MS parameters like collision energy for your specific analytes.[1] Consider chemical derivatization to enhance ionization.[10][11] Nanospray ESI can also improve sensitivity.[1] |
| High Sample Carryover | Adsorption of sphingolipids to the LC system components (injector, column). | Implement a thorough wash protocol for the autosampler needle and injection port between runs.[3] Optimize the LC gradient to ensure all analytes are eluted in each run. |
| Poor Reproducibility | Inconsistent sample preparation; Instability of analytes; Variability in instrument performance. | Use an appropriate internal standard added at the beginning of the sample preparation process.[8] Ensure samples are kept on ice during preparation to minimize enzymatic activity.[8] Check for instrument stability over the course of the analytical run.[13] |
| Inaccurate Quantification | Lack of a suitable internal standard; Non-linearity of the calibration curve; Isotopic overlap between analyte and internal standard. | Use a stable isotope-labeled or odd-chain internal standard.[8] Prepare a calibration curve in a matrix similar to the samples.[7] Correct peak areas for any isotopic overlap if necessary.[6] |
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Biological Samples
This protocol is a generalized lipid extraction method based on a modified Bligh-Dyer procedure.
-
Sample Homogenization: Homogenize tissue samples or cell pellets. Keep samples on ice to minimize enzymatic degradation.[8]
-
Internal Standard Addition: Add a known amount of an appropriate internal standard cocktail (e.g., containing C17-sphingosine) to the homogenate.[8]
-
Solvent Addition: Add a chloroform (B151607):methanol:water mixture (e.g., 2:1:0.8 v/v/v) to the sample. Vortex thoroughly.[8]
-
Phase Separation: Induce phase separation by adding chloroform and water to achieve a final ratio of approximately 2:2:1.8 (chloroform:methanol:water). Centrifuge to separate the layers.[8]
-
Lipid Collection: Carefully collect the lower organic phase which contains the lipids.[8]
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a solvent compatible with your LC-MS/MS analysis, typically the initial mobile phase.[8]
Protocol 2: Dephosphorylation of S1P to this compound
This protocol describes a method to improve peak shape for S1P by converting it to this compound.
-
S1P Extraction: Perform a two-step extraction to separate S1P from this compound and other lipids. In an alkaline aqueous/methanol/chloroform mixture, S1P will be in the upper aqueous layer.[2]
-
Acidification: Transfer the aqueous phase and acidify it to decrease the polarity of the phosphate group, allowing S1P to move into a chloroform phase.[2]
-
Dephosphorylation: Treat the extracted S1P with hydrogen fluoride (B91410) (HF) to remove the phosphate group. This reaction can be optimized for time and temperature.[2]
-
LC-MS/MS Analysis: Analyze the resulting this compound by LC-MS/MS.[2]
Quantitative Data Summary
| Parameter | This compound-1-Phosphate (S1P) | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.05 µM | [13][14] |
| 25 ng/mL | [7] | |
| <10.2 ng/mL | [15] | |
| Linearity Range | 0.05 to 2 µM | [13][14] |
| 25–600 ng/mL | [7] | |
| Concentration in Human Plasma | 1 ± 0.09 µM | [13][14] |
| 176.7 ± 54.0 ng/ml | [16] |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| This compound-1-Phosphate (S1P) | 380.4 | 264.4 | [7] |
| C17-S1P (Internal Standard) | 366.4 | 250.2 | [7] |
| Dephosphorylated S1P (as this compound) | 300.4 | 282.4 (quantification), 262.4 (qualification) | [2] |
| Dephosphorylated C17-S1P (as C17-Sphingosine) | 286.3 | 268.2 | [2] |
Visualizations
Caption: General experimental workflow for sphingolipid analysis by LC-MS/MS.
Caption: Troubleshooting logic for low sensitivity in this compound detection.
References
- 1. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of this compound 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Analytical Scientist | LC-MS/MS Analysis of Sphingophospholipids Using Metal-Free Columns [theanalyticalscientist.com]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated LC‐MS/MS method of this compound 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of this compound-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of this compound-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS/MS-analysis of this compound-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UPLC-MS/MS method for analysis of this compound 1-phosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in distinguishing between sphingosine and sphinganine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with distinguishing between sphingosine (B13886) and sphinganine (B43673) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary structural difference between this compound and sphinganine?
A1: The core structural difference lies in the saturation of the long-chain base. This compound contains a double bond in its hydrocarbon tail, making it an unsaturated amino alcohol. In contrast, sphinganine has a fully saturated hydrocarbon chain.[1][2] This seemingly minor difference has significant implications for their biological activity and analytical separation.
Q2: Why is it so challenging to differentiate between this compound and sphinganine in mass spectrometry?
A2: The main challenge arises from their very similar molecular weights. A significant issue is the isotopic interference where the naturally occurring [M+2] isotope of this compound has the same mass-to-charge ratio (m/z) as the monoisotopic peak of sphinganine.[3] This overlap can lead to inaccurate quantification of sphinganine, especially since this compound is often more abundant in biological samples.[3]
Q3: What are the most common analytical techniques used to separate and identify this compound and sphinganine?
A3: The most widely used and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is crucial for physically separating this compound and sphinganine before they enter the mass spectrometer, thereby circumventing the issue of isotopic overlap.[3][4][5]
-
Mass Spectrometry (MS), especially Tandem MS (MS/MS): Provides high sensitivity and specificity for detection and quantification.[6][7][8] Different ionization techniques like electrospray ionization (ESI) are commonly employed.[6]
-
Gas Chromatography (GC): Can also be used, but often requires derivatization of the analytes.[9][10]
-
Thin-Layer Chromatography (TLC): A classical method that can be used for qualitative analysis and separation.[3][10]
Q4: Can derivatization help in distinguishing between these two molecules?
A4: Yes, derivatization can be a valuable tool. It can improve chromatographic resolution and enhance detection sensitivity, especially for fluorescence-based detection methods.[9][11][12] For example, adding a fluorescent tag to the amino group can facilitate detection by HPLC with a fluorescence detector.[13]
Troubleshooting Guides
Issue 1: Inaccurate quantification of sphinganine due to suspected this compound interference in LC-MS/MS.
-
Symptom: Higher than expected sphinganine levels, especially in samples known to have high this compound concentrations.
-
Cause: Co-elution of this compound and sphinganine, leading to the [M+2] isotope of this compound being incorrectly measured as sphinganine.[3]
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: The most critical step is to achieve baseline separation of this compound and sphinganine.
-
Action: Adjust the HPLC gradient, flow rate, or column chemistry (e.g., use a longer C18 column or a different stationary phase). Reversed-phase chromatography is generally effective for separating these molecules based on the presence or absence of the double bond.[3]
-
-
Isotope Correction Algorithm:
-
Use of Internal Standards:
-
Issue 2: Poor sensitivity and peak shape in HPLC analysis.
-
Symptom: Low signal-to-noise ratio, broad peaks, or peak tailing for this compound and sphinganine.
-
Cause: Suboptimal mobile phase composition, improper sample preparation, or issues with the HPLC column.
-
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Action: Ensure the mobile phase composition is optimal. For reversed-phase HPLC, a common mobile phase is a mixture of methanol (B129727) and a buffer like potassium phosphate.[13] Adjusting the pH and organic solvent percentage can improve peak shape.
-
-
Sample Preparation:
-
Column Health:
-
Action: Poor peak shape can indicate a degraded or clogged column. Flush the column with a strong solvent or replace it if necessary.
-
-
Quantitative Data Summary
The following table summarizes key mass-to-charge ratios (m/z) and fragmentation patterns that are crucial for the identification of this compound and sphinganine in mass spectrometry.
| Analyte | Precursor Ion (M+H)⁺ [m/z] | Characteristic Product Ions [m/z] | Notes |
| This compound (d18:1) | 300.3 | 282.3, 264.3 | The product ions result from single and double dehydration events.[14][16] |
| Sphinganine (d18:0) | 302.3 | 284.3, 266.3 | The fragmentation pattern is similar to this compound but shifted by 2 Da due to the absence of the double bond.[6][14][16] |
Experimental Protocols
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound and Sphinganine Quantification
This protocol provides a general framework. Specific parameters may need optimization based on the instrument and sample type.
-
Lipid Extraction:
-
Chromatographic Separation (HPLC):
-
Column: C18 reversed-phase column (e.g., 100 mm length, 4.6 mm internal diameter).[13]
-
Mobile Phase A: Methanol with a buffer (e.g., 5 mM potassium phosphate, pH 7.0).[13]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes. A long gradient can improve separation.[12]
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.[13]
-
-
Mass Spectrometry Detection (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
This compound: 300.3 → 282.3
-
Sphinganine: 302.3 → 284.3
-
Internal Standard (e.g., C17-Sphingosine): 286.3 → 268.3[14]
-
-
Data Analysis: Integrate the peak areas for each analyte and the internal standard. Calculate the concentration based on a standard curve. Apply isotope correction if necessary.[4]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Sphinganine - Wikipedia [en.wikipedia.org]
- 3. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of this compound and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic Separation and Quantitation of Sphingolipids from the Central Nervous System or Any Other Biological Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinh.cas.cn [sinh.cas.cn]
- 9. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of this compound, dihydrothis compound and phytothis compound by chromatography on columns of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. air.unimi.it [air.unimi.it]
- 13. Isolation and Quantification of this compound and Sphinganine from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of this compound and Sphinganine from the Aqueous Humor for Signaling Studies Using Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. lipidmaps.org [lipidmaps.org]
Technical Support Center: Troubleshooting Carryover in S1P Quantification by HPLC
Welcome to the technical support center for Sphingosine-1-Phosphate (S1P) quantification by HPLC. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address the common challenge of sample carryover. Carryover, the appearance of an analyte from a previous injection in a subsequent analysis, can significantly compromise the accuracy and reliability of quantitative data.[1][2][3] This is particularly problematic for S1P, a bioactive lipid, due to its propensity to interact with various components of the HPLC system.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is HPLC carryover and why is it a significant issue in S1P quantification?
A1: HPLC carryover is the phenomenon where a small amount of the analyte from a preceding injection appears in the chromatogram of a subsequent blank or sample injection.[1][3][7] This leads to artificially inflated analyte concentrations and can compromise the integrity of quantitative results.[2][3] For S1P, which is a phosphorylated sphingolipid, its polar phosphate (B84403) group and nonpolar lipid backbone can lead to strong interactions with surfaces within the HPLC system, such as metal components and column stationary phases, making it particularly susceptible to carryover.[4][8]
Q2: How can I confirm that I am experiencing a carryover issue?
A2: A common method to identify carryover is to inject a blank solvent immediately following a high-concentration sample of S1P.[3] If a peak corresponding to S1P appears in the blank injection at the same retention time as the analyte, it is indicative of carryover.[9] To distinguish between carryover and system contamination, a series of blank injections can be performed. In the case of carryover, the peak area of the analyte should decrease with each subsequent blank injection. If the peak area remains constant across multiple blanks, it suggests a contaminated mobile phase or system component.[10][11]
Q3: What are the primary sources of carryover in an HPLC system during S1P analysis?
A3: Carryover in HPLC can originate from several components of the system. The most common sources include:
-
Autosampler: The injection needle, sample loop, and injector valve are frequent culprits, as S1P can adsorb to their surfaces.[2][7][12][13] Worn rotor seals in the injector valve can also trap and later release the analyte.[7][10][14]
-
HPLC Column: The column itself, including the frits and the stationary phase, can retain S1P, especially if the column is overloaded or not adequately washed between runs.[7][11][15]
-
Tubing and Fittings: Improperly seated tubing and fittings can create dead volumes where the sample can be trapped and slowly released in subsequent runs.[1]
-
Sample Vials and Caps (B75204): The choice of vials and caps can also contribute to carryover, especially if they are not of high quality or are reused without proper cleaning.[2]
Q4: What are the recommended best practices for autosampler washing to minimize S1P carryover?
A4: To mitigate carryover from the autosampler, a robust needle washing protocol is essential. This should include:
-
Using a Strong Wash Solvent: The wash solvent should be strong enough to solubilize S1P effectively. A mixture of organic solvents like methanol (B129727), acetonitrile (B52724), and isopropanol (B130326), often with a small amount of acid (e.g., formic acid) to reduce ionic interactions, can be effective.[16]
-
Optimizing Wash Volume and Cycles: Increasing the wash volume and the number of wash cycles can significantly improve the cleaning of the needle and sample loop.[2][17]
-
Dual-Solvent Washes: Employing a sequence of two different wash solvents, for instance, an organic solvent followed by an aqueous one, can help remove a wider range of contaminants.[2]
Q5: How should I properly wash my HPLC column to eliminate S1P carryover?
A5: Proper column washing is crucial to prevent the buildup of S1P. The following steps are recommended:
-
Use a Strong Eluting Solvent: After a series of sample injections, flush the column with a solvent that is stronger than the mobile phase used for the analysis. For reversed-phase columns, this would typically be a high percentage of an organic solvent like acetonitrile or isopropanol.[18][19]
-
Gradient Flushing: A gradient flush, where the concentration of the strong solvent is gradually increased, can be more effective at removing strongly retained compounds than an isocratic wash.[7]
-
Sufficient Wash Volume: Ensure that the volume of the wash solvent is at least 10-20 times the column volume to ensure complete removal of any residual S1P.[18]
Q6: Can my sample preparation protocol influence carryover?
A6: Yes, sample preparation can play a role in carryover. High lipid content in the sample matrix can lead to the co-extraction of other lipids that may compete for active sites in the column and contribute to carryover.[20][21] Ensuring that the sample is fully solubilized in the injection solvent is also critical to prevent precipitation in the autosampler or on the column.[13]
Troubleshooting Guides
Systematic Approach to Identifying the Source of Carryover
This guide provides a step-by-step methodology to pinpoint the origin of carryover in your HPLC system.
Experimental Protocols
Protocol 1: Column Wash Procedure for S1P Analysis (Reversed-Phase)
-
Disconnect the column from the detector. This prevents contaminants from entering the detector.
-
Flush with a weak solvent. Use a solution of 5-10% methanol or acetonitrile in water to remove any precipitated salts or buffers. Flush with at least 5 column volumes.[18]
-
Flush with a strong solvent. Use 100% acetonitrile or isopropanol to remove strongly retained compounds like S1P. Flush with at least 10-20 column volumes.[18][19]
-
Re-equilibrate the column. Flush the column with the initial mobile phase conditions for your S1P analysis until the baseline is stable.
Protocol 2: Autosampler Needle Wash Optimization
-
Prepare a strong wash solvent. A good starting point is a mixture of 25:25:25:25 (v/v/v/v) methanol:acetonitrile:isopropanol:water with 0.1% formic acid.[16]
-
Set the wash parameters. In your instrument control software, set the needle wash to occur both before and after each injection.
-
Increase wash volume and cycles. Start with a wash volume of 500 µL and 2 wash cycles.[2]
-
Test for carryover. Inject a high-concentration S1P standard followed by a blank.
-
Optimize. If carryover persists, incrementally increase the wash volume and/or the number of wash cycles until the carryover is eliminated or reduced to an acceptable level.
Data Presentation
Table 1: Comparison of Wash Solvents for Reducing S1P Carryover
| Wash Solvent Composition | Analyte | Carryover Reduction Efficiency | Reference |
| 100% Methanol | S1P | Moderate | [22] |
| 90% Acetonitrile / 10% Water | General | Good | [18] |
| 25:25:25:25 Methanol:Acetonitrile:Isopropanol:Water + 0.1% Formic Acid | Basic Compounds | Excellent | [16] |
| Aqueous Sodium Citrate (for metal adsorption) | Metal-coordinating compounds | Good | [4] |
Visualizations
References
- 1. Reducing carryover | Waters [help.waters.com]
- 2. mastelf.com [mastelf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. m.youtube.com [m.youtube.com]
- 6. Quantification of this compound-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 12. labcompare.com [labcompare.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
- 18. glsciencesinc.com [glsciencesinc.com]
- 19. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 20. researchgate.net [researchgate.net]
- 21. americanlaboratory.com [americanlaboratory.com]
- 22. Quantification of this compound 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validation of Sphingosine Antibody Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of a new sphingosine (B13886) antibody. Accurate and reliable experimental outcomes depend on the thorough validation of antibodies to ensure they selectively bind to their target antigen without cross-reacting with other molecules.[1]
Frequently Asked Questions (FAQs)
Q1: What are the initial and most critical steps to validate my new this compound antibody?
The first step is to confirm that the antibody recognizes this compound. A dot blot analysis is an excellent initial screening method. Subsequently, a competitive ELISA is the gold standard for assessing cross-reactivity against structurally similar lipids.[2]
Q2: How can I be certain my antibody isn't cross-reacting with other sphingolipids?
Due to the structural similarity among sphingolipids, cross-reactivity is a significant concern.[2] A competitive ELISA should be performed where other lipids like this compound-1-phosphate (S1P), ceramide, and dihydro-sphingosine are used as competitors.[2][3][4] A highly specific antibody will show significantly less binding to this compound in the presence of high concentrations of this compound itself, but not in the presence of other lipids.
Q3: What are the most suitable positive and negative controls for my experiments?
-
Positive Controls : For techniques like dot blot or ELISA, purified this compound is the ideal positive control. For cell-based assays like immunocytochemistry or immunohistochemistry, cells or tissues known to have high levels of this compound should be used.
-
Negative Controls : Structurally related lipids such as S1P, ceramide, and phosphatidylcholine serve as excellent negative controls in binding assays.[3][4] For cell and tissue staining, a negative control can be established by omitting the primary antibody to check for non-specific binding of the secondary antibody.[5] Additionally, pre-incubating the antibody with an excess of this compound (peptide blocking) before application to the cells or tissue should abolish the signal.[6]
Q4: Why am I observing high background in my immunohistochemistry (IHC) staining?
High background in IHC can be caused by several factors, including:
-
Insufficient Blocking : Non-specific binding sites on the tissue may not be adequately blocked. Increasing the blocking time or changing the blocking agent (e.g., normal serum from the species of the secondary antibody) can help.[7][8][9]
-
Hydrophobic Interactions : Antibodies can non-specifically stick to proteins and lipids in the tissue.[2][7] Including a mild detergent like Tween-20 in your buffers can minimize these interactions.[7]
-
Endogenous Enzyme Activity : Tissues can have endogenous peroxidases or phosphatases that react with the detection reagents. This can be addressed by adding a quenching step (e.g., with hydrogen peroxide for HRP-based detection) to your protocol.[7][10]
-
Primary Antibody Concentration is Too High : An overly concentrated primary antibody can lead to non-specific binding. It's crucial to perform a titration experiment to find the optimal antibody concentration.[5][7]
Troubleshooting Guides
This guide addresses common issues encountered during the validation of a this compound antibody.
| Issue | Potential Cause | Recommended Solution |
| High Background Staining in IHC/ICC | Insufficient blocking of non-specific sites. | Increase blocking incubation time (e.g., to 1 hour) and use normal serum from the same species as the secondary antibody.[8][9] |
| Hydrophobic interactions between antibody and tissue lipids.[2][7] | Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers and antibody diluents.[7] | |
| Primary or secondary antibody concentration is too high. | Perform a titration to determine the optimal antibody concentration.[5][7] Run a secondary antibody-only control to check for non-specific binding.[5] | |
| Endogenous peroxidase or biotin (B1667282) activity in the tissue.[7] | Include a peroxidase blocking step (e.g., 3% H2O2) before primary antibody incubation.[7] If using a biotin-based system, use an avidin/biotin blocking kit.[7] | |
| Weak or No Signal in Dot Blot/ELISA | Primary antibody concentration is too low. | Optimize the antibody concentration by testing a range of dilutions. |
| Insufficient incubation time. | Increase the incubation time for the primary and/or secondary antibody. | |
| Antibody is not active. | Confirm the antibody has been stored correctly and is within its expiration date. Run a positive control with a known amount of this compound. | |
| Non-Specific Bands in Western Blot (if applicable for related protein targets) | Antibody is cross-reacting with other proteins. | Use knockout/knockdown cell lines or tissues to confirm the signal is absent when the target is not expressed.[1][11] |
| Antibody concentration is too high. | Titrate the primary antibody to find the optimal concentration that minimizes non-specific bands. |
Experimental Protocols
Dot Blot Analysis for this compound Recognition
This method provides a rapid assessment of whether the antibody binds to this compound.
Materials:
-
Nitrocellulose membrane
-
This compound
-
Structurally related lipids (e.g., S1P, ceramide)
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)[12][13]
-
Primary this compound antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Sample Application : Spot 1-2 µL of this compound and the negative control lipids at various concentrations onto the nitrocellulose membrane.[12] Allow the spots to dry completely.
-
Blocking : Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12][14]
-
Primary Antibody Incubation : Dilute the primary this compound antibody in blocking buffer. Incubate the membrane with the primary antibody solution for 1 hour at room temperature.[12]
-
Washing : Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation : Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Final Washes : Repeat the washing step as in step 4.
-
Detection : Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an imaging system.
Competitive ELISA for Specificity Assessment
This assay quantitatively determines the antibody's specificity by measuring its ability to bind to this compound in the presence of competing lipids.[2]
Materials:
-
This compound (for standard curve)
-
Competitor lipids (S1P, ceramide, etc.)
-
Primary this compound antibody
-
HRP-conjugated secondary antibody
-
TMB substrate[2]
-
Stop solution (e.g., 2N H₂SO₄)[2]
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Preparation : Allow all reagents to come to room temperature. Prepare serial dilutions of the standard this compound and the competitor lipids.[2]
-
Competition : Add a fixed concentration of the primary this compound antibody to wells containing varying concentrations of the competitor lipids. Also, include a control with no competitor. Incubate for 1-2 hours at 37°C.[17]
-
Transfer to Coated Plate : Transfer the antibody-competitor mixtures to the this compound-coated ELISA plate. Incubate for 1 hour at 37°C. The unbound primary antibody will bind to the coated this compound.
-
Washing : Wash the plate 3-5 times with wash buffer to remove unbound reagents.[2]
-
Secondary Antibody Incubation : Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.[2][17]
-
Final Washes : Repeat the washing step.[2]
-
Detection : Add TMB substrate to each well and incubate in the dark for 15-30 minutes.[2]
-
Stop Reaction : Add the stop solution to each well.[2]
-
Read Plate : Measure the absorbance at 450 nm using a microplate reader.[2][15]
-
Analysis : The concentration of this compound is inversely proportional to the absorbance.[15][16] Calculate the percent inhibition for each competitor. High inhibition indicates cross-reactivity.
Immunohistochemistry (IHC) for Tissue Staining
This protocol outlines the basic steps for using the this compound antibody to stain tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking serum[7]
-
Primary this compound antibody
-
Biotinylated secondary antibody[18]
-
Streptavidin-HRP conjugate[18]
-
DAB chromogen
-
Hematoxylin counterstain[19]
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration : If using FFPE sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval : Perform heat-induced epitope retrieval if required for your antibody and tissue.
-
Peroxidase Blocking : Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[10] Wash with PBS.
-
Blocking : Incubate sections with a blocking serum (e.g., 10% normal goat serum) for 1 hour at room temperature to minimize non-specific binding.[9][18]
-
Primary Antibody Incubation : Incubate the sections with the primary this compound antibody at its optimal dilution overnight at 4°C in a humidified chamber.
-
Washing : Wash sections three times with PBS.
-
Secondary Antibody Incubation : Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.[18] Wash with PBS.
-
Enzyme Conjugate Incubation : Incubate with streptavidin-HRP conjugate for 30 minutes.[18] Wash with PBS.
-
Chromogen Development : Apply DAB chromogen and monitor for the desired staining intensity.
-
Counterstaining : Lightly counterstain with hematoxylin.[19]
-
Dehydration and Mounting : Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
Quantitative Data Summary
| Parameter | Dot Blot | Competitive ELISA | Immunohistochemistry (IHC) |
| Analyte Concentration | 1-100 ng/spot | 3.125-200 ng/ml (typical range)[15][17] | N/A (depends on tissue expression) |
| Primary Antibody Dilution | 1:500 - 1:5,000 | 1:1,000 - 1:10,000 | 1:50 - 1:500[7][19] |
| Incubation Times | 1 hour (Primary & Secondary)[12] | 1-2 hours (Primary & Secondary)[2][17] | Overnight (Primary), 1 hour (Secondary) |
| Expected Result | Strong signal for this compound, minimal to no signal for other lipids. | High absorbance for low competitor concentration, low absorbance for high competitor concentration. | Specific staining in expected cellular compartments or tissue regions. |
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. glycobiotech.de [glycobiotech.de]
- 4. Structural determinants of sphingolipid recognition by commercially available anti-ceramide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. sysy.com [sysy.com]
- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 8. sinobiological.com [sinobiological.com]
- 9. High background in immunohistochemistry | Abcam [abcam.com]
- 10. qedbio.com [qedbio.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. novateinbio.com [novateinbio.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Human S1P(this compound 1 Phosphate) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. S1P(this compound-1-Phosphate) ELISA Kit [elkbiotech.com]
- 17. Human this compound-1-phosphate ELISA Kit (A73746) [antibodies.com]
- 18. Immunohistochemistry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 19. 7tmantibodies.com [7tmantibodies.com]
Technical Support Center: Optimizing Fixation for Fluorescent Sphingosine Imaging
Welcome to the technical support center for fluorescent sphingosine (B13886) imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols, with a specific focus on cell fixation methods.
Frequently Asked Questions (FAQs)
Q1: Why is fixation a critical step in fluorescent this compound imaging?
A1: Fixation aims to preserve cellular architecture and the localization of molecules of interest. For fluorescent sphingolipids, which are lipids and not proteins, this step is particularly challenging. Aldehyde fixatives (like paraformaldehyde) do not effectively cross-link lipids into the cellular matrix.[1] Organic solvents (like methanol) can dissolve and extract lipids, leading to signal loss and localization artifacts.[1][2][3] Therefore, choosing the right fixation method is crucial to prevent the redistribution or loss of the fluorescent this compound analog while maintaining structural integrity.
Q2: What are the most common fixation methods and their primary effects on fluorescent lipids?
A2: The two most common methods are aldehyde cross-linking and organic solvent precipitation.
-
Paraformaldehyde (PFA): A cross-linking fixative that preserves cellular structure well but is inefficient at retaining lipids unless they are strongly associated with proteins.[1][4] It is often preferred for preserving the integrity of intracellular structures.[4]
-
Cold Methanol (B129727)/Acetone: These are precipitating fixatives that work by dehydration.[3][5] They can be effective for some applications but are generally not recommended for lipid studies as they extract lipids and can disrupt membranes.[1][2]
-
Glyoxal (B1671930): A milder aldehyde-based fixative that can result in better retention of fluorescent lipids compared to PFA.[6]
-
Combination Methods: Sometimes a combination, such as a short PFA fixation followed by a brief methanol treatment, is used to balance structural preservation and epitope accessibility, though this must be optimized carefully for lipid imaging.[1]
Q3: My fluorescent signal is weak or absent after fixation. What could be the cause?
A3: Weak or no signal is a common issue and can stem from several factors:
-
Lipid Extraction: The fixative, particularly organic solvents like methanol or detergents used for permeabilization (e.g., Triton X-100), may have extracted the fluorescent this compound from the cellular membranes.[1][2]
-
Over-fixation: Excessive cross-linking with aldehydes can sometimes mask epitopes or alter the environment of the fluorophore, leading to reduced fluorescence.[7][8]
-
Photobleaching: Ensure the sample is protected from light during and after the staining and fixation process to prevent the fluorophore from bleaching.[7]
-
Suboptimal Reagents: Check the concentration and quality of your fluorescent this compound analog and ensure all buffers and fixatives are fresh.
Q4: I'm observing high background or non-specific staining. How can I troubleshoot this?
A4: High background can obscure the specific localization of your probe.
-
Insufficient Washing: Ensure thorough washing after incubation with the fluorescent probe and between fixation/permeabilization steps to remove any unbound molecules.[8][9]
-
Fixation Artifacts: Some fixatives, like glutaraldehyde, can induce autofluorescence.[4][7] Ensure you are using fresh PFA solutions, as expired formalin can also increase autofluorescence.[8]
-
Probe Concentration: Using too high a concentration of the fluorescent this compound can lead to aggregation or non-specific binding. Titrate the probe to find the optimal concentration for your cell type.[9]
-
Inadequate Blocking: If you are performing subsequent immunofluorescence, ensure the blocking step is sufficient to prevent non-specific antibody binding.[10]
Troubleshooting Guide: Comparison of Fixation Methods
Choosing the optimal fixation method requires balancing signal retention with the preservation of cellular morphology. The following table summarizes the performance of common fixatives for fluorescent lipid imaging based on experimental evidence.
| Fixative | Concentration / Condition | Lipid Retention | Morphology Preservation | Common Artifacts | Recommendations |
| Paraformaldehyde (PFA) | 4% in PBS | Moderate | Good | Can disrupt lipid localization within membranes.[1] May not fully immobilize mobile lipids. | A good starting point. Optimize fixation time (15-20 min) to balance preservation and lipid retention.[2][4] |
| Cold Methanol | 100% at -20°C | Poor | Poor to Moderate | Extracts lipids, causes cell shrinkage, and can denature fluorescent proteins.[2][3][5][11] | Generally not recommended for lipid imaging unless specifically required for a downstream application.[1][2] |
| Glyoxal | 3% (Prefer solution) | Good | Good | Less cross-linking than PFA. | Shown to yield significantly greater retention of fluorescent lipids compared to PFA.[6] A promising alternative to PFA. |
| Glutaraldehyde | 0.25% (in combination) | Good | Excellent | Can induce high levels of autofluorescence.[4][7] | Use with caution and typically in combination with PFA. May require a quenching step with sodium borohydride. |
Experimental Protocols & Workflows
Protocol 1: Paraformaldehyde (PFA) Fixation
This protocol is a standard starting point for preserving cell morphology while attempting to retain fluorescent sphingolipids.
-
Preparation: Prepare a fresh 4% PFA solution in 1X Phosphate Buffered Saline (PBS).
-
Labeling: Incubate live cells with the fluorescent this compound analog for the desired time and concentration according to the manufacturer's protocol.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Fixation: Add the 4% PFA solution to the cells and incubate for 15-20 minutes at room temperature, protected from light.[2]
-
Quenching (Optional): To quench any remaining aldehydes, wash the cells twice with PBS containing 10 mM glycine.[12]
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslip and image immediately. For storage, keep the sample at 4°C in the dark for up to 24 hours.[2]
Protocol 2: Glyoxal Fixation for Improved Lipid Retention
This method is recommended for experiments where PFA causes significant signal loss.
-
Preparation: Use a commercially available glyoxal-based fixative (e.g., Prefer).
-
Labeling: Label cells with the fluorescent this compound analog as described above.
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
Fixation: Add the glyoxal fixative to the cells and incubate for 15-20 minutes at room temperature, protected from light. Studies have shown glyoxal-based fixation provides better retention of fluorescent lipids than PFA.[6]
-
Washing: Wash the cells thoroughly three times with PBS.
-
Imaging: Mount and image as described for the PFA protocol.
Workflow for Optimizing Fixation
To systematically determine the best fixation method for your specific fluorescent this compound analog and cell type, follow this workflow.
This compound Signaling Pathway
Understanding the metabolic fate of this compound is crucial for interpreting its localization. This compound sits (B43327) at a critical branchpoint in sphingolipid metabolism, where it can be converted by this compound kinases (SphK) into the pro-survival signaling molecule this compound-1-Phosphate (S1P), or by ceramide synthases (CerS) into ceramide, which is often associated with anti-survival pathways.[6] This balance, often called the "sphingolipid rheostat," regulates cell fate.
References
- 1. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 2. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 6. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. ibidi.com [ibidi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Fixation to Arrest Phospholipid Signaling for Chemical Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sphingolipid Labeling Efficiency with Fluorescent Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sphingolipid labeling experiments using fluorescent analogs.
Troubleshooting Guide
This guide is designed to provide solutions to specific issues that may arise during the labeling process, ensuring more efficient and reliable experimental outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low Fluorescence Signal | - Insufficient probe concentration- Short incubation time- Suboptimal microscope settings | - Increase the concentration of the fluorescent sphingolipid analog.[1]- Extend the incubation period to allow for adequate uptake.[1]- Optimize microscope settings by increasing laser power or detector gain.[1] |
| High Background Fluorescence | - Excessive probe concentration- Inadequate washing- Use of phenol (B47542) red in the medium | - Decrease the probe concentration to the optimal range (typically 1-5 µM).[1]- Ensure thorough washing of cells after labeling to remove unbound probe.[1]- Use a confocal microscope to minimize out-of-focus fluorescence.[1]- Use a phenol red-free medium for imaging.[2] |
| Phototoxicity or Photobleaching | - High laser power- Prolonged exposure time | - Reduce laser power and minimize exposure time.[1]- For time-lapse imaging, acquire images at longer intervals.[1]- Consider using more photostable fluorophores like BODIPY over NBD.[3] |
| Altered Cellular Morphology or Cytotoxicity | - High concentration of the fluorescent analog- Toxicity of the probe itself | - Determine the optimal, non-toxic concentration for your specific cell line; cytotoxicity for NBD-sphingosine can range from 10.4 - 40.5 µM depending on the cell line and exposure time.[4]- Reduce the incubation time. |
| Incorrect Subcellular Localization | - The fluorescent tag influencing lipid trafficking- Cell type-specific differences in metabolism | - Co-stain with organelle-specific markers to verify localization.[1]- Be aware that the choice of fluorophore (e.g., BODIPY vs. COUPY) can influence the subcellular distribution of the sphingolipid analog.[5][6]- The metabolic fate of the analog can differ based on the fluorophore; for instance, NBD C6-ceramide is readily converted to NBD-sphingomyelin and NBD-glucosylceramide in the Golgi.[3] |
| Difficulty Distinguishing Labeled Structures | - Diffuse signal throughout the cell | - For plasma membrane-specific labeling, perform incubation and washing steps at 4°C to inhibit endocytosis.[4]- To study internalization, first label at 4°C and then shift the temperature to 37°C to initiate uptake.[4][7] |
Frequently Asked Questions (FAQs)
Q1: Which fluorescent probe is better for my experiment, BODIPY or NBD?
A1: The choice between BODIPY and NBD-labeled sphingolipids depends on your specific experimental needs.
| Feature | BODIPY-FL | NBD |
| Fluorescence Output | Higher quantum yield and molar absorptivity, resulting in a brighter signal.[3] | Lower fluorescence output.[3] |
| Photostability | More photostable, making it suitable for long-term imaging.[3] | Less photostable.[3] |
| Environmental Sensitivity | Spectral properties of some analogs (e.g., C₅-BODIPY) are insensitive to pH, membrane potential, or curvature.[3] | Fluorescence is sensitive to the polarity of its environment.[3] |
| Concentration-Dependent Emission | Exhibits a shift from green to red fluorescence at high concentrations (excimer formation), which can be used for ratiometric imaging to estimate local probe concentration.[3] | No concentration-dependent emission shift.[3] |
| Aqueous Transfer & Back-Exchange | Lower efficiency of transfer through aqueous phases. | Higher rate of transfer, which is advantageous for quantifying lipid internalization and recycling.[3] |
| Primary Applications | Ratiometric concentration mapping, high-resolution imaging, and long-term tracking.[3] | Lipid internalization, recycling (back-exchange), Golgi staining, and enzyme assays.[3] |
Q2: How can I be sure that the fluorescent analog is behaving like the endogenous sphingolipid?
A2: It's important to acknowledge that the addition of a fluorescent moiety can alter the behavior of the lipid.[8] To mitigate this, consider the following:
-
Use low concentrations: Employ the lowest possible concentration of the probe that still provides a detectable signal to minimize potential artifacts.
-
Alternative labeling methods: Consider "click chemistry" which uses smaller, bioorthogonal tags (like an alkyne or azide (B81097) group) that are less likely to interfere with the natural localization and metabolism of the sphingolipid.[9][10][11] The fluorophore is then attached in a subsequent step.[10]
-
Control experiments: Compare the localization and trafficking of your fluorescent analog with known markers for specific organelles or pathways.[12]
Q3: What are some key considerations for live-cell imaging of fluorescently labeled sphingolipids?
A3: For successful live-cell imaging, it is crucial to maintain cell health and optimize imaging conditions.
-
Maintain physiological conditions: Keep cells at 37°C and 5% CO₂ using a stage-top incubator.[1]
-
Minimize phototoxicity: Use the lowest possible laser power and exposure times.[1]
-
Use appropriate imaging medium: A phenol red-free medium is recommended to reduce background fluorescence.[2]
-
Controls are critical: Always include appropriate controls, such as unlabeled cells and cells treated with known inhibitors of sphingolipid metabolism, to validate your findings.[13]
Experimental Protocols & Workflows
General Protocol for Labeling Live Cells with Fluorescent Ceramide Analogs
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Caption: General workflow for labeling live cells with fluorescent ceramide analogs.
Sphingolipid Metabolism and Signaling Pathway
The following diagram illustrates the central role of ceramide in sphingolipid metabolism and its downstream signaling pathways.
Caption: Simplified overview of the sphingolipid metabolic and signaling pathway.
This technical support guide provides a foundational understanding for improving the efficiency of sphingolipid labeling experiments. For more in-depth information and specific protocols, consulting the primary literature is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
troubleshooting variability in sphingosine kinase activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and other common issues encountered in Sphingosine (B13886) Kinase (SK) activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a high background signal in my assay. What are the common causes and how can I resolve this?
High background can obscure the true signal from enzyme activity. Potential causes are multifaceted and can stem from assay components or procedural errors.
| Potential Cause | Troubleshooting Steps |
| Compound Interference | Test compounds may have inherent fluorescent properties. Run a control with the compound in the assay buffer without the enzyme to measure intrinsic fluorescence. If interference is confirmed, consider a different assay format, like a radiometric assay, which is less susceptible to this issue.[1] |
| Reagent Quality | Impurities in ATP, substrates, or buffers can contribute to high background. Use high-purity reagents and prepare fresh buffers for each experiment.[1] |
| Probe/Tracer Concentration | In fluorescence-based assays, excessively high concentrations of fluorescent probes can elevate background. Perform a titration to determine the lowest tracer concentration that still provides an adequate signal window.[1] |
| Contaminated Reagents | Contamination of reagents with ATP or phosphorylated products can increase background, particularly in luminescence-based ATP depletion assays. Use dedicated, sterile labware and prepare fresh reagents.[1] |
| Non-Specific Binding | The substrate or ATP may bind non-specifically to the assay plate or other components.[2] Ensure adequate washing steps and consider using plates with low-binding surfaces. |
| Suboptimal Enzyme Concentration | Too much enzyme can lead to a high background signal. Titrate the enzyme to find the optimal concentration that gives a robust signal-to-noise ratio.[2] |
A troubleshooting workflow for diagnosing high background is illustrated below.
Q2: My assay shows a low signal or no enzyme activity. What should I investigate?
Low or absent signals can be due to issues with the enzyme, substrates, or reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the correct temperature (e.g., -80°C) and handled on ice. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known positive control.[1] |
| Suboptimal Assay Buffer | The buffer composition, including pH and ionic strength, is critical for enzyme activity. Verify the buffer composition against a known, optimized protocol.[1] |
| Incorrect Substrate/ATP Concentration | Substrate and ATP concentrations should be optimized. For IC50 determination of ATP-competitive inhibitors, use an ATP concentration at or near the Km value.[1] |
| Incorrect Incubation Time/Temperature | The reaction may not have proceeded long enough, or the temperature may be suboptimal. Optimize both incubation time and temperature. |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes, can lead to significant errors. Calibrate pipettes regularly and consider using reverse pipetting for viscous solutions.[1] |
Q3: I'm seeing significant well-to-well variability in my results. What can I do to improve consistency?
High variability can compromise the reliability of your data.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | Use calibrated pipettes and prepare a master mix for common reagents to ensure consistent dispensing across wells.[3] |
| Inconsistent Incubation Times | Use a multichannel pipette to start and stop reactions simultaneously for all wells.[3] |
| Edge Effects in Microplates | The outer wells of a microplate can be subject to temperature and evaporation variations. Avoid using the outer wells or ensure proper sealing and incubation. |
| Incomplete Mixing | Ensure all components in the wells are thoroughly mixed before starting the reaction and before reading the plate. |
| Compound Precipitation | The test compound may be precipitating in the assay buffer. Check the solubility of your compound and consider adjusting the DMSO concentration (ideally ≤1%).[1] |
Experimental Protocols
1. Fluorescence-Based this compound Kinase Activity Assay using NBD-Sphingosine
This assay measures SK activity by quantifying the fluorescence of the phosphorylated product, NBD-sphingosine-1-phosphate, which remains in the aqueous phase after solvent extraction.[3]
Reagents:
-
5X Kinase Assay Buffer: 150 mM Tris-HCl (pH 7.4), 750 mM NaCl, 0.25% Triton X-100.
-
NBD-Sphingosine Stock Solution (1 mM): Dissolved in ethanol.
-
Substrate Working Solution (50 µM): NBD-sphingosine stock diluted in Kinase Assay Buffer.
-
ATP Stock Solution (10 mM): Dissolved in water, pH adjusted to 7.4.
-
Enzyme Solution: Recombinant this compound kinase diluted in 1X Kinase Assay Buffer.
-
Stop Solution: Chloroform:methanol (2:1, v/v).
-
Phase Separation Solution: 1 M KCl.
Procedure:
-
In a 96-well plate, add the following components in order for a 50 µL final reaction volume. Include "no enzyme" and "no ATP" controls.
-
10 µL of 5X Kinase Assay Buffer
-
ddH₂O to a final volume of 50 µL
-
10 µL of Enzyme Solution
-
10 µL of 50 µM NBD-Sphingosine Working Solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of 10 mM ATP.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 150 µL of chloroform:methanol (2:1, v/v).
-
Vortex the plate for 1 minute.
-
Add 50 µL of 1 M KCl to induce phase separation.
-
Vortex the plate again for 1 minute.
-
Centrifuge the plate at 1,500 x g for 10 minutes.
-
Carefully transfer 50 µL of the upper aqueous phase to a new black 96-well plate.
-
Measure the fluorescence using a plate reader with excitation at ~474 nm and emission at ~539 nm.[3]
2. Radiometric this compound Kinase Assay
This is a conventional and sensitive method that uses [γ-³²P]ATP to trace the phosphorylation of this compound.
Materials:
-
Recombinant human SphK1
-
D-erythro-sphingosine (substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)
-
Inhibitors (as needed)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of test inhibitors in the kinase assay buffer.
-
In a 96-well plate, add the recombinant SphK1 enzyme to each well.
-
Add the diluted inhibitors to the respective wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of D-erythro-sphingosine and [γ-³²P]ATP.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
The reaction is then stopped, and the radiolabeled product is separated from the unreacted [γ-³²P]ATP, often through extraction and thin-layer chromatography (TLC).[4][5]
-
The amount of radioactivity in the product is quantified using a scintillation counter.
This compound Kinase Signaling Pathway
This compound kinases (SK1 and SK2) are key enzymes that phosphorylate this compound to produce this compound-1-phosphate (S1P).[6] This reaction is a critical regulatory point in the "sphingolipid rheostat," which balances the levels of pro-apoptotic sphingolipids (ceramide and this compound) and pro-survival S1P.[7] S1P can act intracellularly or be exported to activate cell surface G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that regulate processes like cell proliferation, survival, and migration.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A rapid assay for assessment of this compound kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound kinase - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
strategies to reduce background signal in fluorogenic sphingosine probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorogenic sphingosine (B13886) probes. Our goal is to help you overcome common experimental hurdles and achieve reliable, high-quality data.
Troubleshooting Guide
High background signal is a common issue in assays using fluorogenic this compound probes, potentially masking the true enzymatic activity. This guide provides a systematic approach to identifying and resolving the root causes of elevated background fluorescence.
Problem: High Background Fluorescence in My Assay
High background can arise from various sources, including the assay components, experimental conditions, and the probes themselves. The following sections break down potential causes and provide actionable solutions.
Issues Related to Assay Components and Reagents
Contamination or suboptimal concentrations of assay components are frequent culprits of high background.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Contamination with ATP or phosphorylated products can elevate background signal, especially in luminescence-based ATP depletion assays. Use dedicated, sterile pipette tips and reagent reservoirs. Always prepare fresh reagents and buffers for each experiment to avoid cross-contamination.[1] |
| Intrinsic Fluorescence of Test Compounds | Test compounds may possess inherent fluorescence, leading to false-positive signals.[1] Run a control experiment with the compound alone (in assay buffer without the enzyme or probe) to measure its intrinsic fluorescence. If high, consider using a different fluorophore with excitation/emission spectra that do not overlap with the compound's fluorescence. |
| High Probe/Tracer Concentration | An excessively high concentration of the fluorescent probe can lead to elevated background.[1] Perform a concentration titration of the fluorogenic probe to determine the optimal concentration that provides a good signal-to-noise ratio without causing high background. |
| Probe Hydrolysis | Some fluorogenic probes are susceptible to hydrolysis under biological conditions, which can contribute to a substantial fluorescence background. Synthesize or obtain a control probe that cannot react with the target enzyme but has a similar structure to assess the level of background signal due to hydrolysis.[2] |
Issues Related to Experimental Conditions and Protocol
The experimental setup and protocol execution play a critical role in minimizing background signal.
| Potential Cause | Recommended Solution |
| Solvent Effects | The polarity of the solvent can affect the excited state of the fluorophore, potentially leading to increased background fluorescence.[3][4] If possible, test different solvents to find one that minimizes background while maintaining enzyme activity. Note that increasing solvent polarity can lead to a red shift in fluorescence emission.[3] |
| Inappropriate Assay Plates | Autofluorescence from the plate material can contribute to high background.[5] Use black-walled, clear-bottom plates to reduce stray light and minimize background fluorescence from the plate itself.[5] |
| Insufficient Washing Steps | In cell-based assays, residual unbound probe can lead to high background.[6] Ensure thorough washing steps are included in your protocol to remove any unreacted or nonspecifically bound probes.[6][7] |
| Sub-optimal pH | The pH of the assay buffer can influence both enzyme activity and the fluorescence properties of the probe. Verify that the pH of your assay buffer is stable and optimal for your specific enzyme and probe.[1] |
Issues Related to Cellular Assays
Cell-based experiments present unique challenges due to the complexity of the cellular environment.
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Cells naturally contain molecules that fluoresce, contributing to background signal.[8] Include an unstained control sample to determine the level of autofluorescence.[8] If autofluorescence is high, consider using a fluorogenic probe that emits in the near-infrared (NIR) spectrum, as this region typically has lower background fluorescence.[9][10] |
| Non-Specific Binding of the Probe | The probe may bind to cellular components other than the target enzyme.[6] Include a control with a "no primary" or "no enzyme" condition to assess the level of non-specific binding of the probe.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high background signal in fluorogenic this compound kinase assays?
High background signal in this compound kinase assays can stem from several factors:
-
Compound Interference : The test compounds themselves might be fluorescent.[1]
-
Contaminated Reagents : Reagents contaminated with ATP or phosphorylated products can increase background.[1]
-
High Probe Concentration : Using too much of the fluorogenic probe can lead to a high baseline signal.[1]
-
Probe Instability : Some probes may degrade or hydrolyze over time, releasing the fluorophore and increasing background fluorescence.[2]
-
Cellular Autofluorescence : In cell-based assays, endogenous cellular components can fluoresce at similar wavelengths to the probe.[8]
Q2: How can I optimize the concentration of my fluorogenic this compound probe?
To optimize the probe concentration, you should perform a titration experiment. Start with the manufacturer's recommended concentration and then test a range of concentrations above and below that point. The goal is to find the lowest concentration that still provides a robust signal for your enzyme's activity while minimizing the background signal. Plot the signal-to-background ratio at each concentration to identify the optimal concentration.
Q3: What type of control experiments should I run to troubleshoot high background?
Several control experiments are essential for troubleshooting:
-
No-Enzyme Control : This helps determine the background signal from the assay components in the absence of enzymatic activity.
-
No-Substrate (Probe) Control : This will show if the enzyme preparation or other buffer components are contributing to the background.
-
Compound-Only Control : To check for intrinsic fluorescence of any test compounds.[1]
-
Unstained Cell Control : In cell-based assays, this is crucial for measuring the level of cellular autofluorescence.[8]
-
Positive Control Inhibitor : Using a known inhibitor of your enzyme can help confirm that the signal you are measuring is indeed from the target enzyme's activity.[1]
Q4: Can the choice of solvent affect my background signal?
Yes, the solvent can have a significant impact on the fluorescence properties of your probe. The polarity of the solvent can alter the energy levels of the fluorophore's excited state, which can lead to shifts in the emission spectrum and changes in fluorescence intensity.[3][4] It is advisable to test a few different buffer systems or solvent conditions to find the one that provides the best signal-to-noise ratio for your specific assay.
Q5: Are there specific types of fluorogenic probes that are less prone to high background?
Probes that operate in the near-infrared (NIR) range are often advantageous as they can reduce background interference from cellular autofluorescence.[9][10] Additionally, probes designed with a fluorophore-quencher pair can exhibit lower background. In these probes, the fluorescence is quenched until the probe is enzymatically cleaved, leading to a "turn-on" fluorescence signal and a better signal-to-noise ratio.[7]
Experimental Protocols & Methodologies
A detailed understanding of the experimental workflow can help in identifying potential sources of error that lead to high background.
General Workflow for a this compound Kinase Fluorescence Assay
This workflow outlines the key steps in a typical in vitro this compound kinase assay using a fluorogenic probe.
Caption: General workflow for an in vitro this compound kinase assay.
Sphingolipid Signaling Pathway
Understanding the broader context of sphingolipid metabolism can be crucial for interpreting experimental results. This compound kinases (SphK1 and SphK2) play a central role in this pathway.
Caption: Simplified sphingolipid metabolic pathway highlighting the role of SphK.
By systematically addressing each potential issue outlined in this guide, researchers can effectively troubleshoot and reduce background signal, leading to more accurate and reproducible results in their studies of sphingolipid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. A Small Molecule Fluorogenic Probe for the Detection of this compound in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 6. youtube.com [youtube.com]
- 7. scienceopen.com [scienceopen.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. A Near-Infrared Fluorogenic Probe for Rapid, Specific, and Ultrasensitive Detection of this compound in Living Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Sphingosine as a Potential Biomarker for Multiple Sclerosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS). The identification of reliable biomarkers is crucial for early diagnosis, monitoring disease progression, and evaluating therapeutic responses. While established markers like oligoclonal bands (OCBs) and neurofilament light chain (NfL) are routinely used, there is a continuous search for novel, more specific, and easily accessible biomarkers. Sphingolipids, integral components of myelin and regulators of key cellular processes, have emerged as promising candidates. This guide provides a comparative analysis of sphingosine (B13886) and related sphingolipids against established MS biomarkers, supported by experimental data and detailed methodologies.
Introduction to this compound and its Role in Multiple Sclerosis
Sphingolipids are a class of lipids that play critical roles in cell membrane structure and signal transduction. This compound and its phosphorylated derivative, this compound-1-phosphate (S1P), are key players in the sphingolipid metabolic pathway. In the context of MS, these molecules are of particular interest due to their involvement in neuroinflammation and myelination processes.[1]
The breakdown of myelin, a hallmark of MS, can lead to an accumulation of very long-chain fatty acids and their intermediates, which in turn can trigger an autoimmune response.[2] This process is linked to alterations in sphingolipid metabolism. S1P is a crucial signaling molecule that regulates the trafficking of lymphocytes from lymph nodes into the circulation.[3] The mechanism of action of several approved MS drugs, such as fingolimod, involves the modulation of S1P receptors.[4] This therapeutic link underscores the potential of sphingolipids as biomarkers that could reflect disease activity and therapeutic efficacy.
Comparative Analysis of Biomarkers
This section compares this compound and related sphingolipids with two established biomarkers for MS: neurofilament light chain (NfL) and oligoclonal bands (OCBs).
Data Presentation: Quantitative Levels in Multiple Sclerosis
The following table summarizes the reported changes in the levels of these biomarkers in the cerebrospinal fluid (CSF) and blood of MS patients compared to healthy controls.
| Biomarker | Matrix | Change in MS Patients | Key Findings |
| This compound | Serum | Decreased | Significantly lower concentrations of this compound and dihydrothis compound have been observed in the blood of MS patients.[5] |
| This compound-1-Phosphate (S1P) | CSF | Increased | Studies have reported higher levels of S1P in the CSF of MS patients.[6] |
| Ceramide-1-Phosphate (C1P) | Brain Lesions | Increased | A striking increase in C1P levels has been noted in progressive MS lesions, suggesting it as a potential "red flag" for this disease stage.[7] |
| Neurofilament Light Chain (NfL) | CSF & Blood | Increased | Elevated levels of NfL in both CSF and blood are well-established indicators of neuro-axonal damage in MS.[8][9] |
| Oligoclonal Bands (OCBs) | CSF | Present | Found in the CSF of over 95% of MS patients, indicating an intrathecal immune response.[9][10] |
Performance Characteristics
Direct comparative studies evaluating the sensitivity and specificity of this compound against NfL and OCBs are limited. The table below provides an overview of the performance characteristics of each biomarker based on available literature.
| Biomarker | Sensitivity | Specificity | Prognostic Value |
| This compound/S1P | Under Investigation | Under Investigation | Altered levels may correlate with disease activity and progression, but further validation is needed. |
| Neurofilament Light Chain (NfL) | High | Moderate (elevated in other neurological conditions) | High levels are associated with disease activity, disability progression, and treatment response.[8][11][12] |
| Oligoclonal Bands (OCBs) | >95% | High (for inflammatory CNS diseases) | Presence is a strong indicator for MS diagnosis and is included in the diagnostic criteria.[9][10] |
Signaling Pathways and Experimental Workflows
Sphingolipid Metabolism and S1P Signaling in MS
The following diagram illustrates the central role of this compound and S1P in the sphingolipid metabolic pathway and its downstream signaling, which is a key target for MS therapeutics.
Biomarker Validation Workflow
This diagram outlines a typical workflow for validating a novel biomarker like this compound for clinical use in MS.
Experimental Protocols
Quantification of this compound and S1P by LC-MS/MS
Objective: To accurately measure the concentration of this compound and S1P in biological matrices such as serum, plasma, or CSF.
Methodology:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
To 50 µL of sample (serum, plasma, or CSF), add an internal standard solution containing known concentrations of isotopically labeled this compound (e.g., d7-sphingosine) and S1P (e.g., d7-S1P).
-
Precipitate proteins by adding 200 µL of ice-cold methanol.
-
Vortex the mixture vigorously and incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 100% B over 5 minutes, followed by a 2-minute hold at 100% B, and re-equilibration at 50% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition of the precursor ion (m/z 300.3) to a specific product ion (e.g., m/z 282.3).
-
d7-Sphingosine (Internal Standard): Monitor the transition of m/z 307.3 to m/z 289.3.
-
S1P: Monitor the transition of m/z 380.3 to m/z 264.3.
-
d7-S1P (Internal Standard): Monitor the transition of m/z 387.3 to m/z 271.3.
-
-
Optimize collision energies and other MS parameters for each analyte.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound and S1P spiked into a surrogate matrix (e.g., charcoal-stripped serum).
-
Calculate the concentration of the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
-
Analysis of Neurofilament Light Chain (NfL)
Objective: To quantify NfL levels in CSF and blood.
Methodology (Simoa - Single Molecule Array):
-
Principle: Simoa technology allows for the digital detection of single protein molecules, providing ultra-sensitive quantification.
-
Assay Procedure:
-
Samples (CSF or serum/plasma) are incubated with paramagnetic beads coated with anti-NfL capture antibodies.
-
Biotinylated anti-NfL detection antibodies are added, forming a sandwich immunoassay on the beads.
-
The beads are then mixed with a streptavidin-β-galactosidase conjugate.
-
Beads are washed and loaded into a microwell array, with each well sized to hold a single bead.
-
A fluorogenic substrate is added, and the wells are sealed.
-
The fluorescence of each well is imaged. Wells containing a bead with an immunocomplex will be fluorescent.
-
The concentration of NfL is determined by calculating the percentage of fluorescent wells, which is proportional to the analyte concentration.
-
Detection of Oligoclonal Bands (OCBs)
Objective: To detect the presence of intrathecal IgG synthesis.
Methodology (Isoelectric Focusing and Immunoblotting):
-
Sample Preparation:
-
Paired CSF and serum samples are required.
-
The IgG concentration in both samples is adjusted to be equal to avoid artifacts.
-
-
Isoelectric Focusing (IEF):
-
Samples are applied to an agarose (B213101) or polyacrylamide gel containing a pH gradient.
-
An electric field is applied, causing the IgG molecules to migrate to their isoelectric point (the pH at which they have no net charge).
-
-
Immunoblotting:
-
The separated proteins are transferred from the IEF gel to a nitrocellulose or PVDF membrane.
-
The membrane is incubated with an enzyme-labeled anti-human IgG antibody.
-
A substrate is added that reacts with the enzyme to produce a colored precipitate or light, revealing the position of the IgG bands.
-
-
Interpretation:
-
The banding pattern in the CSF is compared to the serum.
-
The presence of two or more distinct bands in the CSF that are not present in the serum indicates a positive result for OCBs.
-
Conclusion and Future Directions
The validation of this compound and other sphingolipids as biomarkers for multiple sclerosis is an active area of research. While current evidence suggests a potential role, particularly in differentiating disease stages and understanding the underlying pathology, more extensive and direct comparative studies are needed.[13] Specifically, large-scale longitudinal studies that compare the diagnostic and prognostic performance of sphingolipids head-to-head with established biomarkers like NfL and OCBs in the same patient cohorts are crucial.
For researchers and drug development professionals, sphingolipids represent a promising class of molecules that are not only potential biomarkers but also therapeutic targets. The detailed experimental protocols provided in this guide offer a starting point for the standardized measurement of these lipids, which is essential for multicenter studies and clinical trial applications. The continued investigation into the role of sphingolipids in MS holds the potential to refine diagnostic and prognostic tools and to develop novel therapeutic strategies for this complex disease.
References
- 1. Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. A Scoping Review on Body Fluid Biomarkers for Prognosis and Disease Activity in Patients with Multiple Sclerosis [mdpi.com]
- 3. Biomarkers in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive cerebrospinal fluid in the 2024 McDonald criteria for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipotype.com [lipotype.com]
- 6. Development of an LC-MS/MS Method to Measure Sphingolipids in CSF from Patients with Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomarkers in Multiple Sclerosis: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Oligoclonal Bands in Patients with Multiple Sclerosis | 2022, Volume 28 - Issue 4 | Turkish Journal of Neurology [tjn.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lipids and lipid-reactive antibodies as biomarkers for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Diagnostic Utility of Oligoclonal Bands in Multiple Sclerosis: A Time-Course Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sphingosine vs. Sphinganine: Unraveling their Differential Effects on Apoptosis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of cell fate, orchestrating a delicate balance between survival and death. Among these, the bioactive lipids sphingosine (B13886) and its metabolic precursor sphinganine (B43673) are potent inducers of apoptosis, or programmed cell death. While structurally similar, subtle differences in their chemical makeup translate into nuanced distinctions in their biological activity and mechanisms of action. This guide provides a comprehensive comparative analysis of the effects of this compound and sphinganine on apoptosis, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways.
Quantitative Comparison of Pro-Apoptotic Activity
Experimental evidence demonstrates that both this compound and sphinganine are effective inducers of apoptosis across various cell lines. However, their relative potency can differ depending on the cellular context.
| Parameter | Sphinganine | This compound | Cell Line | Reference |
| IC50 for Apoptosis Induction | ~4 µM | ~6.4 µM | Transformed Tumorigenic Human Breast Epithelial Cells | [1] |
| Cell Cycle Arrest | G2/M Arrest | G2/M Arrest | Transformed Tumorigenic Human Breast Epithelial Cells | [1] |
| Concentration for G2/M Arrest | 8-10 µM | 8-10 µM | Transformed Tumorigenic Human Breast Epithelial Cells | [1] |
| Caspase Activation | Yes (Caspase-3-like) | Yes (Caspase-3, -7, -8, -9) | Hep3B Hepatoma Cells, Human Hepatoma Cells, Hippocampal Neurons and Astrocytes | [2][3][4] |
Mechanisms of Action: A Tale of Two Sphingolipids
While both this compound and sphinganine converge on the activation of caspases to execute apoptosis, their upstream signaling pathways exhibit notable differences.
This compound has been shown to induce apoptosis through at least two distinct pathways:
-
The Lysosomal Pathway: Due to its chemical properties, this compound can accumulate in lysosomes, leading to lysosomal membrane permeabilization.[5][6][7] This disruption results in the release of lysosomal proteases, such as cathepsins, into the cytosol. These cathepsins can then activate pro-apoptotic proteins and trigger the caspase cascade, acting upstream of mitochondrial events.[5][6][7]
-
The Mitochondrial Pathway: this compound can also directly impact mitochondria, the powerhouses of the cell.[4] This pathway involves the activation of the pro-apoptotic protein Bax, which translocates to the mitochondria and disrupts its membrane potential.[4] This leads to the release of cytochrome c into the cytosol, which then activates caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3.[4]
Sphinganine's pro-apoptotic signaling cascade is less extensively characterized than that of this compound. However, it is established that sphinganine also induces apoptosis through the activation of caspase-3-like proteases.[2] The structural similarity to this compound suggests that it may share some upstream mechanisms, although further research is needed to fully elucidate its specific signaling intermediates. A key finding is that the 4,5-trans double bond present in this compound is not a strict requirement for the induction of apoptosis by these sphingoid bases, as sphinganine, which lacks this bond, is also a potent apoptosis inducer.
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of caspase-3-like proteases in apoptosis induced by this compound and other long-chain bases in Hep3B hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A house divided: ceramide, this compound, and this compound-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of FTY720 and Sphingosine on S1P Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of the endogenous sphingolipid, sphingosine-1-phosphate (S1P), and the therapeutic agent FTY720 (fingolimod) on their cognate G protein-coupled receptors, the S1P receptors (S1PRs). This comparison is supported by experimental data to elucidate their distinct signaling and receptor trafficking outcomes.
Introduction
This compound-1-phosphate is a critical signaling molecule involved in a myriad of physiological processes, including cell trafficking, survival, and proliferation. Its effects are mediated through five S1P receptor subtypes (S1P1-5). FTY720, a structural analog of this compound, is a prodrug that, upon phosphorylation in vivo to FTY720-phosphate (FTY720-P), acts as a potent modulator of S1P receptors. While both S1P and FTY720-P are agonists at most S1P receptors, their downstream consequences, particularly concerning receptor fate and long-term signaling, are markedly different. This guide will delve into these differences, providing a comprehensive overview for researchers in the field.
Comparative Analysis of Receptor Binding and Activation
FTY720-P is a potent agonist at four of the five S1P receptor subtypes, lacking activity at S1P2. This contrasts with the endogenous ligand, S1P, which is an agonist for all five receptors. The binding affinities and functional potencies of both ligands have been characterized in various in vitro systems.
Data Presentation: Binding Affinities and Functional Potencies
The following tables summarize the quantitative data for the binding affinities (Kd) and functional potencies (EC50 or pEC50) of S1P and FTY720-P for human S1P receptors.
| Ligand | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| S1P | 0.210 ± 0.027 nM[1] | High Affinity | 0.068 ± 0.005 nM[1] | Agonist | Agonist |
| FTY720-P | 0.283 ± 0.055 nM[1] | No Activity[2] | 0.946 ± 0.143 nM[1] | 4 nM[3] | 12 nM[3] |
| Table 1: Comparative Binding Affinities (Kd) of S1P and FTY720-P for S1P Receptors. |
| Ligand | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| S1P | 9.42 ± 0.02[1] | - | 10.10 ± 0.03[1] | - | - |
| FTY720-P | 9.32 ± 0.02[1] | No Activity | 8.44 ± 0.08[1] | Potent Agonist | Potent Agonist |
| Table 2: Comparative Functional Potency (pEC50) from [35S]GTPγS Binding Assays. |
Mechanism of Action: Agonism Leading to Functional Antagonism
A pivotal distinction in the mechanism of action between S1P and FTY720-P lies in their long-term effects on the S1P1 receptor. While both are agonists, FTY720-P is considered a "functional antagonist."[2] This is attributed to its ability to induce persistent internalization and subsequent degradation of the S1P1 receptor, leading to its depletion from the cell surface.[4][5][6] In contrast, S1P-induced internalization is followed by receptor recycling back to the plasma membrane.[4][5][6]
Signaling Pathways and Receptor Fate
The differential fate of the S1P1 receptor upon binding to either S1P or FTY720-P is a key determinant of their physiological effects.
References
- 1. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Selectivity and Specificity of this compound 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Functional Comparison of Sphingosine Kinase 1 and Sphingosine Kinase 2 for Researchers and Drug Development Professionals
An In-depth Guide to the Distinct Roles of SK1 and SK2 in Cellular Signaling and Disease
Sphingosine (B13886) kinases (SKs) are a family of lipid kinases that catalyze the phosphorylation of this compound to the bioactive signaling molecule this compound-1-phosphate (S1P). Two major isoforms, this compound kinase 1 (SK1) and this compound kinase 2 (SK2), have been identified, and while they share the same catalytic function, they exhibit distinct subcellular localizations, kinetic properties, substrate specificities, and play divergent, sometimes opposing, roles in cellular processes. This guide provides a comprehensive functional comparison of SK1 and SK2, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in understanding and targeting these critical enzymes.
Subcellular Localization: A Tale of Two Kinases
The distinct subcellular localizations of SK1 and SK2 are a key determinant of their unique functions.
-
This compound Kinase 1 (SK1): Predominantly found in the cytoplasm in an inactive state.[1][2] Upon activation by various stimuli, such as growth factors and cytokines, SK1 translocates to the plasma membrane.[2] This translocation is crucial for its function, as it positions the enzyme to generate S1P in close proximity to its cell surface receptors, facilitating "inside-out" signaling.[3]
-
This compound Kinase 2 (SK2): Exhibits a more diverse and complex localization pattern. It has been identified in the nucleus, mitochondria, and endoplasmic reticulum.[4] This compartmentalization suggests that SK2-generated S1P may have distinct intracellular targets and functions within these organelles, separate from the canonical cell surface receptor signaling.
Enzymatic Kinetics and Substrate Specificity
While both enzymes phosphorylate this compound, their kinetic parameters and substrate preferences differ, influencing their roles in sphingolipid metabolism.
Table 1: Comparison of Enzymatic Properties of this compound Kinase 1 and 2
| Property | This compound Kinase 1 (SK1) | This compound Kinase 2 (SK2) | Reference |
| Km for this compound | 5 - 17 µM | 3 - 6 µM | [5] |
| Km for ATP | ~125 µM | ~79 µM | [5] |
| Substrate Specificity | Primarily D-erythro-sphingosine | Broader substrate specificity, including D-erythro-sphingosine, dihydrothis compound, and FTY720 (Fingolimod) | [6] |
Roles in Cellular Signaling and Disease
The differential localization and enzymatic properties of SK1 and SK2 translate into distinct and sometimes opposing roles in cellular signaling pathways and the pathogenesis of various diseases, particularly cancer and inflammation.
Cancer
-
This compound Kinase 1 (SK1): Generally considered a pro-oncogenic kinase.[7] Its upregulation is associated with increased cell proliferation, survival, migration, and angiogenesis in various cancers.[7][8] SK1-generated S1P is often exported out of the cell where it can act on S1P receptors (S1PRs) to promote tumorigenesis.[3]
-
This compound Kinase 2 (SK2): The role of SK2 in cancer is more complex and context-dependent.[2] Some studies suggest a pro-apoptotic function, while others indicate a pro-survival role.[9] This dual functionality may be attributed to its different subcellular localizations and the specific downstream targets of the S1P it produces. For instance, nuclear SK2 can regulate gene expression by inhibiting histone deacetylases (HDACs).[3]
Inflammation
-
This compound Kinase 1 (SK1): Widely regarded as a pro-inflammatory enzyme.[10] It is involved in the activation of key inflammatory signaling pathways such as NF-κB and the production of pro-inflammatory cytokines.[11]
-
This compound Kinase 2 (SK2): The role of SK2 in inflammation is multifaceted and not as clearly defined as that of SK1.[12] Some studies suggest an anti-inflammatory role, while others point to a pro-inflammatory function, depending on the specific inflammatory context and cell type.[13]
Signaling Pathways
The distinct signaling pathways activated by SK1 and SK2 are central to their divergent biological functions.
Caption: SK1 Signaling Pathway.
References
- 1. Fluorescence-based assay of this compound kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A rapid assay for assessment of this compound kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 13. A real-time high-throughput fluorescence assay for this compound kinases - PMC [pmc.ncbi.nlm.nih.gov]
Sphingosine vs. Dihydroceramide: A Comparative Guide to Their Differential Roles in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical bioactive molecules that govern a multitude of cellular processes. Among the vast sphingolipidome, sphingosine (B13886) and dihydroceramide (B1258172) have emerged as key players with distinct and often opposing roles in cell signaling. This guide provides an objective comparison of their functions, supported by experimental data and detailed methodologies, to aid researchers in dissecting their complex signaling networks and identifying potential therapeutic targets.
At a Glance: Key Differences in Cellular Function
| Feature | This compound | Dihydroceramide |
| Primary Role | Pro-survival, pro-inflammatory, immune cell trafficking (as S1P) | Generally pro-apoptotic and a potent inducer of autophagy |
| Mechanism of Action | Primarily acts extracellularly via S1P receptors (GPCRs) | Primarily acts intracellularly, inducing ER stress and altering membrane properties |
| Apoptosis | Can induce apoptosis, but its metabolite S1P is strongly anti-apoptotic.[1][2][3] | A well-established inducer of apoptosis.[4] |
| Autophagy | Limited direct role; S1P signaling can modulate autophagy in a context-dependent manner. | Potent inducer of autophagy, which can be either cytoprotective or cytotoxic.[1][5][6][7] |
| Inflammation | S1P is a key regulator of inflammation and immune cell trafficking.[8][9][10][11] | Can contribute to inflammatory responses, but its role is less defined than S1P.[8] |
De Novo Sphingolipid Biosynthesis Pathway
This compound and dihydroceramide are intricately linked through the de novo sphingolipid biosynthesis pathway, which occurs primarily in the endoplasmic reticulum. Dihydroceramide is a direct precursor to ceramide, which can then be catabolized to this compound. This metabolic relationship underscores the importance of the enzymes that regulate their interconversion in determining cell fate.
Caption: Simplified de novo sphingolipid biosynthesis pathway.
Differential Signaling Pathways
Dihydroceramide: An Inducer of Cellular Stress
The accumulation of dihydroceramide is a potent trigger of cellular stress, primarily through the induction of autophagy and the unfolded protein response (UPR) in the endoplasmic reticulum. This can have dual outcomes, either promoting cell survival by clearing damaged components or initiating programmed cell death.
Caption: Dihydroceramide signaling cascade.
This compound and S1P: Orchestrators of Cell Fate and Immunity
This compound itself can have pro-apoptotic effects; however, it is readily phosphorylated by this compound kinases (SphK1 and SphK2) to form this compound-1-phosphate (S1P). S1P is a powerful signaling molecule that acts predominantly through a family of five G protein-coupled receptors (S1PR1-5) to regulate a wide array of cellular processes, including cell survival, proliferation, migration, and inflammation.[12][13] The balance between ceramide/sphingosine and S1P is often referred to as the "sphingolipid rheostat," which determines the cell's fate.[1][2]
Caption: this compound-1-Phosphate (S1P) signaling pathway.
Quantitative Comparison of Cellular Effects
While direct head-to-head quantitative comparisons in single studies are limited, the existing literature provides strong evidence for the distinct effects of this compound and dihydroceramide on key cellular processes.
Apoptosis
| Compound | Cell Line | Concentration | Effect on Apoptosis | Reference |
| This compound | HCT-116 | Not specified | Induction of apoptosis | [4] |
| C2-dihydroceramide | HCT-116 | Not specified | No effect on apoptosis | [4] |
Autophagy
| Compound/Treatment | Cell Line | Effect on Dihydroceramide Levels | Effect on Autophagy (LC3-II levels) | Reference |
| DEGS1 inhibitor (GT11) | U87MG | Increase | Induction of autophagy | [5] |
| Various Des1 inhibitors | T98G, U87MG | Increase | Concomitant induction of autophagy | [1][6] |
| Free fatty acids | Human liver Chang cells | Increase | Impairment of autophagic flux | [7] |
Inflammation
| Compound | Cell/System | Effect on Inflammatory Markers | Reference |
| This compound-1-Phosphate | Human coronary artery smooth muscle cells | Induction of inflammation | [8] |
| This compound-1-Phosphate | CD4+ T cells | Inhibition of IL-2, IL-4, IFN-γ; Increased IL-10 | [9] |
| Dihydroceramide | Human coronary artery smooth muscle cells | Induction of inflammation | [8] |
Experimental Protocols
Quantification of Sphingolipids by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of sphingolipids from cultured cells.
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of sphingolipids.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), Chloroform, Water (LC-MS grade)
-
Internal standards (e.g., C17-sphingosine, C17-dihydroceramide)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells and spike with internal standards.
-
-
Lipid Extraction:
-
Perform a Bligh-Dyer extraction by adding methanol and chloroform.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
Sample Analysis:
Assessment of Apoptosis by Annexin V Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22]
Workflow Diagram
Caption: Workflow for apoptosis analysis by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend cells in Binding Buffer.
-
-
Staining:
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Monitoring Autophagy by LC3-II Western Blotting
This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[23][24][25]
Workflow Diagram
Caption: Workflow for autophagy analysis by LC3 Western Blot.
Materials:
-
Treated and control cells
-
Lysis buffer
-
Primary antibody (anti-LC3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) for flux experiments
Procedure:
-
Sample Preparation:
-
Lyse cells and determine protein concentration.
-
-
Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with primary anti-LC3 antibody.
-
Incubate with HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize bands using a chemiluminescence detection system.
-
Quantify the intensity of the LC3-II band relative to a loading control.
-
Conclusion
This compound and dihydroceramide, despite their close metabolic relationship, exhibit distinct and often opposing roles in cell signaling. Dihydroceramide primarily functions as an intracellular initiator of stress responses, leading to autophagy and apoptosis. In contrast, this compound, mainly through its phosphorylated derivative S1P, acts as a potent extracellular signaling molecule that governs a wide range of cellular processes, including survival, proliferation, and inflammation. A thorough understanding of their differential signaling pathways and the ability to accurately quantify their levels and functional consequences are paramount for researchers aiming to modulate these pathways for therapeutic benefit in various diseases, including cancer and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound and ceramide signalling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by this compound, sphinganine, and C(2)-ceramide in human colon cancer cells, but not by C(2)-dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroceramide accumulation mediates cytotoxic autophagy of cancer cells via autolysosome destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroceramide desaturase inhibitors induce autophagy via dihydroceramide-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydroceramide is a key metabolite that regulates autophagy and promotes fibrosis in hepatic steatosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary and Endogenous Sphingolipid Metabolism in Chronic Inflammation [mdpi.com]
- 9. Does cytokine signaling link sphingolipid metabolism to host defense and immunity against virus infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of inflammatory responses by ceramide, this compound 1-phosphate and ceramide 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of this compound-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. lipidmaps.org [lipidmaps.org]
- 18. lipidmaps.org [lipidmaps.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 24. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
A Comparative Guide to S1P and FTY720-Phosphate Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways activated by the endogenous lysophospholipid, Sphingosine-1-Phosphate (S1P), and its synthetic analog, FTY720-phosphate (FTY720-P), the active form of the multiple sclerosis drug Fingolimod. This analysis is supported by experimental data to elucidate the distinct molecular mechanisms and cellular consequences of these two critical signaling molecules.
Introduction
This compound-1-phosphate is a bioactive signaling lipid that regulates a wide array of physiological processes, including cell trafficking, survival, and proliferation, by activating a family of five G protein-coupled receptors (GPCRs), termed S1P₁₋₅.[1] FTY720 is a prodrug that, upon phosphorylation in vivo by This compound (B13886) kinases, becomes a potent modulator of S1P receptors.[2] While both molecules target the same receptor family, their downstream signaling effects and therapeutic outcomes diverge significantly. Understanding these differences is paramount for the development of next-generation S1P receptor modulators with improved efficacy and safety profiles.
Key Differences in Signaling Mechanisms
The primary distinction between S1P and FTY720-P lies in their modulation of S1P₁ receptor trafficking and subsequent signaling events. While S1P acts as a conventional agonist, promoting receptor internalization followed by recycling to the cell surface, FTY720-P acts as a "functional antagonist."[2][3] This functional antagonism is characterized by the induction of irreversible S1P₁ receptor internalization and degradation, leading to a sustained downregulation of the receptor from the cell surface.[3][4]
This fundamental difference in receptor fate is attributed to variations in downstream signaling, particularly in the recruitment of β-arrestin and the activation of specific G protein subtypes.
Quantitative Comparison of Signaling Parameters
The following tables summarize the quantitative data from various studies, highlighting the differences in receptor binding affinity, G-protein activation, and β-arrestin recruitment between S1P and FTY720-P.
Table 1: S1P Receptor Binding Affinity
| Ligand | S1P₁ (Ki, nM) | S1P₂ (Ki, nM) | S1P₃ (Ki, nM) | S1P₄ (Ki, nM) | S1P₅ (Ki, nM) |
| S1P | 0.8 | 3.5 | 0.3 | 1.2 | 0.4 |
| FTY720-P | 0.3 | >1000 | 1.4 | 1.1 | 0.3 |
Data compiled from multiple sources.
Table 2: G-Protein Activation ([³⁵S]GTPγS Binding)
| Ligand | Receptor | Potency (pEC₅₀) | Efficacy (% of S1P max) |
| S1P | S1P₁ | 9.42 ± 0.02 | 100% |
| FTY720-P | S1P₁ | 9.32 ± 0.02 | ~90% |
| S1P | S1P₃ | 10.10 ± 0.03 | 100% |
| FTY720-P | S1P₃ | 8.44 ± 0.08 | Not significantly different from S1P |
Data from a study on CHO cells expressing human S1P₁ and S1P₃ receptors.
Table 3: β-Arrestin Recruitment
| Ligand | Receptor | Recruitment (% of S1P max) |
| S1P | S1P₁ | 100% |
| FTY720-P | S1P₁ | 132% |
| S1P | S1P₃ | 100% |
| FTY720-P | S1P₃ | 29% |
Data from a study investigating the molecular mechanisms of FTY720-P.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways activated by S1P and FTY720-P.
Caption: S1P Signaling Pathway.
References
comparative lipidomics of sphingosine metabolites in healthy vs. diseased tissue
An in-depth guide for researchers, scientists, and drug development professionals on the comparative lipidomics of sphingosine (B13886) metabolites. This guide provides a comprehensive overview of the alterations in key sphingolipid levels in various disease states compared to healthy tissues, supported by experimental data and detailed methodologies.
Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. The delicate balance between pro-apoptotic ceramide and pro-survival this compound-1-phosphate (S1P) is crucial for maintaining cellular homeostasis. Disruption of this equilibrium has been implicated in the pathogenesis of numerous diseases, making the study of sphingolipid metabolism a fertile ground for biomarker discovery and therapeutic development.
This guide provides a comparative analysis of this compound and its key metabolites—ceramide and S1P—in healthy versus diseased tissues, with a focus on cancer, neurodegenerative diseases, and inflammatory conditions.
Quantitative Comparison of Sphingolipid Metabolites
The following tables summarize the quantitative differences in this compound, ceramide, and this compound-1-phosphate (S1P) levels observed in various diseased tissues compared to their healthy counterparts. These alterations underscore the profound dysregulation of sphingolipid metabolism in pathological states.
Table 1: this compound-1-Phosphate (S1P) Levels in Cancerous vs. Normal Tissues
| Cancer Type | S1P Concentration in Cancer Tissue | S1P Concentration in Normal Tissue | Fold Change | Reference |
| Breast Cancer | Approximately 2x higher than normal | Baseline | ~2 | [1] |
| Gastric Cancer | Significantly higher | Lower than cancerous tissue | Not specified | [2] |
| Pancreatic Cancer | Significantly higher | Lower than cancerous tissue | Not specified | [2] |
| Osteosarcoma | Significantly higher SphK1 activity | Lower SphK1 activity | Not specified | [3] |
Note: SphK1 (this compound Kinase 1) is the primary enzyme responsible for S1P production.
Table 2: Ceramide Levels in Neurodegenerative Diseases vs. Healthy Brain Tissue
| Disease | Ceramide Species | Ceramide Levels in Diseased Brain | Ceramide Levels in Healthy Brain | Fold Change | Reference |
| Alzheimer's Disease | Cer16, Cer18, Cer20, Cer24 | Elevated | Baseline | >3 | [4][5] |
| Other Neuropathological Disorders | Cer16, Cer18, Cer20, Cer24 | Elevated | Baseline | Not specified | [4] |
Table 3: Alterations in Sphingolipid Metabolites in Inflammatory Diseases
| Disease | Metabolite | Change in Diseased Tissue | Healthy Tissue | Reference |
| Inflammatory Bowel Disease (IBD) | Ceramide, Sphingomyelin | Increased | Baseline | [6] |
| Chronic Colitis and Crohn's Disease | Ceramide, Sphingomyelin | Increased | Baseline | [6] |
| Myocardial Infarction (reparative phase) | Ceramide-1-Phosphate | Accumulated | Baseline | [7] |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships within sphingolipid metabolism and the methodologies used to study them, the following diagrams are provided.
Caption: The Sphingolipid Metabolic Pathway highlighting key enzymes and metabolites.
The above diagram illustrates the central role of ceramide and this compound, and their conversion to the key signaling molecules S1P and ceramide-1-phosphate. In many cancers, the expression and activity of this compound Kinase 1 (SphK1) are upregulated, leading to an accumulation of S1P which promotes cell survival and proliferation.[3][8] Conversely, in neurodegenerative diseases, there is often an accumulation of ceramide, a pro-apoptotic lipid.[4][5] Inflammatory diseases also exhibit a dysregulation of sphingolipid metabolism.[9][10]
Caption: A generalized workflow for a comparative lipidomics study of sphingolipids.
This workflow outlines the key steps involved in a typical comparative lipidomics experiment, from obtaining the tissue samples to the final data analysis and interpretation.
Experimental Protocols
A crucial aspect of reproducible scientific research is the detailed documentation of experimental methods. Below are summarized protocols for the analysis of sphingolipids in tissue samples, based on methodologies described in the literature.
Tissue Sample Preparation
-
Tissue Collection and Storage: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent lipid degradation.
-
Homogenization: A small piece of frozen tissue (typically 10-50 mg) is homogenized in a suitable buffer, often phosphate-buffered saline (PBS), on ice.[11]
Lipid Extraction
A common and effective method for extracting sphingolipids from tissue homogenates is a modified Bligh-Dyer method.
-
Internal Standards: A cocktail of appropriate internal standards (e.g., C17-sphingosine, C17-S1P, C12-ceramide) is added to the homogenate to allow for accurate quantification.[11]
-
Solvent Addition: A mixture of chloroform (B151607) and methanol (B129727) (typically in a 1:2 or 2:1 v/v ratio) is added to the homogenate.
-
Phase Separation: After vigorous vortexing and centrifugation, the mixture separates into an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: The lower organic phase is carefully collected. The extraction process may be repeated to ensure complete recovery.
-
Drying and Reconstitution: The collected organic solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a suitable solvent (e.g., methanol) for mass spectrometry analysis.
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipid species.[12][13]
-
Chromatographic Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) system, typically using a C18 reversed-phase column, to separate the different sphingolipid species.
-
Mass Spectrometry Detection: The separated lipids are then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique.[14]
-
Quantification: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each sphingolipid and its corresponding internal standard are monitored for highly specific and sensitive quantification.
Conclusion
The comparative lipidomics of this compound metabolites has revealed significant and consistent alterations in the levels of key signaling lipids in a range of diseases. The accumulation of pro-survival S1P in various cancers and the elevation of pro-apoptotic ceramide in neurodegenerative conditions highlight the therapeutic potential of targeting sphingolipid metabolic enzymes. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate roles of sphingolipids in health and disease, paving the way for the development of novel diagnostic biomarkers and therapeutic strategies.
References
- 1. Targeting this compound-1-Phosphate Signaling in Breast Cancer | MDPI [mdpi.com]
- 2. The role of this compound‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Kinase-1 Is Overexpressed and Correlates with Hypoxia in Osteosarcoma: Relationship with Clinicopathological Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metabolon.com [metabolon.com]
- 7. Frontiers | Lipidomics Revealed Alteration of Sphingolipid Metabolism During the Reparative Phase After Myocardial Infarction Injury [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Dietary and Endogenous Sphingolipid Metabolism in Chronic Inflammation | Semantic Scholar [semanticscholar.org]
- 10. Sphingolipid metabolites in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Species-Specific Differences in Sphingosine Metabolism
For researchers, scientists, and drug development professionals, understanding the nuances of sphingosine (B13886) metabolism across different species is critical for the accurate interpretation of preclinical data and its translation to human physiology. This guide provides a comparative overview of key enzymes and metabolites in this compound metabolism, focusing on humans, mice, and rats, supported by experimental data and detailed protocols.
Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, regulating processes such as proliferation, apoptosis, and inflammation. The central hub of sphingolipid metabolism is the conversion of ceramide to this compound, which is then phosphorylated to this compound-1-phosphate (S1P). The balance between these metabolites, often referred to as the "sphingolipid rheostat," is tightly regulated by a series of enzymes. However, the activity of these enzymes and the resulting concentrations of sphingolipid metabolites can vary significantly between species, impacting the outcome of pharmacological interventions.
Comparative Analysis of Key Enzymes in this compound Metabolism
Significant differences exist in the expression, substrate specificity, and kinetics of the core enzymes governing this compound metabolism across commonly used preclinical models and humans.
Ceramide Synthases (CerS)
Ceramide synthases are a family of six enzymes (CerS1-6) responsible for the N-acylation of sphingoid bases to form ceramides (B1148491). Each isoform exhibits a preference for fatty acyl-CoAs of specific chain lengths, leading to the production of a diverse range of ceramide species. While the general substrate preferences are conserved, the relative expression and activity of these isoforms can differ between species and tissues, leading to distinct ceramide profiles. For instance, mammalian CerS6 proteins share a high degree of similarity (90-100%) among different species[1]. Studies have shown that the most abundant ceramide species in mouse tissues generally align with the CerS mRNA expression in corresponding human tissues, suggesting that mice can be relevant preclinical models for ceramide research[2][3]. However, notable differences exist, for example, in the skin where phytothis compound- and 6-hydroxy this compound-type ceramides are abundant in humans but found at very low or undetectable levels in mice[4].
Table 1: Comparison of Ceramide Synthase Isoform Substrate Specificity
| Ceramide Synthase | Acyl-CoA Substrate Preference | Predominant Tissue Expression (Human) | Predominant Tissue Expression (Mouse) |
| CerS1 | C18:0 | Brain, Skeletal Muscle | Brain, Skeletal Muscle |
| CerS2 | C22:0, C24:0, C24:1 (Very-long-chain) | Liver, Kidney, Brain (Oligodendrocytes) | Liver, Kidney, Brain (Oligodendrocytes) |
| CerS3 | >C26:0 (Ultra-long-chain) | Skin, Testis | Skin, Testis |
| CerS4 | C18:0, C20:0 | Skin, Heart, White Adipose Tissue | Skin, Heart, White Adipose Tissue |
| CerS5 | C16:0 | Lung, Brain | Lung, Brain |
| CerS6 | C14:0, C16:0 | Lung, Kidney | Lung, Kidney |
Data compiled from multiple sources indicating general consensus on substrate preference and tissue distribution.
This compound Kinases (SphK)
This compound kinases (SphK1 and SphK2) are the enzymes that phosphorylate this compound to the pro-survival and pro-inflammatory signaling molecule, S1P. While both isoforms catalyze the same reaction, they differ in their tissue distribution, subcellular localization, and regulation. Notably, structural distinctions between human and mouse SphK isoforms have been identified, which can lead to differences in inhibitor potency and selectivity[5][6]. For example, some inhibitors show selectivity for human SphK2 but are nonselective in rats and mice[5].
Table 2: Comparative Aspects of this compound Kinase Isoforms
| Feature | SphK1 | SphK2 |
| Subcellular Localization | Primarily cytosolic, translocates to plasma membrane upon activation | Nucleus, mitochondria, endoplasmic reticulum |
| Predominant Tissue Expression (Human) | Spleen, Lung, Leukocytes | Liver, Kidney |
| Predominant Tissue Expression (Mouse) | Spleen, Lung, Leukocytes | Liver, Kidney |
| Reported kcat (Human) | 124 sec⁻¹ for this compound (increases upon interaction with EEF1A1) | Not readily available |
| Specific Activity (Mouse Heart Cytosol) | ~2.65 pmol/min/mg protein | ~2.98 pmol/min/mg protein (estimated from total and SphK1 activity) |
Data on kinetic parameters is sparse and context-dependent. The provided values are illustrative and sourced from specific studies.
This compound-1-Phosphate (S1P) Lyase
S1P lyase is the enzyme responsible for the irreversible degradation of S1P, thus acting as a critical control point in the sphingolipid rheostat. Its activity maintains the S1P gradient between blood/lymph and tissues, which is crucial for immune cell trafficking. While the enzyme is conserved across eukaryotes, its expression levels and, consequently, S1P degradation rates can vary between species and tissues[7].
Species-Specific Differences in Sphingolipid Levels
The variations in enzyme activity translate to different steady-state levels of sphingolipid metabolites in tissues and plasma.
Table 3: Comparative Levels of Key Sphingolipids in Plasma
| Species | This compound-1-Phosphate (S1P) Concentration (Plasma) |
| Human | ~100 - 400 nM |
| Mouse | ~470 - 1350 nM |
| Rat | Higher than human, comparable to mouse |
Concentrations are approximate and can vary based on analytical methods and physiological state.[8][9]
Table 4: Comparative Ceramide Profile in Kidney Cortex
| Ceramide Species | Human Kidney Cortex (Relative Abundance) | Mouse Kidney Cortex (Relative Abundance) |
| Cer(d18:1/16:0) | High | High |
| Cer(d18:1/24:0) | Very High | Very High |
| Cer(d18:1/24:1) | High | High |
Data indicates that C16:0, C24:0, and C24:1 are among the most abundant ceramide species in the kidney of both humans and mice.[4][10]
Visualizing this compound Metabolism and Experimental Workflow
To aid in the conceptualization of these complex pathways and the experimental approaches to study them, the following diagrams are provided.
Caption: Core pathways of this compound metabolism.
Caption: Workflow for comparative sphingolipid analysis.
Experimental Protocols
Accurate assessment of species-specific differences relies on robust and standardized experimental protocols.
Protocol 1: Sphingolipid Extraction from Tissues for LC-MS/MS Analysis
This protocol is a modification of the Bligh and Dyer method, optimized for the extraction of a broad range of sphingolipids.
Materials:
-
Tissue sample (10-50 mg)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Deionized water
-
Internal standards (e.g., C17-sphingosine, C17-S1P, C12-ceramide)
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh the frozen tissue sample and place it in a 2 mL glass tube.
-
Add 200 µL of deionized water and the internal standard mixture.
-
Homogenize the tissue on ice.
-
Add 1 mL of methanol and 500 µL of chloroform. Vortex thoroughly.
-
Incubate at 48°C for 30 minutes.
-
Add 250 µL of chloroform and 250 µL of deionized water. Vortex and centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase into a new glass tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
Protocol 2: In Vitro Ceramide Synthase (CerS) Activity Assay
This assay measures the incorporation of a fluorescently labeled sphingoid base into ceramide.
Materials:
-
Tissue or cell homogenate
-
Assay Buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.1% (w/v) fatty acid-free BSA
-
NBD-sphinganine (fluorescent substrate)
-
Fatty acyl-CoA (e.g., C18:0-CoA for CerS1 activity)
-
Stop Solution: Chloroform/Methanol (1:2, v/v)
-
TLC plates or HPLC system for separation
-
Fluorescence detector
Procedure:
-
Prepare the reaction mixture containing assay buffer, fatty acyl-CoA, and tissue/cell homogenate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NBD-sphinganine.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Extract the lipids as described in Protocol 1.
-
Separate the NBD-ceramide product from the NBD-sphinganine substrate using TLC or HPLC.
-
Quantify the fluorescence of the NBD-ceramide product.
Protocol 3: In Vitro this compound Kinase (SphK) Activity Assay
This assay measures the ATP-dependent phosphorylation of this compound.
Materials:
-
Tissue or cell homogenate
-
Kinase Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM Na₃VO₄, 10 mM NaF
-
This compound (substrate)
-
[γ-³²P]ATP or a non-radioactive ATP detection system
-
Stop Solution: Chloroform/Methanol/HCl (100:200:1, v/v/v)
-
TLC plates and phosphorimager (for radioactive assay) or luminescence plate reader (for non-radioactive assay)
Procedure:
-
Prepare the reaction mixture containing kinase assay buffer, this compound, and tissue/cell homogenate.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP (radiolabeled or cold).
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction and extract the lipids.
-
Separate the S1P product by TLC.
-
Quantify the amount of S1P produced by phosphorimaging or luminescence.
Protocol 4: In Vitro S1P Lyase Activity Assay
This assay measures the cleavage of S1P.
Materials:
-
Tissue or cell homogenate (typically from ER-enriched fractions)
-
S1P Lyase Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.2, 5 mM DTT, 10 µM pyridoxal (B1214274) 5'-phosphate
-
S1P (substrate)
-
Derivatizing agent for the aldehyde product (e.g., o-phthaldialdehyde)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare the reaction mixture containing the assay buffer and tissue/cell homogenate.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding S1P.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and derivatize the hexadecenal product.
-
Quantify the derivatized product by HPLC with fluorescence detection.
Conclusion
The data presented in this guide highlight the significant species-specific differences in this compound metabolism. These variations in enzyme expression, activity, and resulting metabolite profiles underscore the importance of careful consideration when extrapolating findings from animal models to human physiology. For researchers in drug development, a thorough understanding of these differences is paramount for selecting appropriate preclinical models and for predicting the efficacy and safety of therapeutic agents that target the sphingolipid pathway. The provided protocols offer a starting point for the systematic evaluation of these species-specific characteristics in your own research.
References
- 1. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by this compound 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound kinase assay [bio-protocol.org]
- 6. Cers2 ceramide synthase 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. 4.5. Enzyme Activity Assay for Ceramide Synthases [bio-protocol.org]
- 10. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
validating the therapeutic efficacy of novel sphingosine kinase inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel sphingosine (B13886) kinase (SphK) inhibitors, supported by experimental data. We delve into the critical signaling pathways, offer detailed experimental protocols, and present a clear comparison of inhibitor efficacy to aid in the selection of the most suitable compounds for your research.
This compound kinases (SphKs) are lipid kinases that play a pivotal role in the sphingolipid metabolic pathway by catalyzing the phosphorylation of this compound to the bioactive signaling molecule this compound-1-phosphate (S1P).[1] There are two main isoforms, SphK1 and SphK2, which regulate the cellular balance of sphingolipids, influencing critical cellular processes such as proliferation, survival, migration, and inflammation.[2] The dysregulation of the SphK/S1P signaling axis has been implicated in a variety of diseases, most notably cancer and inflammatory disorders, making SphKs attractive therapeutic targets.[2]
This guide will focus on a comparative analysis of key SphK inhibitors, providing quantitative data on their potency and selectivity, detailed protocols for their validation, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of Inhibitor Potency
The efficacy of a this compound kinase inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the in vitro IC50 values of several widely studied SphK inhibitors against both SphK1 and SphK2.
| Inhibitor | Primary Target(s) | SphK1 IC50/Ki | SphK2 IC50/Ki | Selectivity (Fold) | Other Notable Information |
| PF-543 | SphK1 | IC50: 2 nM[2][3], Kᵢ: 3.6 nM[3][4] | IC50: >356 nM[2] | >100-fold for SphK1 over SphK2[2][4] | Potent, selective, reversible, and this compound-competitive.[4] |
| ABC294640 (Opaganib) | SphK2 | No significant inhibition up to 100 µM[5] | IC50: ~60 µM[6], Kᵢ: 9.8 µM[5] | Selective for SphK2.[6] | Orally bioavailable; first-in-class clinical inhibitor of SphK2.[7] |
| SKI-II | SphK1/SphK2 | IC50: 0.5 µM[8][9], 78 µM[10] | IC50: 45 µM[10] | Non-selective. | Non-ATP-competitive inhibitor.[11] |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentrations, and the source of the enzyme.[12]
This compound Kinase Signaling Pathway
The SphK/S1P signaling pathway is a critical regulator of cell fate. Upon stimulation by various growth factors, cytokines, and other agonists, SphK1 is activated and translocates from the cytosol to the plasma membrane.[13] At the membrane, it catalyzes the conversion of this compound to S1P.[13] S1P can then act as an intracellular second messenger or be exported out of the cell via specific transporters like ABCA1/B1/C1 and Spns2.[13] Extracellular S1P binds to a family of five G protein-coupled receptors (S1PR1-5), initiating a cascade of downstream signaling events that regulate diverse cellular processes, including cell survival, proliferation, migration, and inflammation.[13][14] SphK2 is primarily localized in the nucleus and mitochondria and its precise roles are still being elucidated, though it is also involved in S1P production.[11]
Caption: this compound Kinase Signaling Pathway and points of inhibition.
Experimental Protocols for Inhibitor Validation
Validating the therapeutic efficacy of novel this compound kinase inhibitors requires robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro and cellular assays.
In Vitro this compound Kinase Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of SphK1 and SphK2 and is considered a gold standard for determining the IC50 of inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant SphK1 and SphK2 enzymes.
Principle: This method quantifies the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to the substrate, this compound. The resulting radiolabeled S1P is then separated from the unreacted [γ-³²P]ATP and quantified.[1]
Materials:
-
Recombinant human SphK1 and SphK2 enzymes
-
This compound
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM Na₃VO₄, 10 mM NaF, 10% glycerol)[15]
-
Test inhibitor at various concentrations
-
Stop solution (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., chloroform:methanol 2:1)
-
Thin-Layer Chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, this compound, and the recombinant SphK enzyme.
-
Add various concentrations of the test inhibitor to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Extract the lipids using the organic solvent mixture.
-
Separate the radiolabeled S1P from unreacted [γ-³²P]ATP and this compound using TLC.
-
Quantify the amount of radioactivity in the S1P spots using a phosphorimager or by scraping the spots and using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular this compound Kinase Activity Assay
This assay measures the ability of an inhibitor to block SphK activity within intact cells, providing a more physiologically relevant assessment of its efficacy.
Objective: To determine the cellular efficacy (EC50) of a test compound in inhibiting S1P production in a cellular context.
Principle: Cells are treated with the inhibitor, and the subsequent change in intracellular S1P levels is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Materials:
-
Cultured cells (e.g., HEK293, A549, or a cell line relevant to the disease model)
-
Cell culture medium and supplements
-
Test inhibitor at various concentrations
-
Internal standard for mass spectrometry (e.g., C17-S1P)
-
Solvents for lipid extraction (e.g., methanol, chloroform, HCl)
-
LC-MS/MS system
Procedure:
-
Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 1-24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids using an appropriate solvent mixture containing the internal standard.
-
Analyze the lipid extracts by LC-MS/MS to quantify the levels of S1P.
-
Normalize the S1P levels to a cellular component, such as total protein concentration or cell number.
-
Calculate the percentage of S1P reduction relative to the vehicle-treated control for each inhibitor concentration.
-
Plot the percentage of S1P reduction against the logarithm of the inhibitor concentration to determine the cellular EC50 value.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a general workflow for the validation of a novel this compound kinase inhibitor, from initial screening to more complex cellular and in vivo studies.
Caption: General workflow for validating a novel SphK inhibitor.
Conclusion
The validation of novel this compound kinase inhibitors is a multi-faceted process that requires a combination of robust biochemical and cellular assays. This guide provides a framework for comparing the efficacy of different inhibitors and offers detailed protocols for their experimental validation. By understanding the underlying signaling pathways and employing rigorous experimental design, researchers can confidently identify and characterize promising new therapeutic agents targeting the SphK/S1P axis. The provided data and methodologies should serve as a valuable resource for scientists in academic and industrial settings who are dedicated to advancing the field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SKI II | this compound Kinase | Tocris Bioscience [tocris.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A real-time high-throughput fluorescence assay for this compound kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinities of S1P Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of several key Sphingosine-1-Phosphate (S1P) receptor modulators. The information herein is supported by experimental data to assist in the evaluation and selection of these compounds for research and drug development purposes.
Introduction to S1P Receptor Modulators
This compound-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival, primarily through its interaction with five distinct G protein-coupled receptors (GPCRs): S1P1, S1P2, S1P3, S1P4, and S1P5.[1][2] Modulators of these receptors have emerged as a significant class of therapeutics, particularly in the treatment of autoimmune diseases like multiple sclerosis.[3] These drugs function by altering lymphocyte trafficking, sequestering them in lymph nodes, and thereby preventing their infiltration into the central nervous system.[4] The selectivity and binding affinity of these modulators for the different S1P receptor subtypes are critical determinants of their efficacy and safety profiles.
Comparative Binding Affinities
The binding affinities of four prominent S1P receptor modulators—Fingolimod (the first-in-class approved modulator), Siponimod (B560413), Ozanimod, and Ponesimod (B1679046)—for the five human S1P receptor subtypes are summarized in the table below. The data, presented as EC50, Kd, or Ki values, are compiled from various in vitro studies. Lower values indicate higher binding affinity.
| Modulator | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| Fingolimod-P | 0.3 nM (EC50)[5][6] | >10,000 nM (EC50)[5][6] | 3.1 nM (EC50)[5][7] | 0.6 nM (EC50)[5] | 0.3 nM (EC50)[5] |
| Siponimod | 0.80 ± 0.97 nM (Kd)[8] | No significant affinity | Low affinity (>1000 nM)[4] | Low affinity (750 nM)[9] | High affinity[4] |
| Ozanimod | High affinity[10][11] | No significant affinity | No significant affinity | No significant affinity | High affinity[10][11] |
| Ponesimod | 2.09 ± 0.27 nM (Kd)[8][12] | No significant affinity[12] | 2068 nM (EC50)[3] | 1956 nM (EC50)[3] | 142 nM (EC50)[3] |
Note: Fingolimod is a prodrug that is phosphorylated in vivo to its active form, Fingolimod-phosphate (Fingolimod-P). The affinities listed are for the active phosphate (B84403) metabolite.
S1P Receptor Signaling Pathways
The binding of an S1P receptor modulator to its target receptor initiates a cascade of intracellular signaling events. The specific downstream pathways activated depend on the receptor subtype and the G protein to which it couples. This diversity in signaling underlies the varied physiological and pathological roles of the S1P receptor family.
Experimental Protocols
The determination of binding affinities is crucial for characterizing S1P receptor modulators. Radioligand binding assays are a standard and widely used method for this purpose.
Radioligand Binding Assay Protocol
This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific S1P receptor subtype.
1. Materials:
-
Membrane Preparation: Cell membranes expressing the human S1P receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity ligand for the target receptor (e.g., [³H]-S1P or a labeled modulator like [³H]-ozanimod).[10][13]
-
Test Compound: The unlabeled S1P receptor modulator to be tested.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Assay Buffer: Typically contains 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free BSA, pH 7.4.[14]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well Plates.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitor binding (radioligand + serial dilutions of the test compound).
-
Incubation: Add the membrane preparation, assay buffer, and the respective compounds (test compound or non-specific control) to the wells. Initiate the binding reaction by adding the radioligand. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The S1P receptor modulators discussed in this guide exhibit distinct binding affinity profiles for the five S1P receptor subtypes. Fingolimod demonstrates broader activity, binding to S1P1, S1P3, S1P4, and S1P5, while second-generation modulators like siponimod, ozanimod, and ponesimod show increased selectivity, primarily targeting S1P1 and, in some cases, S1P5. This selectivity is a key factor in their development, aiming to enhance therapeutic efficacy while minimizing off-target effects. The provided experimental protocol for radioligand binding assays offers a foundational method for the continued characterization and comparison of these and novel S1P receptor modulators.
References
- 1. This compound 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponesimod | LPL Receptor | S1P Receptor | TargetMol [targetmol.com]
- 4. Spotlight on siponimod and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fingolimod: direct CNS effects of this compound 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Competitive Binding of Ozanimod and Other this compound 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Competitive Binding of Ozanimod and Other this compound 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sphingosine Quantification: A Cross-Laboratory Perspective
For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid signaling, accurate and reproducible quantification of key bioactive lipids like sphingosine (B13886) is paramount. This guide provides a comprehensive comparison of commonly employed analytical methods, focusing on their cross-laboratory validation and performance characteristics. By presenting objective data and detailed protocols, we aim to empower researchers to select the most appropriate method for their specific experimental needs.
The quantification of this compound and its phosphorylated form, this compound-1-phosphate (S1P), is crucial for understanding their roles in a myriad of physiological and pathological processes, including cell growth, differentiation, and apoptosis.[1] The choice of analytical technique can significantly impact the reliability and comparability of data across different studies and laboratories. This guide focuses on the two most prevalent methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), with a brief overview of High-Performance Thin-Layer Chromatography (HPTLC).
Comparative Analysis of Quantification Methods
The selection of a quantification method hinges on a balance of sensitivity, specificity, throughput, cost, and the specific requirements of the biological matrix being analyzed. Below is a summary of the key performance characteristics of LC-MS/MS and ELISA for this compound quantification.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation for specific identification and quantification.[2] | Relies on the specific binding of an antibody to this compound, with detection typically via an enzyme-linked secondary antibody producing a measurable signal.[2] |
| Specificity | High, as it directly measures the mass-to-charge ratio of the molecule and its fragments.[2] | High, dependent on the specificity of the primary antibody for this compound.[2] |
| Quantification | Absolute quantification is achievable using stable isotope-labeled internal standards.[2] | Typically provides semi-quantitative or quantitative results based on a standard curve.[2] |
| Sensitivity | Generally high, with reported Lower Limits of Quantification (LLOQ) in the low nanomolar to picomolar range.[3] | Sensitivity can vary between kits, but is generally suitable for detecting physiological concentrations. |
| Sample Volume | Requires relatively small sample volumes.[2] | Typically requires larger sample volumes compared to LC-MS/MS.[2] |
| Throughput | Can be lower due to chromatographic separation times, although automation is possible. | Well-suited for high-throughput screening of a large number of samples.[2] |
| Cost & Complexity | Higher initial equipment cost and requires specialized technical expertise for operation and data analysis.[2] | Lower equipment cost and relatively simpler to perform.[2] |
| Matrix Effects | Can be susceptible to matrix effects which may require careful optimization of sample preparation. | Can also be affected by matrix components, requiring appropriate sample dilution and controls. |
Performance Data from Validated Studies
The following table summarizes quantitative data from various studies that have validated LC-MS/MS methods for the quantification of this compound or its metabolites. This data highlights the performance metrics that can be expected from well-optimized assays.
| Parameter | Reported Value/Range | Biological Matrix | Reference |
| Linearity (r²) | > 0.9996 | Human Serum | [4] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | Human Serum | [4] |
| LLOQ | 0.05 µM | Human Plasma | [3] |
| Accuracy | 80% - 98% (recovery) | Human Serum | [4] |
| Accuracy | 100 ± 5.9% | Human Plasma | [3] |
| Precision (Intra- & Inter-batch) | < 10% | Human Serum | [4] |
| Precision (at LOQ) | < 10% | Human Plasma | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility of this compound quantification results across different laboratories.
LC-MS/MS Quantification of this compound-1-Phosphate (S1P) in Plasma
This protocol is a generalized example based on common practices described in the literature.[5][6]
-
Sample Preparation & Extraction:
-
To 10 µL of plasma or serum, add 55 µL of Tris-buffered saline (TBS).[5]
-
Add 200 µL of a precipitation solution (e.g., methanol) containing a known concentration of an internal standard (e.g., deuterium-labeled S1P).[5]
-
Vortex vigorously for 30 seconds to precipitate proteins.[5]
-
Centrifuge at high speed (e.g., 17,000 x g) for 2 minutes.[5]
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.[5]
-
-
Liquid Chromatography:
-
Employ a reverse-phase C18 column for chromatographic separation.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like methanol (B129727) or acetonitrile.
-
-
Tandem Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[7]
-
Monitor specific precursor-to-product ion transitions for both the analyte (this compound/S1P) and the internal standard.
-
ELISA for this compound-1-Phosphate (S1P)
This protocol is a general representation of a competitive ELISA.[8][9]
-
Sample and Standard Preparation:
-
Prepare a standard curve using known concentrations of S1P.
-
Dilute plasma, serum, or other biological samples as required by the kit instructions.
-
-
Assay Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with an S1P antigen.[10]
-
Immediately add a biotinylated anti-S1P antibody to each well.[10]
-
Incubate to allow competitive binding of the antibody to the S1P in the sample/standard and the S1P coated on the plate.
-
Wash the plate to remove unbound reagents.
-
Add a streptavidin-HRP conjugate, which binds to the biotinylated antibody.
-
Wash the plate again.
-
Add a TMB substrate solution, which will develop a color in proportion to the amount of bound HRP.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.[8] The intensity of the color is inversely proportional to the concentration of S1P in the sample.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is another technique that can be used for the analysis of sphingolipids.[11][12] It involves the separation of lipids on a silica (B1680970) gel plate followed by visualization, often with iodine vapor or other staining reagents.[11] While HPTLC can be a cost-effective method for qualitative and semi-quantitative analysis, its quantitative precision and sensitivity are generally lower than that of LC-MS/MS.[12][13] Hyphenation of HPTLC with mass spectrometry (HPTLC-MS) can enhance specificity and identification capabilities.[14]
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's role and its analysis, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Figure 1. Simplified this compound-1-Phosphate (S1P) metabolism and signaling pathway.
Figure 2. General experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of this compound 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of this compound-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. This compound 1-Phosphate ELISA Kit - Echelon Biosciences [echelon-inc.com]
- 10. Human this compound-1-phosphate ELISA Kit (A73746) [antibodies.com]
- 11. HPTLC analysis of sphingomylein, ceramide and this compound in ischemic/reperfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. HPTLC-MALDI MS for (glyco)sphingolipid multiplexing in tissues and blood: A promising strategy for biomarker discovery and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Endogenous S1P and Synthetic Analogs: Functional Distinctions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between endogenous sphingosine-1-phosphate (S1P) and its synthetic analogs, which are pivotal in therapeutic advancements, particularly in autoimmune diseases like multiple sclerosis.[1][2][3][4] This document outlines their distinct interactions with S1P receptors, subsequent signaling pathways, and overall physiological impacts, supported by experimental data and methodologies.
Introduction to Endogenous S1P and Synthetic Analogs
Endogenous this compound-1-phosphate (S1P) is a naturally occurring, bioactive lysophospholipid that plays a crucial role as a signaling molecule in a multitude of physiological processes.[5][6] It regulates cell proliferation, migration, angiogenesis, and immune cell trafficking.[5][7] S1P exerts its effects by binding to five distinct G protein-coupled receptors (GPCRs), designated as S1PR1 through S1PR5.[1][7] The distribution of these receptors varies across different tissues, contributing to the pleiotropic effects of S1P.[5][7][8]
Synthetic S1P analogs, also known as S1P receptor modulators, are pharmacologically developed compounds designed to mimic or interfere with the actions of endogenous S1P.[2][4] The first approved drug in this class was fingolimod (B1672674) (FTY720), which, upon phosphorylation, acts as a potent S1P receptor modulator.[6][9] Since then, more selective second-generation modulators like siponimod, ozanimod, and ponesimod (B1679046) have been developed, offering improved safety profiles and efficacy for conditions such as multiple sclerosis.[3][4][10]
Receptor Binding and Selectivity
A primary distinction between endogenous S1P and its synthetic counterparts lies in their binding affinity and selectivity for the five S1P receptor subtypes. Endogenous S1P is the natural ligand for all five receptors, whereas synthetic analogs exhibit varied selectivity profiles.[6][10]
| Compound | S1PR1 Selectivity | S1PR2 Selectivity | S1PR3 Selectivity | S1PR4 Selectivity | S1PR5 Selectivity | Reference(s) |
| Endogenous S1P | Agonist | Agonist | Agonist | Agonist | Agonist | [7] |
| Fingolimod-P | Agonist | No Affinity | Agonist | Agonist | Agonist | [3][6] |
| Siponimod | Agonist | No Affinity | No Affinity | No Affinity | Agonist | [6][10] |
| Ozanimod | Agonist | No Affinity | No Affinity | No Affinity | Agonist | [6][10] |
| Ponesimod | Agonist | No Affinity | No Affinity | No Affinity | No Affinity | [10][11] |
Note: Fingolimod requires in vivo phosphorylation to its active form, fingolimod-phosphate (Fingolimod-P), to bind to S1P receptors.[6]
Signaling Pathways and Cellular Responses
The binding of a ligand to an S1P receptor initiates a cascade of intracellular signaling events. While both endogenous S1P and synthetic analogs can act as agonists, their downstream effects can differ significantly, leading to varied cellular responses. A key mechanism of action for many synthetic S1P modulators in treating autoimmune diseases is the functional antagonism of S1PR1 on lymphocytes.[2]
Upon binding, these synthetic analogs induce the internalization and degradation of the S1PR1 receptor.[2] This renders lymphocytes unresponsive to the S1P gradient that normally guides their exit from lymph nodes, effectively trapping them and reducing the number of circulating lymphocytes that can mediate autoimmune attacks.[2][10]
Interestingly, some studies suggest that the signaling outcomes of endogenous S1P and synthetic analogs are not always identical. For example, in promoting endothelial cell barrier enhancement, endogenous S1P can induce a calcium increase and S1PR1 phosphorylation, while the phosphorylated form of fingolimod does not activate Rac1 or induce cortactin phosphorylation, indicating divergent downstream pathways.[5]
Figure 1. Simplified S1P signaling pathway comparing endogenous S1P and synthetic analogs.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic profiles of endogenous S1P and synthetic analogs are markedly different. Endogenous S1P levels are tightly regulated by the balance of its synthesis by This compound (B13886) kinases and degradation by S1P lyase and phosphatases.[2]
Synthetic analogs are administered as drugs and exhibit typical pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.[12] For instance, fingolimod is a prodrug that requires phosphorylation to become active, while newer analogs like ponesimod are active compounds with a shorter half-life, allowing for more rapid reversal of its effects upon discontinuation.[6][13]
| Parameter | Endogenous S1P | Synthetic Analogs (Example: Ponesimod) | Reference(s) |
| Source | Synthesized in various cells (e.g., erythrocytes) | Oral administration | [2][13] |
| Half-life | Tightly regulated, localized concentrations | Defined terminal half-life (e.g., ~33 hours for ponesimod) | [13] |
| Bioavailability | Not applicable | High oral bioavailability (e.g., ~84% for ponesimod) | [13] |
| Metabolism | Degraded by S1P lyase and phosphatases | Metabolized by various enzymes, excreted in feces and urine | [2][13] |
| Primary Effect | Physiological regulation of cellular processes | Sustained receptor modulation for therapeutic effect | [7][10] |
Experimental Protocols
The characterization and comparison of endogenous S1P and its synthetic analogs rely on a variety of in vitro and in vivo assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor subtype.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing a specific S1P receptor subtype (e.g., S1PR1).
-
Assay Buffer: Utilize a buffer containing components such as 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 0.1% BSA at a pH of 7.4.
-
Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled S1P analog (e.g., [³³P]S1P) and varying concentrations of the unlabeled test compound (endogenous S1P or a synthetic analog).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
References
- 1. This compound-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the use of this compound 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound 1-Phosphate Receptor Modulators and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 8. An update on the biology of this compound 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of S1P receptor modulators in the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics of Ponesimod, a Selective S1P1 Receptor Modulator, in the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of sphingolipid profiles in different cancer subtypes
A Comparative Analysis of Sphingolipid Profiles in Different Cancer Subtypes
Introduction
Sphingolipids are a class of bioactive lipids that play a crucial role in various cellular processes, including cell growth, differentiation, apoptosis, and migration.[1] Dysregulation of sphingolipid metabolism has been increasingly implicated in the pathogenesis and progression of various cancers.[2] The balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat," is frequently altered in tumor cells, contributing to cancer hallmarks such as sustained proliferation and resistance to cell death.[1][3] This guide provides a comparative analysis of sphingolipid profiles across different cancer subtypes, supported by experimental data, detailed methodologies, and visualizations of key pathways and workflows.
Data Presentation: Comparative Sphingolipid Profiles
The following tables summarize the quantitative alterations in key sphingolipids and related enzymes across various cancer subtypes as reported in recent literature.
Table 1: Ceramide and this compound-1-Phosphate (S1P) Levels in Different Cancer Subtypes
| Cancer Subtype | Sphingolipid | Change Compared to Normal/Adjacent Tissue | Key Findings | Reference |
| Breast Cancer (General) | Total Ceramides | ▲ Increased (12-fold in malignant tissue) | Levels of C16:0, C24:1, and C24:0-Ceramide were significantly raised.[4] | [4] |
| C16:0-Ceramide | ▲ Increased | Associated with positive lymph node status.[4] | [4] | |
| C18:0 & C20:0-Ceramide | ▲ Increased | Higher in estrogen receptor (ER) positive tumors.[4] | [4] | |
| Breast Cancer (Luminal vs. TNBC) | Five-Sphingolipid Signature | - | A unique signature distinguishes luminal and TNBC subtypes.[5][6] | [5][6] |
| Colorectal Cancer | This compound | ▲ Increased (in rectal cancer) | [7] | |
| C18:0 & C20:0-Ceramide | ▼ Decreased (in rectal cancer) | [7] | ||
| This compound, Sphinganine, S1P, C14:0 & C24:0-Ceramide | ▲ Increased (in colon cancer) | [7] | ||
| S1P/Ceramide Ratio | ▲ Increased | Observed in both rectal and colon cancer.[7] | [7] | |
| Lung Cancer (Adenocarcinoma & Squamous Cell) | This compound & specific Ceramides | ▼ Decreased | [8] | |
| Glioblastoma (GBM) | S1P | ▲ Increased | [9] |
Table 2: Expression of Key Sphingolipid Metabolizing Enzymes in Different Cancer Subtypes
| Cancer Subtype | Enzyme | Change in Expression | Impact on Sphingolipid Profile | Reference |
| Breast Cancer | Ceramide Synthases (LASS2, LASS4, LASS6) | ▲ Increased mRNA levels | Increased ceramide levels.[4] | [4] |
| Glioblastoma (GBM) | This compound Kinase 1 (SphK1) | ▲ Increased | Increased S1P levels; correlates with poor prognosis.[9][10] | [9][10] |
| Prostate Cancer | This compound Kinase 1 (SphK1) | ▲ Increased (2-fold) | [1] | |
| Colon Cancer | This compound Kinase 1 (SphK1) | ▲ Increased | Promotes carcinogenesis and chemoresistance.[11] | [11] |
Experimental Protocols
The primary method for the quantitative analysis of sphingolipid profiles is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
Protocol: Sphingolipid Extraction and Quantification from Tissues via LC-MS/MS
1. Sample Preparation and Lipid Extraction:
-
Homogenize frozen tissue samples in a suitable buffer.
-
Perform lipid extraction using a solvent system such as chloroform/methanol/water.[14]
-
To separate the phases, add methyl tert-butyl ether (MTBE) and water, vortex, and centrifuge.[12]
-
Collect the upper organic phase containing the lipids.[12]
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a solvent compatible with LC-MS analysis (e.g., Methanol/Acetonitrile).[12]
2. Liquid Chromatography (LC) Separation:
-
Inject the reconstituted lipid extract into an LC system.
-
Use a suitable column (e.g., C18) to separate the different sphingolipid species based on their polarity.
-
Employ a gradient elution program with solvents such as water, methanol, and acetonitrile, often with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Utilize electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of sphingolipids.[14]
-
Perform targeted analysis using Multiple Reaction Monitoring (MRM) for known sphingolipids or untargeted profiling to identify a broader range of lipids.
-
Specific precursor-product ion transitions are used for the identification and quantification of each sphingolipid species. For instance, for ceramides, a common product ion at m/z 264.4 is monitored.[14]
4. Data Analysis:
-
Process the raw MS data using specialized software to identify and quantify the peaks corresponding to different sphingolipids.
-
Normalize the data to an internal standard and the initial tissue weight or protein concentration.
-
Perform statistical analysis to identify significant differences in sphingolipid profiles between different cancer subtypes.
Mandatory Visualization
Signaling Pathways
Caption: The Sphingolipid Rheostat in Cancer.
Experimental Workflows
Caption: Experimental Workflow for Comparative Sphingolipid Profiling.
References
- 1. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Sphingolipid Metabolism as a Therapeutic Strategy in Cancer Treatment [mdpi.com]
- 3. gavinpublishers.com [gavinpublishers.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Unique sphingolipid signature identifies luminal and triple-negative breast cancer subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unique sphingolipid signature identifies luminal and triple‐negative breast cancer subtypes | Semantic Scholar [semanticscholar.org]
- 7. Diverse Sphingolipid Profiles in Rectal and Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound 1-Phosphate (S1P) Signaling in Glioblastoma Multiforme—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. iris.unina.it [iris.unina.it]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sphingosine
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Sphingosine (B13886) and its derivatives are vital lipids in cellular signaling research, but their proper handling and disposal are critical to ensure a safe and compliant laboratory. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory chemical waste management.
Immediate Safety Precautions
Personal Protective Equipment (PPE) is your first line of defense:
-
Lab Coat: A standard laboratory coat should always be worn.
-
Gloves: Use chemical-resistant gloves.
-
Eye Protection: Wear safety glasses or goggles to prevent eye contact.[1]
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Direct contact with skin and eyes should be avoided. In the event of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice if irritation persists.[1]
This compound Disposal: An Operational Plan
The recommended method for disposing of this compound and its derivatives is to treat them as hazardous chemical waste.[1][2] Under no circumstances should these compounds be poured down the drain or discarded in regular trash.[1]
Step-by-Step Disposal Protocol:
-
Consult Regulations: Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations for chemical waste disposal.[3]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1][3] It is crucial to segregate solid waste from liquid waste.[1]
-
Solid Waste: Includes contaminated items such as pipette tips, vials, and gloves.
-
Liquid Waste: Encompasses any solutions containing this compound.
-
-
Containerization:
-
Labeling: Clearly label the waste container as "Hazardous Waste." The label should include:
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, awaiting pickup.[1]
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[1]
Spill Management
In the event of a spill, the primary goal is to contain and clean the affected area safely.
-
Small Powder Spills: Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste.[2]
-
Liquid Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth.[2] Place the absorbent material into a sealed, labeled container for disposal as hazardous chemical waste.[1][2] Clean the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.[1]
Decontamination
-
Prepare a Decontamination Solution: A solution of soap and water is generally effective for cleaning surfaces.[1] For more thorough decontamination, a 10% bleach solution can be used, followed by a water rinse to remove any residual bleach.[1]
-
Wipe Down Surfaces: Thoroughly wipe all contaminated surfaces and equipment with the decontamination solution using disposable towels.[1]
-
Dispose of Waste: All cleaning materials, including used towels and gloves, must be disposed of as hazardous solid waste.[1]
Quantitative Data Summary
While specific quantitative data for disposal procedures is limited, the following table summarizes key physical and chemical properties of a representative this compound compound, C12-Sphingosine, relevant to its handling.
| Property | Value |
| Chemical Formula | C12H25NO2 |
| Molecular Weight | 215.33 g/mol |
| Appearance | Solid |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Miscible in Ethanol. |
| Storage Temperature | -20°C |
(Data for C12-Sphingosine)[4]
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes are not widely documented in publicly available resources. The standard and recommended procedure is to treat it as hazardous chemical waste and to follow the institutional and regulatory guidelines for its disposal.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process, the following diagram illustrates the logical workflow.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Sphingosine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling bioactive lipids like Sphingosine. While some derivatives of this compound are not classified as hazardous, others are known to cause skin and eye irritation. Therefore, a comprehensive approach to safety, including the consistent use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal protocols, is essential. This guide provides immediate and essential safety and logistical information for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound, compiled from general laboratory safety standards for hazardous chemicals.
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield should be worn in addition when there is a splash hazard. | Protects against splashes, flying particles, and chemical vapors.[1][2] | ANSI Z87.1 marked[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.[2] | Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.[2] | EN 374 (Gloves)[2] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2] | Protects against inhalation of dust or aerosols.[2] | NIOSH approved[2] |
Operational Plan: Safe Handling of this compound
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination during the handling of this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.[2]
-
This compound is typically shipped as a solid and should be stored at -20°C for long-term stability.[1][2][3][4]
-
For short-term storage (days to weeks), keep the container tightly sealed in a dry, dark place at 0-4°C.[2]
Preparation and Use
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
-
Before handling, ensure all required PPE is correctly worn.
-
If working with this compound in its powder form, carefully weigh the required amount to avoid creating dust.[2][3]
-
This compound is soluble in ethanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[1][4] It is advised to promptly dissolve the lipid in an appropriate solvent.[2]
-
Use only clean glassware to prevent contamination.[2]
-
Wash hands thoroughly after handling the compound.[1]
Spill and Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[3][5] If skin irritation occurs, seek medical advice.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice.[6]
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[6]
-
In case of a spill: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[3][5] Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water.[2] Dispose of all contaminated materials as hazardous waste.[1][2]
Disposal Plan for this compound Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. This compound waste should be treated as hazardous chemical waste.[1][2]
Waste Segregation and Collection
-
Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[1][2]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, vials, and absorbent materials, should be considered contaminated.[1][2] These items must be collected in a designated, sealed hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[1]
-
Solid Waste: Place all contaminated solid materials in a designated, sealed waste bag or container.[1]
Waste Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," identify the contents as "this compound," and list any solvents used.[1][2]
-
Indicate the approximate concentration and volume.
-
Include the date of waste accumulation and the name of the principal investigator or laboratory.[1]
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[1]
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]
Visual Workflows
To further clarify the procedures for handling this compound, the following diagrams illustrate the operational workflow and a decision-making process for spill response.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
